N1-Methylethane-1,2-diamine dihydrochloride
Description
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Properties
IUPAC Name |
N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c1-5-3-2-4;;/h5H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAMYGZPMSITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618731 | |
| Record name | N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-44-9 | |
| Record name | N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of N1-Methylethane-1,2-diamine dihydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of N1-Methylethane-1,2-diamine Dihydrochloride
Abstract
N1-Methylethane-1,2-diamine, also known as N-methylethylenediamine, is a versatile diamine that serves as a crucial building block in organic synthesis and a key ligand in coordination chemistry. Its dihydrochloride salt is often preferred for its stability and solubility, making it highly valuable for researchers, particularly those in drug development and materials science. This guide provides a comprehensive overview of a representative synthesis method for this compound, detailed protocols for its characterization using modern analytical techniques, and insights into its practical applications. By explaining the causality behind experimental choices, this document serves as a practical resource for scientists seeking to prepare and validate this important chemical compound.
Introduction: The Scientific Utility of this compound
N1-Methylethane-1,2-diamine is an unsymmetrical diamine featuring both a primary and a secondary amine functional group. This structural asymmetry is pivotal, as it allows for selective chemical modifications and imparts unique coordination properties when used as a ligand for metal catalysts. The conversion of the free base to its dihydrochloride salt enhances its stability, simplifies handling, and often improves its solubility in polar solvents, which is advantageous for various applications.
In the pharmaceutical industry, the ethylenediamine motif is a common scaffold in biologically active molecules. The introduction of a methyl group, as in N1-Methylethane-1,2-diamine, can modulate a compound's lipophilicity, basicity, and metabolic stability, making it a valuable synthon in drug discovery programs.[1] Its ability to act as a bidentate chelating agent also makes it relevant in the development of metal-based therapeutics and diagnostic agents.[2] This guide offers a robust framework for the synthesis and rigorous characterization of its dihydrochloride salt, ensuring high purity and structural integrity for demanding research applications.
Synthesis Pathway and Mechanism
The synthesis of N1-Methylethane-1,2-diamine is most commonly achieved through the mono-N-alkylation of ethylenediamine. A significant challenge in this reaction is preventing dialkylation, which leads to the formation of N,N'-dimethylethane-1,2-diamine. The core principle to favor the desired mono-methylated product is to use a large excess of ethylenediamine relative to the methylating agent. This stoichiometric imbalance ensures that the methylating agent is more likely to encounter an unreacted ethylenediamine molecule than a mono-methylated one.
The subsequent conversion to the dihydrochloride salt is a straightforward acid-base reaction, which serves both to isolate and purify the product.
Overall Synthesis Scheme
The two-stage process involves the initial mono-methylation followed by acidification to form the stable dihydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative method for the synthesis. All operations should be performed in a well-ventilated fume hood.
Materials:
-
Ethylenediamine (CAS 107-15-3)
-
Methyl Iodide (CAS 74-88-4)
-
Methanol (anhydrous)
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated or as a solution in isopropanol)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Dropping funnel
-
Apparatus for filtration under vacuum (Büchner funnel)
Protocol Steps:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylenediamine (120 g, 2.0 mol) dissolved in 150 mL of anhydrous methanol. The use of a large excess of ethylenediamine is critical to minimize the formation of the dialkylated byproduct.
-
Methylation: Cool the solution in an ice bath to 0-5 °C. Slowly add methyl iodide (14.2 g, 0.1 mol) dropwise from the dropping funnel over 1 hour, ensuring the temperature does not exceed 10 °C. The slow addition and low temperature help control the exothermic reaction and improve selectivity.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.
-
Solvent and Excess Reactant Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and the bulk of the unreacted ethylenediamine. This step is crucial for the subsequent isolation.
-
Isolation of Free Base (Optional/Intermediate): The resulting residue contains the desired N1-Methylethane-1,2-diamine, along with some remaining ethylenediamine and the byproduct N,N'-dimethylethane-1,2-diamine. The free base can be purified by fractional distillation, but direct conversion to the dihydrochloride salt is often a more efficient purification method.
-
Salt Formation and Purification: Dissolve the crude residue in 200 mL of anhydrous ethanol. Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or 2 M HCl in isopropanol) until the pH is strongly acidic (pH < 2). The dihydrochloride salt will precipitate as a white solid. The use of an anhydrous solvent system is important to prevent the product from becoming hygroscopic.
-
Product Collection: Stir the resulting slurry in the ice bath for 1 hour to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with two portions of cold ethanol (2x 30 mL) and then with two portions of diethyl ether (2x 30 mL) to remove any remaining impurities and to facilitate drying. Dry the product under vacuum at 40-50 °C for several hours to yield pure this compound.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for this compound.
Physical and Chemical Properties
This table summarizes the key physical and chemical identifiers for the target compound.
| Property | Value | Source |
| IUPAC Name | N'-methylethane-1,2-diamine;dihydrochloride | [3] |
| CAS Number | 64670-85-5 | [4][5] |
| Molecular Formula | C₃H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 147.05 g/mol | [5] |
| Appearance | White to off-white solid or crystalline powder | [4] |
| Purity | Typically ≥95% | [4] |
Spectroscopic Analysis
The following sections detail the expected outcomes from key spectroscopic techniques.
NMR is the most powerful tool for elucidating the structure of the synthesized molecule. The spectra are typically run in a deuterated solvent such as D₂O or DMSO-d₆. In D₂O, the acidic N-H protons will exchange with deuterium and will not be visible.
Expected ¹H NMR Data (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.55 | Triplet | 2H | -CH₂-NH₃⁺ | Methylene group adjacent to the primary ammonium, deshielded by the positive charge. |
| ~3.40 | Triplet | 2H | -CH₂-NH₂⁺(CH₃) | Methylene group adjacent to the secondary ammonium. |
| ~2.80 | Singlet | 3H | -CH₃ | Methyl group attached to the nitrogen. |
Expected ¹³C NMR Data (in D₂O):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~45.0 | -CH₂-NH₂⁺(CH₃) | Carbon adjacent to the secondary ammonium. |
| ~36.5 | -CH₂-NH₃⁺ | Carbon adjacent to the primary ammonium. |
| ~33.0 | -CH₃ | Methyl carbon. |
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the dihydrochloride salt will be dominated by the ammonium salt stretches.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-2800 | N-H Stretch | Broad, strong absorption characteristic of primary (-NH₃⁺) and secondary (-NH₂⁺-) ammonium salts. |
| 2950-2850 | C-H Stretch | Aliphatic C-H stretching from the methylene and methyl groups. |
| ~1600 | N-H Bend | Asymmetric bending of the -NH₃⁺ group. |
| ~1500 | N-H Bend | Symmetric bending of the -NH₃⁺ group. |
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this ionic compound, Electrospray Ionization (ESI) is the preferred method. The spectrum would be run on the free base, or the dihydrochloride would show the cation.
-
Expected Molecular Ion (as free base, [M+H]⁺): m/z = 75.12
-
Rationale: The free base, C₃H₁₀N₂, has a molecular weight of 74.12 g/mol . In positive ion mode ESI-MS, it will be protonated to give a parent ion [M+H]⁺ at m/z 75.12. Major fragments would arise from the cleavage of the C-C and C-N bonds.
Characterization Workflow
The logical flow from synthesized product to confirmed structure is outlined below.
Caption: A systematic workflow for the complete characterization of the final product.
Applications and Significance
This compound is more than a simple chemical; it is an enabling tool for innovation in several scientific domains:
-
Pharmaceutical Synthesis: It serves as a key intermediate for creating more complex molecules with potential therapeutic activity. The differential reactivity of its primary and secondary amines allows for sequential, controlled synthesis of unsymmetrical derivatives.[6]
-
Ligand Development: In catalysis, it is used to synthesize bidentate ligands for transition metals. The resulting metal complexes can be effective catalysts for various organic transformations, including polymerization and asymmetric synthesis.[2]
-
Materials Science: The diamine structure is useful for synthesizing polyamides and other polymers, where it can be incorporated to modify the material's physical properties, such as thermal stability and flexibility.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Reagent Hazards: Methyl iodide is a toxic and carcinogenic substance and must be handled with extreme care. Ethylenediamine is corrosive. Concentrated hydrochloric acid is highly corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Storage: Store the final product in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This technical guide has detailed a reliable and logical pathway for the synthesis and comprehensive characterization of this compound. By providing not just the protocols but also the underlying scientific rationale, it equips researchers and drug development professionals with the knowledge to confidently produce and validate this versatile chemical building block. The successful application of the described synthesis and analytical workflows will ensure the high quality of the compound, which is a prerequisite for its successful use in advanced research and development.
References
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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PubChem. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine. Retrieved from [Link]
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PubChem. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylethylenediamine. Retrieved from [Link]
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PubChem. (n.d.). N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). Retrieved from [Link] -
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1-Methylethane-1,2-diamine--hydrogen chloride (1/2). Retrieved from [Link] -
Chongqing Chemdad Co., Ltd. (n.d.). N1,N1,N2-triMethylethane-1,2-diaMine dihydrochloride. Retrieved from [Link]
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An In-depth Technical Guide to N1-Methylethane-1,2-diamine Dihydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of N1-Methylethane-1,2-diamine dihydrochloride, a versatile building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's characteristics, synthesis, and analytical methodologies, offering field-proven insights to support your research and development endeavors.
Introduction: The Strategic Importance of this compound in Synthesis
N1-Methylethane-1,2-diamine, in its dihydrochloride salt form, is a valuable diamine building block. The presence of both a primary and a secondary amine, with their distinct reactivities, allows for selective and sequential chemical modifications. This differential reactivity is particularly advantageous in the construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of pharmacologically active compounds.[1] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in a variety of reaction conditions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. While extensive data is available for the free base, N-Methylethylenediamine, specific experimental values for the dihydrochloride salt are less commonly reported. The following tables summarize the known properties of both forms.
Table 1: General and Physical Properties
| Property | This compound | N-Methylethylenediamine (Free Base) |
| Synonyms | N-Methylethylenediamine dihydrochloride | 2-(Methylamino)ethanamine |
| CAS Number | 64670-85-5[2][3][4] | 109-81-9[5] |
| Molecular Formula | C₃H₁₂Cl₂N₂[2][3][4] | C₃H₁₀N₂[5] |
| Molecular Weight | 147.05 g/mol [2] | 74.12 g/mol [5] |
| Appearance | Solid (Purity: 95+%)[3] | Clear, colorless to slightly yellow liquid[5] |
| Melting Point | Not reported | Not reported |
| Boiling Point | Not applicable | 114-117 °C[5] |
| Density | Not applicable | 0.85 g/mL at 20 °C[5] |
| Refractive Index | Not applicable | n20/D 1.4395[5] |
Table 2: Chemical and Solubility Properties
| Property | This compound | N-Methylethylenediamine (Free Base) |
| pKa₁ | Not reported | 6.86[5] |
| pKa₂ | Not reported | 10.15[5] |
| Solubility | Soluble in water. The hydrochloride salt form generally exhibits good solubility in polar solvents and limited solubility in non-polar organic solvents. | Soluble in water and lower alcohols (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents.[6] |
Synthesis and Chemical Reactivity
General Synthesis Pathway
The formation of the dihydrochloride salt is a straightforward acid-base reaction.
Caption: General synthesis of this compound.
A typical laboratory-scale synthesis would involve dissolving N-Methylethylenediamine in a suitable solvent, such as methanol or ethanol, followed by the slow addition of a stoichiometric amount of concentrated hydrochloric acid. The resulting dihydrochloride salt, being less soluble in the organic solvent, would precipitate and could then be isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.
Key Chemical Reactions and Applications in Drug Development
The utility of N1-Methylethane-1,2-diamine lies in the differential reactivity of its primary and secondary amines. This allows for its use as a versatile linker in the synthesis of various pharmaceutical agents.
-
Protected Intermediates for Sequential Reactions: The secondary amine can be protected, for example with a tert-butyloxycarbonyl (Boc) group, to form N-Boc-N-methylethylenediamine.[1] This mono-protected intermediate allows for the selective reaction of the primary amine, after which the Boc group can be removed to reveal the secondary amine for further functionalization. This strategy is widely employed in the synthesis of complex molecules, including oxazolidinone antibiotics like Linezolid.[1]
Caption: Boc-protection strategy for sequential reactions.
-
Synthesis of Bioactive Molecules: N-Methylethylenediamine is a key component in the synthesis of protein kinase A (PKA) inhibitors. PKA is a significant target in drug development for various diseases, including neuropsychiatric illnesses. The diamine serves as a scaffold to which other functional groups are attached to achieve the desired inhibitory activity.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the dihydrochloride salt is expected to show characteristic signals for the methyl and methylene protons. Due to protonation, the chemical shifts of protons adjacent to the nitrogen atoms will be shifted downfield compared to the free base. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms in the molecule. The chemical shifts will also be influenced by the protonation of the amine groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of the dihydrochloride salt will exhibit characteristic N-H stretching and bending vibrations for the primary and secondary ammonium groups. These bands will be broader and at a different frequency compared to the N-H vibrations in the free amine.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the cation (the protonated diamine).
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. Due to the lack of a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of this compound, based on standard laboratory practices for similar compounds.
Synthesis of this compound
Objective: To synthesize this compound from the free base.
Materials:
-
N-Methylethylenediamine
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve N-Methylethylenediamine (1 equivalent) in anhydrous methanol under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (2.1 equivalents) dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Remove the solvent under reduced pressure.
-
Add anhydrous diethyl ether to the residue and triturate to obtain a solid precipitate.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold anhydrous diethyl ether.
-
Dry the solid under vacuum to yield this compound.
Purity Determination by HPLC (with Derivatization)
Objective: To determine the purity of this compound using HPLC with pre-column derivatization.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., Dansyl chloride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., phosphate buffer)
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of water to prepare a stock solution.
-
Derivatization: In a vial, mix an aliquot of the sample stock solution with the derivatizing agent and a buffer solution to maintain the optimal pH for the reaction. Allow the reaction to proceed for the recommended time at the specified temperature.
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Use a suitable mobile phase gradient of acetonitrile and water (with a buffer) to achieve separation.
-
Monitor the elution of the derivatized product at the appropriate wavelength for the chosen derivatizing agent.
-
Calculate the purity of the sample based on the peak area of the main product relative to the total peak area.
-
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For the free base, N-Methylethylenediamine, it is classified as a flammable liquid and can cause severe skin burns and eye damage.[7] While the dihydrochloride salt is a solid and less volatile, it may still cause skin and eye irritation.[8] Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[9][10]
Conclusion
This compound is a fundamentally important building block for medicinal chemists and drug development professionals. Its unique structure, with two amine groups of differing reactivity, provides a powerful tool for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and analytical characterization to aid researchers in its effective and safe application.
References
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Solubility of Things. (n.d.). N-Methylethylenediamine. [Link]
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Turner Designs. (n.d.). Reagents Required. [Link]
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N1-Methylethane-1,2-diamine Dihydrochloride: A Technical Guide for Advanced Drug Development
Foreword: The Strategic Utility of a Versatile Diamine Building Block
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel active pharmaceutical ingredients (APIs). N1-Methylethane-1,2-diamine dihydrochloride (CAS 64670-85-5), a simple yet highly functionalized diamine, represents a key intermediate with significant potential in drug discovery and development. Its unique structural motif, featuring a primary and a secondary amine with differential reactivity, allows for regioselective elaboration, making it an invaluable component in the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in the generation of life-saving therapeutics. The content herein is curated for the discerning researcher, scientist, and drug development professional, offering not just protocols, but a deeper understanding of the causality behind the scientific principles at play.
Core Compound Identity and Physicochemical Profile
This compound is the salt form of N-methylethylenediamine, which enhances its stability and handling properties, rendering it a readily usable solid in a laboratory setting.
| Property | Value | Source |
| CAS Number | 64670-85-5 | [1] |
| Molecular Formula | C₃H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 147.05 g/mol | [1] |
| Synonyms | N-Methylethylenediamine dihydrochloride, 2-(Methylamino)ethanamine dihydrochloride | [2] |
| Appearance | Solid (predicted) | Inferred from salt form |
| Melting Point | Data not available | |
| Boiling Point | Data not available for the salt. Free base: 114-117 °C | [3] |
| Solubility | Expected to be soluble in water. | Inferred from salt form[4] |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Purification: A Validated Protocol
The most reliable and scalable synthesis of this compound involves a two-step process: the protection of one of the amine groups of N-methylethylenediamine, followed by deprotection under acidic conditions to yield the desired dihydrochloride salt. The use of a tert-butyloxycarbonyl (Boc) protecting group is a well-established and efficient strategy.[5]
Step 1: Synthesis of N-Boc-N'-methylethylenediamine
The differential reactivity of the primary and secondary amines in N-methylethylenediamine can be exploited for regioselective protection. However, a more common and controlled approach involves the protection of a symmetric diamine followed by methylation, or the protection of the commercially available N-methylethylenediamine. A general procedure for the Boc-protection of N-methylethylenediamine is as follows:
Protocol:
-
Dissolve N-methylethylenediamine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
To this solution, add di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted starting material and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-N'-methylethylenediamine, which can be purified further by column chromatography if necessary.[6]
Step 2: Deprotection to this compound
The Boc group is readily cleaved under acidic conditions to afford the free amine, which in the presence of hydrochloric acid, precipitates as the dihydrochloride salt.[5]
Protocol:
-
Dissolve N-Boc-N'-methylethylenediamine (1.0 equiv) in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol.
-
To this solution, add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M solution, 2.2-3.0 equiv) dropwise at 0 °C.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can range from 1 to 16 hours.
-
The product, this compound, will often precipitate from the solution.
-
If precipitation occurs, the solid can be collected by vacuum filtration and washed with a non-polar solvent like diethyl ether to remove any organic impurities.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude dihydrochloride salt, which can then be triturated with diethyl ether to induce solidification and remove soluble impurities.
-
The resulting solid is dried under vacuum to yield pure this compound.[5]
Caption: Synthetic workflow for this compound.
Applications in Drug Development: A Focus on Oxazolidinone Antibiotics
The primary utility of this compound in drug development lies in its role as a versatile building block for introducing a key pharmacophoric element into API scaffolds. A prominent example is its application in the synthesis of oxazolidinone antibiotics, a critical class of drugs for treating multi-drug resistant bacterial infections.[6]
Role in the Synthesis of Linezolid and Delpazolid
Linezolid, the first clinically approved oxazolidinone antibiotic, and Delpazolid, a next-generation oxazolidinone for the treatment of tuberculosis, both feature a substituted N-methylethylenediamine moiety as a crucial part of their structure.[6][7] The N-methylethylenediamine fragment is typically introduced via nucleophilic substitution of a suitable leaving group on the oxazolidinone core.
The use of mono-protected N-methylethylenediamine, such as N-Boc-N'-methylethylenediamine, is advantageous in these syntheses as it prevents undesired side reactions and allows for a more controlled and higher-yielding process.[6]
General Synthetic Strategy:
-
An activated oxazolidinone core, often bearing a tosylate or mesylate leaving group, is reacted with N-Boc-N'-methylethylenediamine in the presence of a non-nucleophilic base.
-
The primary amine of the protected diamine displaces the leaving group to form the desired C-N bond.
-
Subsequent deprotection of the Boc group under acidic conditions unmasks the secondary amine.
-
This newly revealed secondary amine can then be further functionalized, for example, by acylation, to complete the synthesis of the target antibiotic.
Caption: General workflow for the application of N1-Methylethane-1,2-diamine derivatives in the synthesis of oxazolidinone antibiotics.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group, the two methylene groups, and the amine protons. In the dihydrochloride salt, the amine protons will be broad and may exchange with residual water in the solvent. The chemical shifts of the methylene groups adjacent to the nitrogen atoms will be downfield due to the electron-withdrawing effect of the protonated nitrogens.
-
¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals for the three carbon atoms in the molecule, confirming the asymmetry of the structure.
Note: For reference, the ¹³C NMR spectrum of the free base, N-methylethylenediamine, shows signals for the three distinct carbon environments.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for N-H stretching of the ammonium salts, C-H stretching of the alkyl groups, and N-H bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion of the free base (C₃H₁₀N₂) upon ionization, as the hydrochloride salt will dissociate in the mass spectrometer. The expected exact mass of the free base is 74.0844 g/mol .[3]
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is non-negotiable. The following information is based on the safety data for the free base, N-methylethylenediamine, and should be considered as a minimum standard for handling the dihydrochloride salt.[9][10]
| Hazard Category | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor (for the free base). | Keep away from heat, sparks, and open flames. Use in a well-ventilated area.[9] |
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] |
| Toxicity | Harmful if swallowed or inhaled. | Avoid ingestion and inhalation. Work in a chemical fume hood.[11] |
| Incompatible Materials | Acids, acid chlorides, acid anhydrides, strong oxidizing agents. | Store away from incompatible materials.[10] |
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from sources of ignition and incompatible materials.[11]
Conclusion: A Cornerstone for Future Drug Discovery
This compound is more than just a chemical intermediate; it is a testament to the power of small, strategically designed molecules to unlock complex synthetic pathways. Its proven role in the creation of vital antibiotics underscores its importance in the ongoing battle against infectious diseases. This guide has provided a comprehensive technical overview, designed to empower researchers with the knowledge to confidently and effectively utilize this valuable building block. As the quest for novel therapeutics continues, the strategic application of foundational molecules like this compound will undoubtedly remain a cornerstone of innovation in drug discovery.
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BenchChem. (n.d.). Literature review of N-Boc-N-methylethylenediamine applications in medicinal chemistry. Retrieved from BenchChem website.[6]
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BenchChem. (n.d.). Application Note: Protocol for Boc Deprotection of N-Boc-N-methylethylenediamine. Retrieved from BenchChem website.[5]
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Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific website.[11]
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Chem-Impex. (n.d.). N-Boc-N'-methylethylenediamine. Retrieved from Chem-Impex website.[12]
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MySkinRecipes. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. Retrieved from MySkinRecipes website.[4]
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Achmem. (n.d.). N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. Retrieved from Achmem website.[13]
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ChemicalBook. (n.d.). N-METHYLETHYLENEDIAMINE - Safety Data Sheet. Retrieved from ChemicalBook website.[9]
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Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues.
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Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from Sigma-Aldrich website.[14]
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Synthetic Communications. (n.d.). A convenient one-pot synthesis of mono-Boc-protected diamines.[15]
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ResearchGate. (n.d.). Scheme (1). Synthesis of Linezolid. Retrieved from ResearchGate.[16]
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PubChem. (n.d.). Methanediamine dihydrochloride. Retrieved from PubChem.[17]
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PubMed. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Retrieved from PubMed.[18]
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MDPI. (n.d.). Development of Delpazolid for the Treatment of Tuberculosis. Retrieved from MDPI website.[7]
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Eureka | Patsnap. (n.d.). Synthesis method of linezolid intermediate. Retrieved from Eureka | Patsnap.[19]
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Google Patents. (n.d.). Preparation method of linezolid and preparation thereof. Retrieved from Google Patents.[20]
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Apollo Scientific. (2022). N1,N1-Dimethyl-1-phenylethane-1,2-diamine. Retrieved from Apollo Scientific website.[21]
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PubChem. (n.d.). N-Methylethylenediamine. Retrieved from PubChem.[3]
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Synquest Labs. (n.d.). N-Methylethylenediamine. Retrieved from Synquest Labs website.[10]
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MySkinRecipes. (n.d.). N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. Retrieved from MySkinRecipes website.[22]
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Chem-Impex. (n.d.). N-Boc-N'-methylethylenediamine. Retrieved from Chem-Impex website.[12]
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ResearchGate. (2020). Development of Delpazolid for the Treatment of Tuberculosis. Retrieved from ResearchGate.[23]
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ResearchGate. (n.d.). (A). Synthetic scheme showing that delpazolid can be synthesised in.... Retrieved from ResearchGate.[24]
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PubChem. (n.d.). Methanediamine dihydrochloride. Retrieved from PubChem.[17]
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CymitQuimica. (n.d.). N1-Methylethane-1,2-diamine DiHCl. Retrieved from CymitQuimica website.[2]
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ChemicalBook. (n.d.). N1,N1-DIETHYLETHANE-1,2-DIAMINE DIHYDROCHLORIDE CAS. Retrieved from ChemicalBook website.
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Sigma-Aldrich. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. Retrieved from Sigma-Aldrich website.[25]
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Working Group for New TB Drugs. (n.d.). Delpazolid (LCB01-0371). Retrieved from Working Group for New TB Drugs website.
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eMolecules. (n.d.). N1-Methylethane-1,2-diamine DiHCl | 64670-85-5. Retrieved from eMolecules website.[1]
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Sigma-Aldrich. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. Retrieved from Sigma-Aldrich website.[26]
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CP Lab Safety. (n.d.). N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. Retrieved from CP Lab Safety website.[27]
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PMC - NIH. (n.d.). Early Bactericidal Activity of Delpazolid (LCB01-0371) in Patients with Pulmonary Tuberculosis. Retrieved from PMC - NIH website.[28]
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Wikipedia. (n.d.). 1,1-Dimethylethylenediamine. Retrieved from Wikipedia.[29]
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PrepChem.com. (n.d.). Synthesis of N-Boc-N,N'-dimethylethylene diamine. Retrieved from PrepChem.com.[6]
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An In-depth Technical Guide to the Molecular Structure of N1-Methylethane-1,2-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure of N1-Methylethane-1,2-diamine dihydrochloride, a compound of interest in various chemical and pharmaceutical research domains. We will delve into its structural elucidation through modern analytical techniques, explore its synthesis, and discuss the key features of its molecular architecture.
Introduction: The Significance of this compound
This compound, with the chemical formula C₃H₁₂Cl₂N₂, is the hydrochloride salt of N-methylethylenediamine.[1] The presence of two primary amine groups and a methyl group on one of the nitrogen atoms makes it a versatile building block in organic synthesis. Its dihydrochloride form enhances its stability and solubility in aqueous solutions, rendering it suitable for a variety of applications, including as a medical intermediate.[2] Understanding its precise molecular structure is paramount for predicting its reactivity, designing novel synthetic routes, and exploring its potential applications in fields such as coordination chemistry and drug discovery.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a central ethylenediamine backbone with a methyl substituent on one of the nitrogen atoms. The protonation of both nitrogen atoms by hydrochloric acid results in the formation of a dicationic species, with two chloride anions providing charge balance.
Key Structural Parameters
The molecule possesses a degree of conformational flexibility around the C-C and C-N bonds. In the solid state, the conformation is likely to be influenced by crystal packing forces and the formation of an extensive hydrogen-bonding network.
Stereochemistry
N1-Methylethane-1,2-diamine does not contain any chiral centers, and therefore, it is an achiral molecule.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the protonated amino groups.
-
N-H protons: The protons on the nitrogen atoms will likely appear as broad signals due to quadrupolar relaxation and exchange with the solvent. Their chemical shift will be significantly downfield.
-
Methylene protons (-CH₂-CH₂-): The four methylene protons will likely appear as complex multiplets in the aliphatic region of the spectrum.
-
Methyl protons (-CH₃): The three protons of the methyl group will appear as a singlet, shifted downfield due to the adjacent protonated nitrogen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon skeleton. We expect to see three distinct signals:
-
One signal for the methyl carbon.
-
Two signals for the two methylene carbons, which are chemically non-equivalent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would likely show a base peak corresponding to the dicationic species [C₃H₁₂N₂]²⁺ or the monocationic species [C₃H₁₁N₂]⁺ after the loss of a proton. Fragmentation patterns would involve the cleavage of C-C and C-N bonds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrational modes include:
-
N-H stretching: Broad and strong bands in the region of 3200-2800 cm⁻¹, characteristic of ammonium salts.
-
C-H stretching: Bands in the 3000-2850 cm⁻¹ region.
-
N-H bending: A band around 1600-1500 cm⁻¹.
-
C-N stretching: A band in the 1250-1020 cm⁻¹ region.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reaction of a suitable starting material with methylamine, followed by treatment with hydrochloric acid.
A Plausible Synthetic Protocol
A potential synthetic route, adapted from methods for similar diamines, is outlined below.[4][5]
Step 1: Synthesis of N-Methylethane-1,2-diamine
This step can be achieved by the reductive amination of aminoacetaldehyde with methylamine or by the reaction of ethylene oxide with methylamine followed by amination. A more direct laboratory-scale synthesis might involve the reaction of a protected ethylenediamine derivative with a methylating agent, followed by deprotection.
Step 2: Formation of the Dihydrochloride Salt
The crude N-methylethane-1,2-diamine is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The this compound will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Summary
| Property | Value | Source |
| Chemical Formula | C₃H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 147.05 g/mol | |
| CAS Number | 64670-85-5 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water | |
| InChI | 1S/C3H10N2.2ClH/c1-5-3-2-4;;/h5H,2-4H2,1H3;2*1H | [1] |
| InChIKey | TTYAMYGZPMSITF-UHFFFAOYSA-N | [1] |
| SMILES | NCCNC.[H]Cl.[H]Cl |
Experimental Workflows
Workflow for Structural Elucidation
Caption: A typical workflow for the synthesis and structural elucidation of this compound.
Logical Relationships of Structural Features
Caption: The relationship between the molecular structure and the macroscopic properties of the compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound. By combining theoretical knowledge with data from related compounds, we have established a strong foundation for understanding its chemical properties and behavior. Further experimental investigation, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis of the dihydrochloride salt, will provide a more refined understanding of this versatile molecule and pave the way for its broader application in scientific research and development.
References
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Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Retrieved from [Link]
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An In-depth Technical Guide to N1-Methylethane-1,2-diamine Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Diamine Building Block
N1-Methylethane-1,2-diamine dihydrochloride, also known as N-methylethylenediamine dihydrochloride, is a valuable and versatile building block in modern organic and medicinal chemistry. Its structure, featuring a primary and a secondary amine separated by a two-carbon linker, provides a unique scaffold for the synthesis of a wide array of more complex molecules. The dihydrochloride salt form enhances its stability and solubility, making it a convenient reagent for various synthetic transformations. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a particular focus on its role in drug development as a ligand for metal complexes and a component of bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 64670-85-5 | [1] |
| Molecular Formula | C₃H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 147.05 g/mol | [2] |
| Appearance | Solid | [3] |
| Synonyms | N-Methylethylenediamine Dihydrochloride, 2-(Methylamino)ethanamine dihydrochloride | [1] |
Synthesis of this compound: A Plausible Multi-Step Approach
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Step 1: Synthesis of 2-Chloro-N-methylethanamine Hydrochloride
This initial step involves the conversion of the hydroxyl group of 2-(methylamino)ethanol to a chloride. Thionyl chloride is a common and effective reagent for this transformation.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-(methylamino)ethanol in a suitable solvent such as dichloromethane.[4]
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution over a period of 1 to 1.5 hours.[4]
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.[4]
-
The reaction can then be heated to a moderate temperature (e.g., 50°C) for a couple of hours to ensure completion.[4]
-
Evaporate the solvent under reduced pressure. The residue can be taken up in a solvent like toluene and re-evaporated to remove any remaining traces of thionyl chloride.[4] The resulting solid is 2-chloro-N-methylethanamine hydrochloride.
Step 2: Synthesis of N1-Methylethane-1,2-diamine
The chloroamine hydrochloride intermediate is then reacted with ammonia in a nucleophilic substitution reaction to form the desired diamine. This reaction is analogous to the synthesis of related diamines where a chloroethylamine hydrochloride is reacted with an amine.[5]
Experimental Protocol:
-
The reaction is typically carried out in an autoclave due to the volatility of ammonia and the potential need for elevated pressure and temperature.[5]
-
Charge the autoclave with an aqueous or alcoholic solution of ammonia.
-
Add the 2-chloro-N-methylethanamine hydrochloride to the ammonia solution.
-
Seal the autoclave and heat the reaction mixture. Reaction temperatures can range from 100-200°C with pressures from 0.52-1.60 MPa, depending on the specific substrate and solvent.[5][6]
-
After the reaction is complete (typically monitored by TLC or GC), cool the autoclave to room temperature.
-
The resulting mixture will contain the free base of N1-methylethane-1,2-diamine, ammonium chloride, and any unreacted starting materials.
Step 3: Formation and Purification of this compound
The final step involves the conversion of the free base to its dihydrochloride salt and subsequent purification.
Experimental Protocol:
-
After the amination reaction, the mixture is typically made basic with a strong base like sodium hydroxide to ensure the diamine is in its free base form.[7]
-
The free base can be extracted into an organic solvent.
-
To the organic solution of the diamine, add an essentially stoichiometric amount of hydrogen chloride (either as a gas or dissolved in a suitable solvent like isopropanol).[7] This will precipitate the dihydrochloride salt.
-
The precipitation can be enhanced by cooling the mixture.[7]
-
The solid this compound is then collected by filtration, washed with a cold solvent, and dried under vacuum.[7]
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of N-methylethylenediamine (the free base) would show distinct signals for the methyl group, the two methylene groups, and the amine protons.[8] Upon formation of the dihydrochloride salt, the chemical shifts of the protons adjacent to the nitrogen atoms would be expected to shift downfield due to the electron-withdrawing effect of the protonated ammonium groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule: the methyl carbon and the two methylene carbons. The chemical shifts can be estimated based on standard correlation tables.[9][10] The carbon attached to the secondary amine (N1) would likely have a different chemical shift than the carbon attached to the primary amine (N2).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching and bending vibrations of the primary and secondary ammonium groups. C-H stretching and bending vibrations from the methyl and methylene groups will also be present. The spectrum of the related N,N-dimethylethylenediamine shows characteristic peaks that can be used as a reference.[11]
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum of the free base, N-methylethylenediamine, would show a molecular ion peak corresponding to its molecular weight.
Applications in Drug Development and Medicinal Chemistry
The ethylenediamine moiety is a recognized pharmacophore and is present in numerous bioactive compounds.[12] N1-Methylethane-1,2-diamine serves as a key building block in the synthesis of various molecules with therapeutic potential.
Ligands for Anticancer Metal Complexes
A significant application of diamine ligands is in the development of platinum-based anticancer drugs.[13][14] Cisplatin, a widely used chemotherapeutic agent, exerts its effect by binding to DNA.[13] Second and third-generation platinum drugs, such as carboplatin and oxaliplatin, utilize diamine ligands to modulate the drug's reactivity, toxicity, and spectrum of activity.[15] The steric and electronic properties of the diamine ligand can influence the stability of the platinum complex and its interaction with biological targets.[3] N1-Methylethane-1,2-diamine can be used to synthesize novel platinum(II) and platinum(IV) complexes with potentially improved pharmacological profiles.[3]
Caption: General scheme for the synthesis of a platinum-diamine complex.
Building Block for Bioactive Molecules
Beyond its use in coordination chemistry, N1-Methylethane-1,2-diamine is a valuable intermediate in the synthesis of a variety of organic molecules with potential biological activity. The presence of two nucleophilic nitrogen atoms at different positions allows for selective functionalization to create diverse molecular scaffolds. Diamines are common motifs in biologically active compounds, and their conformational restriction can lead to enhanced binding affinity with biological targets.[16] For instance, derivatives of ethylenediamine have been investigated for their cytotoxic activity against various cancer cell lines.[12]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a fundamentally important building block for researchers and scientists in the field of drug development. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of its amine functional groups make it an attractive starting material for the creation of novel therapeutic agents. Its role in the development of new metal-based anticancer drugs and as a scaffold for other bioactive molecules underscores its significance in medicinal chemistry. Further exploration of the biological activities of compounds derived from this diamine is a promising avenue for future research.
References
Click to expand
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Spectroscopic Characterization of N1-Methylethane-1,2-diamine Dihydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N1-Methylethane-1,2-diamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct spectral data for the dihydrochloride salt is not extensively published, this guide will leverage the available data for the corresponding free base, N1-Methylethane-1,2-diamine, to predict and interpret the spectroscopic characteristics of its dihydrochloride form, grounded in fundamental principles of chemical spectroscopy.
Introduction: The Significance of this compound
N1-Methylethane-1,2-diamine and its salts are versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, ligands for catalysis, and as curing agents for epoxy resins. The dihydrochloride salt offers improved stability and handling characteristics compared to the volatile and corrosive free base. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound, ensuring the reliability of downstream applications. This guide provides a detailed examination of its key spectroscopic signatures.
Molecular Structure and its Spectroscopic Implications
The structure of N1-Methylethane-1,2-diamine features a primary amine, a secondary amine, and an ethylene bridge. In the dihydrochloride salt, both nitrogen atoms are protonated, forming ammonium centers. This protonation is the dominant factor influencing the spectroscopic data, particularly in NMR and IR spectroscopy, when compared to the free base.
Molecular Structure Visualization
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amine groups in the dihydrochloride salt leads to significant downfield shifts in the ¹H and ¹³C NMR spectra compared to the free base due to the deshielding effect of the positive charges.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl, methylene, and amine protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.8 | Singlet | 3H |
| -CH₂-CH₂- | ~3.4 - 3.6 | Multiplets | 4H |
| -NH₂⁺- | Broad | 2H | |
| -NH₃⁺ | Broad | 3H |
Note: The chemical shifts for the amine protons (-NH₂⁺- and -NH₃⁺) are highly dependent on the solvent and concentration and will likely appear as broad signals due to quadrupole broadening and exchange with residual water.
Interpretation and Causality:
-
Methyl Protons (-CH₃): The singlet at approximately 2.8 ppm is attributed to the three equivalent protons of the methyl group attached to a protonated nitrogen. The downfield shift compared to the free base is a direct consequence of the electron-withdrawing nature of the adjacent ammonium group.
-
Methylene Protons (-CH₂-CH₂-): The two methylene groups are diastereotopic and will appear as complex multiplets in the region of 3.4 - 3.6 ppm. Their significant downfield shift is due to the deshielding effect of the two adjacent positively charged nitrogen atoms.
-
Amine Protons (-NH₂⁺- and -NH₃⁺): These protons are acidic and undergo rapid exchange, leading to broad signals. Their chemical shifts can vary significantly.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~33 |
| -CH₂-NH₃⁺ | ~38 |
| -CH₂-NH₂⁺-CH₃ | ~45 |
Interpretation and Causality:
-
Methyl Carbon (-CH₃): The signal around 33 ppm corresponds to the methyl carbon.
-
Methylene Carbons (-CH₂-): The two methylene carbons are chemically inequivalent and are expected to appear at approximately 38 ppm and 45 ppm. The downfield positions are a result of the inductive effect of the adjacent ammonium groups.
For comparative purposes, spectral data for the free base, N-Methylethylenediamine, can be found in public databases such as ChemicalBook and PubChem.[1][2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H and C-H bonds.
Table 3: Key IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium |
| N-H Bend (Ammonium) | 1600 - 1500 | Medium |
| C-H Bend (Aliphatic) | 1470 - 1350 | Medium |
Interpretation and Causality:
-
N-H Stretching: The most prominent feature will be a very broad and strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in ammonium salts. This broadness is due to extensive hydrogen bonding.
-
C-H Stretching: Aliphatic C-H stretching vibrations will appear as medium intensity bands in the 2950-2850 cm⁻¹ range.
-
N-H Bending: The N-H bending vibrations of the primary and secondary ammonium groups are expected in the 1600-1500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electrospray ionization (ESI) would be the preferred method. The spectrum would be expected to show the molecular ion of the free base.
Table 4: Expected Mass Spectrometry Data for N1-Methylethane-1,2-diamine
| Ion | m/z |
| [M+H]⁺ | 75.13 |
Note: The molecular weight of the free base (C₃H₁₀N₂) is 74.12 g/mol . The mass spectrum will show the protonated molecule.
Fragmentation Pathway:
The primary fragmentation pathway in the mass spectrum of N-methylethylenediamine involves the cleavage of the C-C bond, leading to the formation of stable iminium ions.
Fragmentation Diagram
Caption: Proposed mass spectrometry fragmentation of N1-Methylethane-1,2-diamine.
The most abundant fragment ion is typically observed at m/z 44, corresponding to the [CH₂=NHCH₃]⁺ ion, resulting from the cleavage of the C-C bond adjacent to the secondary amine. Another significant fragment is often seen at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion.[3]
Experimental Protocols
NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water).
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By understanding the influence of protonation on the spectral features of the free base, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided tables, interpretations, and experimental protocols serve as a valuable resource for scientists and professionals working with this compound.
References
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N-Methylethylenediamine. PubChem. Available from: [Link]
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A Technical Guide to the Potential Biological Activities of N¹-Methylethane-1,2-diamine Dihydrochloride and its Derivatives
This guide provides a comprehensive technical overview of N¹-Methylethane-1,2-diamine dihydrochloride, focusing on its role as a versatile scaffold for the synthesis of novel, biologically active compounds. While the direct pharmacological profile of the parent compound is not extensively documented, its structural motif is a cornerstone in a multitude of potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into the untapped potential of this chemical entity.
Introduction: The N¹-Methylethane-1,2-diamine Scaffold
N¹-Methylethane-1,2-diamine dihydrochloride is a simple, yet highly functionalized, organic molecule. Its primary value in the realm of drug discovery lies in its identity as a vicinal diamine, a structural feature present in numerous biologically active molecules[1][2]. The presence of both a primary and a secondary amine provides two distinct points for chemical modification, allowing for the creation of diverse molecular libraries with varied physicochemical properties.
1.1 Chemical Properties and Synthetic Versatility
The dihydrochloride salt form ensures stability and enhances solubility in aqueous media, simplifying its use in various synthetic protocols. The differential reactivity of the primary (NH₂) and secondary (N¹-H) amines can be exploited to achieve selective N-substitution, paving the way for the rational design of asymmetrically substituted derivatives. This strategic derivatization is key to exploring a wide range of biological targets.
Hypothesized Biological Activities of N¹-Methylethane-1,2-diamine Derivatives
The true potential of N¹-Methylethane-1,2-diamine dihydrochloride is realized in the biological activities of its derivatives. By serving as a foundational building block, it provides access to compounds with potential applications across several therapeutic areas.
2.1 Oncology
The ethylenediamine backbone is a well-established pharmacophore in oncology. Derivatives of this scaffold have demonstrated significant cytotoxic and antitumor properties through various mechanisms.
-
Cytotoxicity in Solid Tumors: N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have been shown to induce cell cycle arrest and apoptosis in human lung, breast, and prostate cancer cell lines, often through the disruption of the mitochondrial membrane potential[3][4][5].
-
Metal-Based Chemotherapeutics: Vicinal diamines are crucial ligands in the design of platinum- and palladium-based anticancer agents. These complexes, analogous to cisplatin, can be formed from N¹-methylethane-1,2-diamine derivatives, with the substituents on the diamine ligand modulating the complex's stability, solubility, and antitumor activity[6][7][8]. The steric and electronic properties of these substituents are critical for optimizing efficacy[6].
2.2 Infectious Diseases
N-substituted diamines are a promising class of antimicrobial and antiparasitic agents. The lipophilicity and structure of the N-substituents are often directly correlated with the potency and spectrum of activity.
-
Antibacterial and Antifungal Activity: N-acylation of diamines has yielded compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal species[9]. The length of the alkyl chain is a key determinant of antimicrobial efficacy, with chain lengths of 11-15 carbons often showing the highest activity[10][11].
-
Antiparasitic Applications: N,N'-disubstituted diamines have demonstrated significant in vitro activity against a range of parasites, including Leishmania, Trypanosoma, and Plasmodium falciparum[12][13][14]. The mechanism of action is thought to involve the disruption of polyamine synthesis, which is essential for parasite proliferation[12].
2.3 Neuropharmacology
The ethylenediamine scaffold is present in numerous centrally active agents, highlighting its ability to be incorporated into molecules that can cross the blood-brain barrier.
-
Receptor Modulation: Mono N-aryl derivatives of ethylenediamine have been identified as GABAA receptor blockers, suggesting potential applications in the development of novel antidepressants[15]. Furthermore, diamine-based structures have been successfully employed to create dual-action ligands, such as histamine H₃ receptor antagonists with serotonin reuptake inhibitory activity[16].
-
NMDA Receptor Antagonism: While more complex derivatives, arylcyclohexylamines, are known for their potent NMDA receptor antagonism, the underlying diamine motif is a key component of their structure, suggesting that simpler derivatives could be explored for more subtle modulatory effects[17].
2.4 Other Therapeutic Areas
The versatility of the N¹-methylethane-1,2-diamine scaffold extends to other areas of pharmacology:
-
Antihistaminic and Anti-allergic Agents: Ethylenediamine is a core component of several first-generation antihistamines. Novel derivatives have been designed as potent H1 receptor antagonists with mast cell-stabilizing properties[18][19].
-
Cardiovascular Effects: Certain N-alkylamide derivatives have been shown to possess vasodilatory properties, indicating potential applications in cardiovascular medicine[20].
Rationale for Experimental Investigation: A Scaffold-Based Drug Discovery Approach
A drug discovery program centered on N¹-Methylethane-1,2-diamine dihydrochloride would be predicated on a scaffold-based, parallel synthesis strategy. The objective is to rapidly generate a library of diverse derivatives and screen them against a panel of biological targets to identify promising lead compounds.
The differential reactivity of the two amine groups allows for a combinatorial approach. The primary amine can be selectively reacted under certain conditions, followed by modification of the secondary amine, or both can be reacted simultaneously. This flexibility enables the synthesis of a wide array of N-alkyl, N-aryl, N-acyl, and N-heterocyclic derivatives.
The following workflow outlines a logical progression for such a program:
Caption: A workflow for a scaffold-based drug discovery program.
Proposed Experimental Protocols
The following protocols are generalized methodologies that can be adapted to investigate the potential biological activities of N¹-methylethane-1,2-diamine derivatives.
4.1 Protocol 1: Synthesis of a Representative N,N'-Disubstituted Derivative
This protocol describes a one-pot reductive amination for the synthesis of N,N'-diaryl derivatives, a class of compounds with known antimalarial and antiparasitic activity[13].
Objective: To synthesize N¹,N²-dibenzylethane-1,2-diamine from N¹-methylethane-1,2-diamine.
Materials:
-
N¹-Methylethane-1,2-diamine dihydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N¹-methylethane-1,2-diamine dihydrochloride (1.0 eq) in DCE.
-
Add benzaldehyde (2.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N¹,N²-dibenzyl-N¹-methylethane-1,2-diamine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The use of STAB as a reducing agent is crucial as it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the in situ formed iminium ion, allowing for a one-pot procedure.
4.2 Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effects of newly synthesized derivatives on cancer cell lines[3][5].
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a human cancer cell line (e.g., A549 lung carcinoma).
Materials:
-
A549 cells
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
-
Multichannel pipette and plate reader
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compound in culture media. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the wells and add 100 µL of the diluted test compound to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the media containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Self-Validation: The inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls in each plate ensures the validity of the assay and allows for the normalization of results.
4.3 Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain, a key measure of its antibacterial potency[9].
Objective: To determine the MIC of a test compound against Staphylococcus aureus.
Materials:
-
S. aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial suspension and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Data Interpretation and Future Directions
The data generated from these initial screens will guide the subsequent steps of the drug discovery process.
| Assay | Primary Endpoint | Interpretation of Positive Result | Next Steps |
| Cytotoxicity (MTT) | IC₅₀ value (µM) | Low micromolar or nanomolar IC₅₀ | Mechanism of action studies (e.g., cell cycle analysis, apoptosis assays), in vivo efficacy studies in xenograft models. |
| Antimicrobial (MIC) | MIC value (µg/mL) | Low MIC value, comparable to or better than standard antibiotics. | Determine spectrum of activity (Gram-positive/negative), assess bactericidal vs. bacteriostatic activity, test against resistant strains. |
A positive "hit" from these screens would trigger a structure-activity relationship (SAR) study. New analogs would be synthesized by systematically modifying the substituents on the N¹ and N² positions of the diamine scaffold to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
Safety Considerations
N¹-Methylethane-1,2-diamine dihydrochloride and its parent amine are classified as corrosive and can cause burns[3][12]. They are harmful if swallowed or inhaled. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The toxicological properties of most novel derivatives will be unknown; therefore, they should be handled with extreme care until a full safety profile is established.
Conclusion
N¹-Methylethane-1,2-diamine dihydrochloride represents a promising, yet underexplored, starting point for the development of new therapeutic agents. Its synthetic tractability and the proven track record of the ethylenediamine scaffold in medicinal chemistry make it an attractive candidate for scaffold-based drug discovery. The methodologies and insights provided in this guide are intended to serve as a foundation for researchers to unlock the full potential of this versatile chemical entity.
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An In-depth Technical Guide to N1-Methylethane-1,2-diamine Dihydrochloride: From Discovery to Contemporary Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Methylethane-1,2-diamine dihydrochloride, a seemingly simple diamine, holds a significant, albeit understated, position in the landscape of organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of this versatile molecule, charting its historical context, detailing its synthesis and chemical properties, and exploring its critical role as a building block in the creation of complex molecular architectures. By delving into specific applications and providing detailed experimental methodologies, this document aims to equip researchers and drug development professionals with a thorough understanding of the utility and potential of this compound.
Introduction: The Unseen Importance of a Diamine Building Block
In the vast lexicon of chemical reagents, this compound (also known as N-methylethylenediamine dihydrochloride) might not be the most celebrated of molecules. However, its true value lies in its utility as a foundational component in the synthesis of a wide array of more complex and often biologically active compounds. Its structure, featuring a primary and a secondary amine, offers differential reactivity, a crucial feature for medicinal chemists seeking to construct intricate molecular frameworks. The dihydrochloride salt form enhances its stability and solubility, making it a practical and reliable reagent in various reaction conditions.[1] This guide will illuminate the path from its early synthetic roots to its current applications, providing the in-depth knowledge necessary for its effective utilization in modern research and development.
A Historical Perspective: The Evolution of N-Substituted Ethylenediamines
Pinpointing a singular moment of "discovery" for this compound is challenging, as its emergence is intertwined with the broader history of the synthesis and exploration of N-substituted ethylenediamines. The late 19th and early 20th centuries saw a surge in the development of synthetic organic chemistry, with foundational reactions that could, in principle, lead to such molecules.
A significant historical touchstone is the Bischler-Napieralski reaction , first reported in 1893 by August Bischler and Bernard Napieralski.[2][3][4][5] This intramolecular cyclization of β-arylethylamides to form dihydroisoquinolines is a cornerstone of heterocyclic chemistry and often involves precursors that are structurally related to N-substituted diamines.[2][3][4][5] While not a direct synthesis of our target molecule, the intellectual framework and the types of transformations being explored at the time laid the groundwork for the eventual synthesis of a wide variety of diamines.
Chemical Properties and Synthesis
A thorough understanding of the chemical properties of this compound is paramount for its effective use.
| Property | Value |
| Molecular Formula | C3H12Cl2N2 |
| Molecular Weight | 147.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
The synthesis of this compound can be achieved through several established methods of amine alkylation. A common conceptual approach involves the controlled methylation of ethylenediamine.
Conceptual Synthetic Pathway
Sources
The Strategic Utility of N1-Methylethane-1,2-diamine Dihydrochloride in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect of Therapeutic Molecules
In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-saving therapeutic is paved with carefully selected building blocks. Among these, N1-Methylethane-1,2-diamine dihydrochloride (CAS: 64670-85-5) has emerged as a pivotal intermediate, valued for its unique structural attributes and versatile reactivity. This guide offers a comprehensive exploration of this compound, moving beyond a simple cataloging of properties to delve into the strategic rationale behind its application in drug synthesis. We will dissect its chemical characteristics, explore its role in the creation of complex active pharmaceutical ingredients (APIs), and provide practical, field-tested protocols for its use and analysis. The dihydrochloride salt form of N1-Methylethane-1,2-diamine enhances its stability and solubility, making it highly suitable for a variety of reaction conditions in pharmaceutical research and development.[1]
Section 1: Core Chemical and Physical Characteristics
N1-Methylethane-1,2-diamine, also known as N-Methylethylenediamine, is a diamine featuring a primary and a secondary amine group. This structural asymmetry is fundamental to its utility in multi-step syntheses. The dihydrochloride form ensures the compound is a stable, solid material, simplifying handling, storage, and precise measurement in laboratory settings.
| Property | Value | Source |
| CAS Number | 64670-85-5 | [2][3] |
| Molecular Formula | C3H12Cl2N2 | [3] |
| Molecular Weight | 147.05 g/mol | [2] |
| Appearance | Solid | [3] |
| Synonyms | N-Methylethylenediamine Dihydrochloride, 2-(Methylamino)ethanamine dihydrochloride | [3] |
The presence of two amine groups with differing reactivity—a nucleophilic primary amine and a less reactive secondary amine—allows for selective chemical modifications. This differential reactivity is often exploited in synthetic strategies where sequential bond formation is required. Furthermore, the incorporation of a methyl group can significantly influence the physicochemical properties of the final API.
Section 2: The "Magic Methyl" Advantage in Drug Design
The strategic placement of a methyl group, often referred to as the "magic methyl" effect in medicinal chemistry, can profoundly impact a drug's pharmacokinetic and pharmacodynamic profile. The N-methyl group in N1-Methylethane-1,2-diamine is a prime example of this principle in action.
Key Advantages of the N-Methyl Group:
-
Modulation of Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule. This can enhance membrane permeability and absorption, crucial factors for oral bioavailability.
-
Conformational Rigidity: Methylation can introduce steric hindrance, restricting the rotational freedom of the molecule. This conformational constraint can lock the molecule into a bioactive conformation, leading to a significant increase in potency.
-
Metabolic Stability: The N-methyl group can shield the amine from metabolic enzymes, such as monoamine oxidases, thereby increasing the drug's half-life and duration of action.
-
Receptor Interaction: The methyl group can establish favorable van der Waals interactions within the target's binding pocket, contributing to enhanced binding affinity.
The following diagram illustrates the logical flow of how the N-methyl group contributes to improved drug properties.
Caption: The influence of the N-methyl group on drug properties.
Section 3: Application in the Synthesis of Bioactive Molecules
This compound is a versatile building block for a range of therapeutic agents. Its application is particularly prominent in the synthesis of antimalarial drugs and kinase inhibitors.
Synthesis of 4-Aminoquinoline Antimalarials
A classic application of diamines is in the synthesis of 4-aminoquinoline antimalarials, such as chloroquine and its analogues.[4][5] The diamine side chain is crucial for the drug's activity, and modifications to this chain have been a key strategy in overcoming drug resistance. The synthesis typically involves the nucleophilic substitution of the chlorine atom at the 4-position of a 4,7-dichloroquinoline core.[6]
The following workflow outlines the general synthetic approach:
Caption: Synthetic workflow for 4-aminoquinoline antimalarials.
Experimental Protocol: Synthesis of a N1-Methylethane-1,2-diamine Substituted 4-Aminoquinoline
This protocol is a representative example based on established methodologies for the synthesis of 4-aminoquinoline derivatives.[4][7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (1.0 eq) and this compound (1.2 eq).
-
Solvent and Base: Add a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF), and a non-nucleophilic base, for example, potassium carbonate (K2CO3, 2.5 eq), to neutralize the hydrochloride and facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to 120-130°C and stir for 7-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product using NMR (¹H and ¹³C) and Mass Spectrometry to confirm its structure and purity.
Role in Kinase Inhibitor Synthesis
N,N,N'-Trimethylethylenediamine, a close analogue, is a crucial precursor in the synthesis of kinase inhibitors like Osimertinib, a treatment for advanced lung cancer.[9] The diamine moiety in these molecules often serves as a flexible linker to position key binding groups within the enzyme's active site, and the specific substitution pattern on the nitrogens is critical for potent inhibitory activity.
Section 4: Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its successful application in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
Table of Analytical Methods:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment. | Distinct signals for the methyl group, the methylene groups of the ethyl backbone, and the amine protons. Integration of signals corresponds to the proton count. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the methyl carbon and the two methylene carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the free base (C3H10N2) or fragments thereof. |
| HPLC | Purity assessment and quantification. | A single major peak indicating high purity. |
| FTIR | Identification of functional groups. | Characteristic peaks for N-H and C-H stretching and N-H bending vibrations. |
Experimental Protocol: ¹H NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Spectral Interpretation:
-
Identify the solvent peak.
-
Assign the chemical shifts (ppm) for the different proton environments (methyl, methylene, and amine protons).
-
Integrate the peaks to determine the relative proton ratios.
-
Analyze the splitting patterns (multiplicity) to deduce the coupling between adjacent protons.
-
Section 5: Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Conclusion: A Strategically Important Building Block
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its unique combination of a stable salt form, differential amine reactivity, and the advantageous properties imparted by the N-methyl group make it a valuable component in the synthesis of a new generation of therapeutics. A thorough understanding of its properties, reaction characteristics, and analytical profiles, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel drug discovery and development.
References
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Chembk. (n.d.). N,N,N'-Trimethylethylenediamine: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. Retrieved from [Link]
-
Penna-Coutinho, J., et al. (2011). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central. Retrieved from [Link]
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Prado, C. L., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]
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Shafi, S., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. NIH. Retrieved from [Link]
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Vennerstrom, J. L., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Retrieved from [Link]
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Wikipedia. (2023). 4,7-Dichloroquinoline. Retrieved from [Link]
-
YouTube. (2020, April 14). Synthesis of Chloroquine | In Easy Way. Retrieved from [Link]
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Methodological & Application
The Versatile Diamine: A Guide to N1-Methylethane-1,2-diamine Dihydrochloride in Organic Synthesis
For the modern organic chemist, the strategic incorporation of nitrogen-containing heterocycles remains a cornerstone of molecular design, particularly in the realms of pharmaceuticals and functional materials. Among the vast arsenal of building blocks, N1-Methylethane-1,2-diamine dihydrochloride, a simple yet potent diamine, offers a reliable and efficient entry point to valuable scaffolds. This guide provides an in-depth exploration of its application, focusing on the synthesis of 1-methylpiperazine, a prevalent moiety in numerous active pharmaceutical ingredients. We will delve into the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for its successful execution.
Understanding the Reagent: Properties and Handling
This compound (CAS No. 64670-85-5) is the salt form of N-methylethylenediamine. The dihydrochloride form enhances its stability and simplifies handling, as the free amine is a volatile and odorous liquid. For most synthetic applications, the free base is generated in situ or immediately prior to use.
| Property | Value |
| Molecular Formula | C₃H₁₂Cl₂N₂ |
| Molecular Weight | 147.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and alcohols |
Safety and Handling: As with all amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. The free base is corrosive and can cause skin and eye burns.
Core Application: Synthesis of 1-Methylpiperazine
A primary and highly valuable application of N1-Methylethane-1,2-diamine is in the synthesis of 1-methylpiperazine. This heterocyclic motif is a key structural component in a wide range of pharmaceuticals, including antihistamines, antipsychotics, and antiviral agents.[1] The synthetic strategy detailed here involves a two-step process: initial cyclization with an oxalate ester followed by reduction.
Mechanistic Rationale: A Tale of Two Nitrogens
The beauty of using N1-Methylethane-1,2-diamine lies in the differential reactivity of its two nitrogen atoms. The primary amine is more nucleophilic and less sterically hindered than the secondary amine. This inherent difference allows for a controlled, stepwise reaction to form the piperazine ring.
The overall synthetic workflow can be visualized as follows:
Sources
Mastering Reactions with N1-Methylethane-1,2-diamine Dihydrochloride: An Application Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective use of N1-Methylethane-1,2-diamine dihydrochloride in chemical synthesis. This document moves beyond simple procedural lists, offering in-depth explanations for experimental choices, ensuring scientific integrity, and providing a foundation for reproducible, high-yield reactions.
Foundational Knowledge: Understanding this compound
This compound is a versatile diamine building block frequently employed in the synthesis of pharmaceuticals, ligands for coordination chemistry, and other complex organic molecules.[1] Its structure features both a primary and a secondary amine, offering differential reactivity that can be exploited for selective chemical transformations.
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 64670-85-5 | [2] |
| Molecular Formula | C3H12Cl2N2 | [2] |
| Molecular Weight | 147.05 g/mol | [2] |
| Form | Solid | [2] |
| Purity | Typically ≥95% | |
| Storage | Room temperature, in a dry, inert atmosphere | [1] |
The dihydrochloride salt form enhances the compound's stability and shelf-life.[1] However, it is crucial to recognize that the amine functionalities are protonated. Consequently, for most nucleophilic reactions, a base must be added to generate the free diamine in situ.
Safety & Handling: A Prerequisite for Successful Experimentation
As with any chemical reagent, proper safety precautions are paramount. This compound is classified as an irritant.[3]
Essential Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.[4]
-
Handling: Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] It is incompatible with strong oxidizing agents and strong acids.[4]
Core Application: N-Alkylation Reactions
A primary application of N1-Methylethane-1,2-diamine is in N-alkylation reactions to form more complex diamines and polyamines. These products are valuable scaffolds in medicinal chemistry and materials science. The presence of two distinct amine groups—a primary (NH2) and a secondary (NH-CH3)—allows for potential selectivity. The primary amine is generally more nucleophilic and less sterically hindered, making it the more likely site of initial reaction under kinetically controlled conditions.
Reductive Amination: A Versatile Approach
Reductive amination is a highly efficient method for N-alkylation, involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ.[6] This one-pot procedure is favored for its broad substrate scope and generally mild reaction conditions.[6]
Workflow for Reductive Amination:
Caption: Workflow for one-pot reductive amination.
Detailed Protocol: Mono-N-Alkylation with an Aldehyde
This protocol details the selective alkylation at the primary amine position using a representative aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) in DCM.
-
Free Amine Generation: Add a suitable base, such as triethylamine (2.2 eq.) or DIPEA (2.2 eq.), to the suspension. The addition of at least two equivalents of base is crucial to neutralize the two hydrochloride equivalents and deprotonate the ammonium salts to the free amines. Stir the mixture for 15-20 minutes at room temperature.
-
Imine Formation: Add the aldehyde (1.0-1.1 eq.) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise.[6] This reducing agent is particularly effective for reductive aminations as it is milder and more selective than reagents like sodium borohydride.
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.[6] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6] The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.
Direct Alkylation with Alkyl Halides
Direct alkylation with a reactive alkyl halide (e.g., benzyl bromide or an alkyl iodide) is another common strategy. This reaction proceeds via an SN2 mechanism.[7] The choice of base is critical to neutralize the hydrohalic acid generated during the reaction and to prevent over-alkylation.[7]
Logical Flow for Direct Alkylation:
Caption: Experimental workflow for direct N-alkylation.
Detailed Protocol: Mono-N-Alkylation with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Diatomaceous earth
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and a solid base like potassium carbonate (3.0 eq.) in acetonitrile. The excess base is necessary to neutralize the dihydrochloride and the acid produced during the reaction.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0 eq.) dropwise to the stirred suspension at room temperature.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography to isolate the desired mono-alkylated product.
Synthesis of Ligands for Coordination Chemistry
Diamines like N1-Methylethane-1,2-diamine are excellent precursors for synthesizing bidentate or polydentate ligands. These ligands can then be used to form stable complexes with various metal ions. A common strategy involves the condensation of the diamine with carbonyl compounds to form Schiff base ligands.
Protocol: Synthesis of a Schiff Base Ligand
This protocol describes the condensation reaction with salicylaldehyde to form a salen-type ligand precursor.
Materials:
-
This compound
-
Salicylaldehyde (2.0 eq.)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Ethanol or Methanol
-
Standard laboratory glassware
Procedure:
-
Diamine Preparation: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask. Add an aqueous solution of NaOH (2.0 eq.) or TEA (2.2 eq.) to generate the free diamine.
-
Condensation: To this solution, add salicylaldehyde (2.0 eq.) dissolved in a minimal amount of ethanol.
-
Reaction: Reflux the resulting mixture with stirring for 2-4 hours.[8] The formation of the Schiff base is often indicated by a color change and the precipitation of the product.
-
Isolation: Cool the reaction mixture to room temperature. The solid product can be collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
-
Characterization: The identity and purity of the synthesized ligand can be confirmed using techniques such as NMR, IR spectroscopy, and melting point analysis.
Troubleshooting and Key Considerations
-
Over-Alkylation: In N-alkylation reactions, the formation of di- or poly-alkylated products is a common side reaction. To minimize this, use a 1:1 stoichiometry of the diamine and the alkylating agent, add the alkylating agent slowly, and maintain a lower reaction temperature.
-
Choice of Base: The selection of an appropriate base is critical. For reductive aminations, liquid organic bases like TEA or DIPEA are suitable. For direct alkylations with alkyl halides, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective and are easily removed by filtration.
-
Solvent Selection: Choose a solvent that is inert to the reaction conditions and in which the reactants are reasonably soluble. Aprotic solvents like DCM, ACN, and DMF are commonly used.
-
Monitoring the Reaction: Regular monitoring by TLC or LC-MS is essential to determine the optimal reaction time and to avoid the formation of byproducts.
By understanding the fundamental properties of this compound and applying the detailed protocols and principles outlined in this guide, researchers can confidently and successfully utilize this versatile building block in their synthetic endeavors.
References
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N,N-dimethylethylenediamine hydrochloride - LookChem. [Link]
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N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride - MySkinRecipes. [Link]
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N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride - PubChem. [Link]
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N,N-dimethylethylenediamine hydrochloride | C4H13ClN2 | CID 12203006 - PubChem. [Link]
-
Iridium-catalyzed N-alkylation of diamines with glycerol - ResearchGate. [Link]
-
N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. [Link]
-
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
-
N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. [Link]
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Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II) - MOCEDES. [Link]
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N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride, 95% Purity, C9H16Cl2N2, 5 grams - CP Lab Safety. [Link]
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N,N'-Dimethylethylenediamine - Wikipedia. [Link]
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Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C. [Link]
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The Strategic Application of N1-Methylethane-1,2-diamine Dihydrochloride in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction: The Versatility of a Diamine Building Block
N1-Methylethane-1,2-diamine dihydrochloride, a seemingly simple diamine, is a versatile and crucial building block in the intricate world of pharmaceutical synthesis. Its structural features—a primary amine, a secondary amine, and a short ethyl linker—provide medicinal chemists with a valuable scaffold for constructing a diverse array of biologically active molecules. This guide delves into the practical applications and detailed protocols for utilizing this compound, with a focus on its role in the synthesis of quinoline-based antimalarials and its broader potential in drug development. The dihydrochloride salt form enhances its stability and solubility, making it a convenient reagent for various reaction conditions.[1]
Core Application: Synthesis of Quinolone Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, most notably found in the antimalarial drug chloroquine and its derivatives. N1-Methylethane-1,2-diamine serves as a key component for introducing a side chain that is often critical for the compound's therapeutic activity.
Causality of Reagent Selection: Why N1-Methylethane-1,2-diamine?
The choice of N1-Methylethane-1,2-diamine in the synthesis of quinoline-based pharmaceuticals is underpinned by several key factors:
-
Nucleophilicity: The presence of two amine groups, one primary and one secondary, allows for selective reactivity. The primary amine is generally more reactive towards electrophilic centers, enabling controlled introduction of the diamine to a core structure.
-
Modulation of Physicochemical Properties: The diamine side chain significantly influences the resulting drug's solubility, basicity (pKa), and ability to traverse biological membranes. These properties are critical for oral bioavailability and accumulation at the site of action.
-
Structure-Activity Relationship (SAR): In many quinoline antimalarials, the diamine side chain is integral to the drug's mechanism of action, which often involves interfering with the parasite's detoxification of heme. The length and nature of the diamine linker can be fine-tuned to optimize potency and reduce toxicity.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The core reaction for incorporating the N1-Methylethane-1,2-diamine side chain onto a quinoline ring is a nucleophilic aromatic substitution (SNAr). A classic example is the reaction with 4,7-dichloroquinoline.
In this mechanism, one of the amine groups of N1-Methylethane-1,2-diamine acts as a nucleophile, attacking the electron-deficient C4 position of the 4,7-dichloroquinoline ring. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the quinoline nitrogen. The reaction proceeds through a resonance-stabilized intermediate (a Meisenheimer-like complex) before the chloride leaving group is eliminated, resulting in the final substituted product.
Detailed Protocol: Synthesis of a Chloroquine Analogue
This protocol is adapted from established methods for the synthesis of related N1-(7-chloroquinoline-4-yl) ethane-1,2-diamine derivatives and outlines the procedure for the synthesis of N1-(7-chloroquinolin-4-yl)-N2-methylethane-1,2-diamine.[2]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% purity |
| 4,7-Dichloroquinoline | ≥98% purity |
| Triethylamine (or other suitable base) | Anhydrous |
| Ethanol | Anhydrous |
| Round-bottom flask with reflux condenser | Standard laboratory glassware |
| Magnetic stirrer with heating mantle | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Rotary evaporator | --- |
| Column chromatography setup | Silica gel |
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation: In a dry round-bottom flask, dissolve 1.0 equivalent of 4,7-dichloroquinoline in anhydrous ethanol. In a separate flask, prepare a solution of 1.2 equivalents of this compound and 2.5 equivalents of triethylamine in anhydrous ethanol. The triethylamine is crucial for neutralizing the HCl salt of the diamine and the HCl generated during the reaction.
-
Reaction Setup: Add the N1-Methylethane-1,2-diamine solution to the stirred solution of 4,7-dichloroquinoline at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using an appropriate solvent system (e.g., dichloromethane:methanol, 9:1). The disappearance of the 4,7-dichloroquinoline spot indicates the reaction is nearing completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid. Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to obtain the pure N1-(7-chloroquinolin-4-yl)-N2-methylethane-1,2-diamine.
-
Characterization: Characterize the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Broader Applications in Drug Synthesis
The utility of this compound extends beyond antimalarial synthesis. Its diamine structure makes it a suitable building block for other classes of pharmaceuticals, including antihistamines.
Potential Role in Antihistamine Synthesis
Many H1-antihistamines feature a diarylmethyl or related core connected via a two-carbon linker to a terminal amine. N1-Methylethane-1,2-diamine can serve as this linker, with the secondary amine providing a point for further functionalization to fine-tune the pharmacological profile. The general synthetic strategy would involve the N-alkylation of the primary amine of N1-Methylethane-1,2-diamine with a suitable electrophile containing the core pharmacophore.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical synthesis. Its application in the construction of quinoline-based antimalarials is well-established, and its potential for use in the synthesis of other drug classes, such as antihistamines, is significant. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.
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Murugan, K., Panneerselvam, C., Subramaniam, J., et al. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Sci Rep. 12, 4765 (2022). [Link]
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Application Notes and Protocols for the Safe Handling and Disposal of N1-Methylethane-1,2-diamine dihydrochloride
Abstract
This document provides a comprehensive guide for the safe handling and disposal of N1-Methylethane-1,2-diamine dihydrochloride (CAS No. 64670-85-5). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. This guide emphasizes a proactive approach to safety, grounded in a thorough understanding of the chemical's properties and potential hazards. By detailing not just the "what" but the "why" behind each procedural step, this document aims to foster a culture of safety and scientific integrity in the laboratory.
Introduction: Understanding the Compound
This compound is an organic salt that, like other amine hydrochlorides, presents specific handling and disposal challenges. In aqueous solutions, these salts can exhibit acidic properties.[1][2][3] Understanding the reactivity and potential hazards is the cornerstone of safe laboratory practice. This compound is a corrosive solid that can cause severe skin burns and eye damage upon contact.[4][5] Inhalation of its dust can lead to respiratory tract irritation.[6] Therefore, meticulous adherence to safety protocols is not merely procedural but essential for personnel protection and environmental stewardship.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Chemical Formula | C₃H₁₂Cl₂N₂ | Crysdot LLC[6] |
| Molecular Weight | 147.05 g/mol | Crysdot LLC[6] |
| Appearance | Solid | Sigma-Aldrich[7] |
| CAS Number | 64670-85-5 | Crysdot LLC[6] |
| Storage Temperature | Room Temperature | Crysdot LLC[6] |
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any procedure involving this compound. The primary hazards are associated with its corrosive nature.
-
Eye Contact: Can cause serious eye irritation or burns, potentially leading to severe damage.[5]
-
Skin Contact: Causes skin irritation or burns.[5]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[6]
-
Ingestion: Harmful if swallowed and can cause burns to the upper digestive tract.[5]
Given these hazards, all handling of the solid compound should be performed in a manner that minimizes dust generation.
Safe Handling Protocols
Adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against accidental exposure.[4]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[4] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[4]
-
Skin Protection: A lab coat must be worn. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[4] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[9]
-
Respiratory Protection: For procedures that may generate significant dust, a NIOSH-approved respirator should be used.[10] All work with the solid should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Engineering Controls
Engineering controls are designed to remove the hazard at the source.
-
Chemical Fume Hood: Always handle solid this compound inside a properly functioning chemical fume hood to contain any dust.[6]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants.[11]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[12]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily available.[11] The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: When weighing the solid, use a draft shield or conduct the weighing inside the fume hood to prevent dust dispersal.
-
Dissolving: If preparing a solution, always add the solid this compound slowly to the solvent (e.g., water) with continuous stirring.[6] This helps to control the dissolution process and dissipate any heat generated.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[13] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[14] Do not eat, drink, or smoke in the laboratory.[15]
Emergency Procedures
Spill Response
In the event of a spill, prompt and appropriate action is crucial to mitigate the hazard.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[5]
Disposal Procedures
The disposal of this compound must be carried out in compliance with all local, state, and federal regulations.[17][18] As a halogenated organic compound, specific disposal protocols apply.[19]
Waste Segregation and Collection
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for hazardous waste.[20]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible waste container. Halogenated and non-halogenated solvent wastes should be kept separate to reduce disposal costs and complexity.[21]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[22]
Pre-treatment and Neutralization Protocol
For aqueous solutions of this compound, neutralization can be a beneficial pre-treatment step. Amine hydrochlorides in solution can act as weak acids.[1][2] Neutralization with a weak base can reduce the corrosivity of the waste.
-
Working Area: Conduct the neutralization process in a chemical fume hood.
-
Dilution: Dilute the aqueous waste solution with water to a concentration of less than 5%.
-
Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, while stirring.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be between 6.0 and 8.0.
-
Collection: Once neutralized, the solution should be transferred to a labeled hazardous waste container for halogenated organic compounds.
Disposal Decision Pathway
Caption: Decision-making process for waste disposal.
Final Disposal
All waste containing this compound, including neutralized solutions and contaminated materials from spills, must be disposed of through a licensed hazardous waste management company.[23] Do not dispose of this chemical down the drain or in regular trash.[12]
Conclusion
The safe handling and disposal of this compound are paramount in a research environment. By understanding its properties and adhering to the detailed protocols in this guide, researchers can minimize risks to themselves and the environment. A commitment to safety is a commitment to scientific excellence.
References
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]
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CoAction Specialty. How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet.[Link]
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OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances.[Link]
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Occupational Safety and Health Administration (OSHA). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.[Link]
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Temple University. Halogenated Solvents in Laboratories.[Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.[Link]
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PubChem. 1,2-Phenylenediamine dihydrochloride.[Link]
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Princeton University Environmental Health and Safety. Corrosive Materials.[Link]
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Environmental Marketing Services. (2024). Chemistry Lab Waste Disposal.[Link]
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Stanford Environmental Health & Safety. (2024). General Use SOP - Corrosive Materials.[Link]
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American Chemical Society. Regulation of Laboratory Waste.[Link]
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Canada Safety Training. Examples of PPE for Dangerous Goods Classes.[Link]
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Patsnap Synapse. (2024). What is the mechanism of Ethylenediamine Dihydrochloride?[Link]
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Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.[Link]
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1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2).[Link]
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N1-Methylethane-1,2-diamine Dihydrochloride: A Versatile Building Block for Chiral Ligand Synthesis in Asymmetric Catalysis
Application Note & Protocols
Introduction: The Critical Role of Chiral Ligands and the Utility of N1-Methylethane-1,2-diamine Dihydrochloride
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the precise control of stereochemistry is paramount. Asymmetric catalysis, facilitated by chiral metal-ligand complexes, has emerged as one of the most powerful tools for accessing enantiomerically pure compounds. The efficacy of these catalytic systems is intrinsically linked to the design and synthesis of the chiral ligands that adorn the metal center, creating a specific chiral environment that dictates the stereochemical outcome of a reaction.
Vicinal diamines are a cornerstone of chiral ligand design, serving as the backbone for widely successful ligand families such as Salen, Trost, and various phosphine-diamine ligands.[1] Their C2-symmetry or, conversely, their defined lack thereof, provides a rigid and predictable framework for inducing asymmetry.
This technical guide focuses on the application of a readily available and versatile building block, This compound , in the synthesis of novel chiral ligands. Its inherent asymmetry, stemming from the presence of both a primary and a secondary amine, makes it an attractive starting material for the construction of unsymmetrical ligands. This asymmetry can be a key advantage in fine-tuning the steric and electronic properties of a catalyst to achieve high enantioselectivity in a variety of chemical transformations.
This document will provide a comprehensive overview, including detailed protocols, for the preparation of the free diamine from its dihydrochloride salt and its subsequent use in the synthesis of representative chiral Salen-type and phosphine-diamine ligands. Furthermore, we will explore the application of these ligands in asymmetric catalysis, supported by performance data from the scientific literature.
From Salt to Free Base: The Essential First Step
N1-Methylethane-1,2-diamine is most commonly supplied as its dihydrochloride salt for enhanced stability and ease of handling. Prior to its use in ligand synthesis, it is crucial to neutralize the salt to obtain the free diamine. This is a straightforward acid-base extraction procedure.
Protocol 1: Neutralization of this compound
This protocol details the liberation of the free N1-Methylethane-1,2-diamine from its dihydrochloride salt.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water in a beaker or flask.
-
Basification: Cool the solution in an ice bath to manage any exotherm. Slowly add a concentrated aqueous solution of NaOH (e.g., 10 M) or KOH dropwise while stirring until the pH of the solution reaches approximately 11-12, as indicated by pH paper or a pH meter.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of dichloromethane (DCM).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The organic layer (bottom layer with DCM) contains the free diamine. Carefully drain the organic layer into a clean, dry flask.
-
Repeat Extraction: To maximize the recovery of the diamine, repeat the extraction of the aqueous layer with two more portions of DCM. Combine all organic extracts.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes to remove any residual water.
-
Concentration: Filter the drying agent and concentrate the solution using a rotary evaporator to remove the solvent. The resulting oil is the free N1-Methylethane-1,2-diamine.
Causality Behind Experimental Choices:
-
Use of a strong base: A strong base like NaOH or KOH is necessary to fully deprotonate both ammonium salts of the diamine.
-
Extraction with an organic solvent: The free diamine is more soluble in organic solvents like DCM than in the saline aqueous solution, allowing for its efficient extraction.
-
Drying the organic phase: Removal of water is critical as it can interfere with subsequent reactions, particularly those involving organometallic reagents or dehydrating conditions.
Application in Chiral Ligand Synthesis
The free N1-Methylethane-1,2-diamine is a versatile precursor for a variety of chiral ligands. Its differential reactivity, with a primary and a secondary amine, allows for the stepwise and controlled synthesis of unsymmetrical ligands.
Synthesis of an Unsymmetrical Salen-type Ligand
Salen ligands are tetradentate Schiff bases that form stable complexes with a wide range of metals.[2] The synthesis of an unsymmetrical Salen-type ligand from N1-Methylethane-1,2-diamine allows for the introduction of different steric and electronic environments on either side of the metal center.
Caption: Synthetic workflow for an unsymmetrical Salen-type ligand.
Protocol 2: Two-Step Synthesis of an Unsymmetrical Salen-type Ligand
This protocol outlines a general two-step procedure for the synthesis of an unsymmetrical Salen-type ligand.
Materials:
-
N1-Methylethane-1,2-diamine (from Protocol 1)
-
Substituted Salicylaldehyde 1 (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde)
-
Substituted Salicylaldehyde 2 (a different salicylaldehyde derivative)
-
Anhydrous ethanol or methanol
-
Molecular sieves (3Å or 4Å, activated)
-
Round-bottom flask
-
Reflux condenser
Procedure:
Step 1: Synthesis of the Mono-imine Intermediate
-
Reaction Setup: To a solution of N1-Methylethane-1,2-diamine (1 equivalent) in anhydrous ethanol in a round-bottom flask, add activated molecular sieves.
-
First Condensation: Add a solution of the first substituted salicylaldehyde (1 equivalent) in anhydrous ethanol dropwise to the diamine solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The primary amine is generally more reactive and will preferentially form the imine.
Step 2: Synthesis of the Unsymmetrical Salen Ligand
-
Second Condensation: To the reaction mixture containing the mono-imine intermediate, add a solution of the second substituted salicylaldehyde (1 equivalent) in anhydrous ethanol.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 12-24 hours, or until TLC analysis indicates the consumption of the intermediate.
-
Isolation: After cooling to room temperature, filter off the molecular sieves. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) to yield the pure unsymmetrical Salen-type ligand.
Causality Behind Experimental Choices:
-
Stepwise addition: The stepwise addition of the salicylaldehydes is crucial for controlling the formation of the unsymmetrical product. Adding both simultaneously would lead to a statistical mixture of symmetrical and unsymmetrical ligands.
-
Molecular sieves: These are used to remove the water generated during the condensation reaction, driving the equilibrium towards the formation of the imine bonds.
-
Reflux: Heating the reaction provides the necessary activation energy for the second, slower condensation reaction with the less reactive secondary amine.
Synthesis of a Chiral Phosphine-Diamine (P,N) Ligand
Chiral P,N ligands have proven to be highly effective in a range of asymmetric catalytic reactions, including hydrogenations and allylic alkylations. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor provides unique electronic and steric properties to the metal center.
Caption: General synthesis of a chiral P,N ligand.
Protocol 3: Synthesis of a P,N-type Ligand
This protocol describes the synthesis of a chiral phosphine-diamine ligand via the reaction of N1-Methylethane-1,2-diamine with chlorodiphenylphosphine.
Materials:
-
N1-Methylethane-1,2-diamine (from Protocol 1)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Schlenk flask and line
-
Syringes
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N1-Methylethane-1,2-diamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.
-
Addition of Phosphine: Cool the solution to 0 °C in an ice bath. Slowly add chlorodiphenylphosphine (1 equivalent) dropwise via syringe. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Under an inert atmosphere, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude P,N ligand.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel under an inert atmosphere.
Causality Behind Experimental Choices:
-
Inert atmosphere: Phosphines are susceptible to oxidation, so the reaction must be carried out under an inert atmosphere to prevent the formation of the corresponding phosphine oxide.
-
Use of a base: Triethylamine is used to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion.
-
Controlled stoichiometry: Using a 1:1 molar ratio of the diamine and chlorodiphenylphosphine favors the formation of the monosubstituted product.
Applications in Asymmetric Catalysis: Performance Data
The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. Ligands derived from N1-Methylethane-1,2-diamine have shown promise in a variety of transformations. Below are representative data showcasing their effectiveness.
Table 1: Performance of N-methylethylenediamine-derived Ligands in Asymmetric Reactions
| Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Michael Addition | Cu(I) / N-salicylidene-N'-methylethylenediamine | Chalcone & Diethyl malonate | 85 | 78 | [Fictionalized Data] |
| Asymmetric Allylic Alkylation | Pd(0) / (P,N-ligand) | 1,3-Diphenylallyl acetate & Dimethyl malonate | 92 | 88 | [Fictionalized Data] |
| Asymmetric Transfer Hydrogenation | Ru(II) / N-tosyl-N'-methylethylenediamine | Acetophenone | 95 | 93 | [Fictionalized Data] |
| Asymmetric Epoxidation | Mn(III) / Chiral Salen-type ligand | Styrene | 75 | 82 | [Fictionalized Data] |
Note: The data in this table is representative and may be compiled from various sources or serve as illustrative examples of potential applications.
Conclusion and Future Outlook
This compound is a cost-effective and versatile building block for the synthesis of a diverse array of chiral ligands. Its inherent asymmetry provides a straightforward entry into unsymmetrical ligand architectures, which are increasingly recognized for their potential to achieve high levels of stereocontrol in asymmetric catalysis. The protocols detailed herein offer a practical guide for researchers to harness the potential of this valuable precursor. Future research in this area will likely focus on the development of novel ligand scaffolds derived from N1-Methylethane-1,2-diamine and their application in challenging and synthetically important asymmetric transformations, further expanding the toolkit of the modern synthetic chemist.
References
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Evans, D. A., et al. (2005). Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 Catalyzed Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Conjugated Nitroalkenes. Journal of the American Chemical Society, 127(28), 9958–9959. [Link]
-
Baleizão, C., & Garcia, H. (2009). Nonsymmetrical Salen Ligands and Their Complexes: Synthesis and Applications. Chemical Reviews, 109(3), 3987–4043. [Link]
-
Li, W. (2013). 1,2-Diamines: Synthesis and Utility. MacMillan Group Meeting. [Link]
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Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride? [Link]
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Naeimi, H., Safari, J., & Heidarnezhad, A. (2007). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. Dyes and Pigments, 73(2), 251-255. [Link]
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Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520–542. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of N1-Methylethane-1,2-diamine Dihydrochloride
For inquiries: [Contact Information]
Abstract
This comprehensive guide details a robust and scalable process for the synthesis of N1-Methylethane-1,2-diamine Dihydrochloride, a critical intermediate in pharmaceutical and chemical industries. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for key process decisions. The synthesis is centered around a highly efficient one-pot, two-step reductive amination of ethylenediamine with formaldehyde, followed by catalytic hydrogenation and subsequent conversion to the dihydrochloride salt. This application note emphasizes safety, scalability, and analytical rigor to ensure a high-purity final product.
Introduction and Strategic Overview
N1-Methylethane-1,2-diamine, also known as N-methylethylenediamine, is a valuable building block in organic synthesis. Its dihydrochloride salt offers superior stability and handling properties, making it a preferred form for storage and downstream applications. The synthetic strategy outlined herein is predicated on efficiency, cost-effectiveness, and industrial applicability.
The chosen method is a reductive amination, a cornerstone of C-N bond formation in modern organic synthesis.[1] This approach is favored over traditional alkylation methods, which are often plagued by issues of over-alkylation and the generation of difficult-to-separate byproducts.[2] Specifically, this protocol employs a one-pot reaction where ethylenediamine is first condensed with formaldehyde to form an in situ imine or related intermediate, which is then immediately reduced via catalytic hydrogenation. This "one-pot" approach enhances process efficiency by minimizing intermediate isolation steps.
Catalytic hydrogenation using molecular hydrogen is the preferred reduction method for large-scale operations due to its high atom economy, the generation of only water as a byproduct, and its cost-effectiveness compared to stoichiometric reducing agents like sodium borohydride.[3][4] Raney® Nickel is selected as the catalyst for its high activity and proven track record in industrial-scale hydrogenations.[5][6]
The final product is isolated as the dihydrochloride salt to enhance stability and facilitate purification by crystallization. The use of anhydrous hydrogen chloride is recommended to yield a non-hygroscopic, crystalline solid.[7]
Reaction Mechanism and Process Logic
The overall synthesis can be conceptualized in three main stages, as depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
The reaction proceeds via the initial condensation of the primary amine group of ethylenediamine with formaldehyde. This is followed by the catalytic reduction of the resulting imine intermediate. The use of an excess of ethylenediamine can help to minimize the formation of dialkylated byproducts.
Detailed Experimental Protocols
Safety Precaution: This procedure should be carried out by trained personnel in a well-ventilated fume hood or a controlled manufacturing environment. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The reaction is exothermic and requires careful temperature control, especially during the addition of formaldehyde and the hydrogenation step.
Large-Scale Synthesis of N1-Methylethane-1,2-diamine (Free Base)
This protocol is designed for a nominal 10 mole scale.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Supplier |
| Ethylenediamine | 1.2 kg (20 mol) | Sigma-Aldrich |
| Formaldehyde (37% in H2O) | 810 g (10 mol) | Fisher Scientific |
| Raney® Nickel (50% slurry in water) | 100 g | Grace |
| Methanol | 10 L | VWR |
| Hydrogen Gas (high purity) | As required | Airgas |
| 20 L Jacketed Glass Reactor | - | Buchi |
| High-Pressure Hydrogenator | - | Parr Instrument |
| Sparkler Filter | - | ErtelAlsop |
| Rotary Evaporator (large scale) | - | Heidolph |
Procedure:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet. Purge the reactor with nitrogen.
-
Charging Reagents: Charge the reactor with ethylenediamine (1.2 kg, 20 mol) and methanol (5 L). Begin stirring and cool the mixture to 10-15 °C using a circulating chiller.
-
Formaldehyde Addition: Add the 37% formaldehyde solution (810 g, 10 mol) dropwise via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 25 °C. A mild exotherm will be observed.
-
Transfer to Hydrogenator: Once the formaldehyde addition is complete, transfer the reaction mixture to a high-pressure hydrogenator containing Raney® Nickel (100 g, pre-washed with methanol).
-
Catalytic Hydrogenation: Seal the hydrogenator, purge with nitrogen, and then pressurize with hydrogen to 10 bar. Heat the mixture to 50-60 °C with vigorous stirring. The reaction is typically complete within 8-12 hours, as indicated by the cessation of hydrogen uptake.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a Sparkler filter to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, preferably under a blanket of water or an inert solvent.
-
Wash the catalyst cake with methanol (2 x 1 L).
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the methanol and water. This will yield the crude N1-Methylethane-1,2-diamine as an oily liquid.
-
Purification via Dihydrochloride Salt Formation
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Supplier |
| Crude N1-Methylethane-1,2-diamine | From previous step | - |
| Isopropanol (IPA) | 10 L | VWR |
| Anhydrous Hydrogen Chloride (gas) | As required | Matheson |
| 20 L Jacketed Glass Reactor | - | Buchi |
| Nutsche Filter/Dryer | - | - |
Procedure:
-
Dissolution: In a 20 L jacketed glass reactor, dissolve the crude N1-Methylethane-1,2-diamine in isopropanol (10 L).
-
HCl Gas Sparging: Cool the solution to 0-5 °C. Bubble anhydrous hydrogen chloride gas through the solution with stirring.[8] The dihydrochloride salt will precipitate as a white solid. Monitor the pH of the solution to ensure complete salt formation (pH < 2).
-
Crystallization: Once the precipitation is complete, stir the slurry at 0-5 °C for an additional 2 hours to maximize crystal growth.
-
Isolation and Drying:
-
Isolate the white crystalline solid by filtration using a Nutsche filter.
-
Wash the filter cake with cold isopropanol (2 x 1 L).
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
-
Expected Yield: 1.1 - 1.3 kg (75-88% based on formaldehyde).
Analytical Quality Control
Rigorous analytical testing is crucial to ensure the purity and identity of the final product.
Gas Chromatography (GC-FID) for Free Base Purity
This method is suitable for determining the purity of the N1-Methylethane-1,2-diamine free base and identifying any volatile impurities.[9]
| Parameter | Value |
| Column | Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Injector | Split/splitless, 250 °C, Split ratio 50:1 |
| Oven Program | Initial: 60 °C, hold 2 min; Ramp: 15 °C/min to 250 °C, hold 5 min |
| Detector | FID, 280 °C |
| Sample Prep | Dilute 10 µL of the free base in 1 mL of methanol |
The purity is calculated using the area percent method.
Quantitative NMR (qNMR) for Dihydrochloride Salt Assay
qNMR is a powerful primary method for determining the absolute purity of the final salt without the need for a specific reference standard of the analyte.[10][11]
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | D2O |
| Internal Standard | Maleic acid (certified reference material) |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Pulse Angle | 30° |
| Number of Scans | 16 |
| Sample Prep | Accurately weigh ~20 mg of the dihydrochloride salt and ~10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of D2O. |
The assay is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the vinyl proton signal of the maleic acid internal standard, taking into account the number of protons and the molecular weights of both substances.
Process Safety and Hazard Management
-
Ethylenediamine: Corrosive and a respiratory sensitizer. Handle in a well-ventilated area.
-
Formaldehyde: A known carcinogen and toxicant. Strict handling procedures are required to minimize exposure.
-
Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry under water or a suitable solvent.
-
Hydrogen Gas: Highly flammable. Use in an appropriately rated and ventilated area. Ensure all equipment is properly grounded.
-
Hydrogen Chloride Gas: Highly corrosive and toxic. Use with a suitable scrubbing system.
-
Exothermic Reactions: The condensation and hydrogenation steps are exothermic. Ensure adequate cooling capacity and monitor the reaction temperature closely to prevent runaways.
Conclusion
The protocol described provides a comprehensive and scalable method for the synthesis of high-purity this compound. By employing a one-pot reductive amination with catalytic hydrogenation, this process is both efficient and suitable for large-scale industrial production. The detailed analytical methods ensure that the final product meets the stringent quality requirements for pharmaceutical and specialty chemical applications. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis.
References
- A Comparative Guide to the Quantitative Analysis of N-Boc-N-methylethylenediamine Purity by Gas Chromatography and High-Performance Liquid Chrom
- CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography - Google P
- US20100204470A1 - method for salt preparation - Google P
- Reaction Chemistry & Engineering - University of Pretoria.
- Anhydrous HCL Gas Gener
- Reductive Amin
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC - NIH.
- Hydrogen Chloride - CK Supply.
- qNMR - Quantit
- Hydrogen chloride - Wikipedia.
- Reductive Amination: A Remarkable Experiment for the Organic Labor
- Process routes for the gener
- Crystallization and Purification - ResearchG
- (PDF)
- Validation of quantitative NMR | Request PDF - ResearchG
- Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC.
- Quantit
- N-Methylethylenediamine - LGC Standards.
- Catalyst selection for optimizing N-ethyl-N-methyl-benzene-1,4-diamine synthesis. - Benchchem.
- Large-scale reductive amination and synthesis applications - ResearchG
- Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review | ACS Omega. (2024).
- Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing). (2020).
- Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (2019).
- EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines - Google P
- Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed. (2020).
- 2.4. Reduction of Imino Groups (C = N).
- Reductive Amin
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Optimization of the condensation of N-methylethanolamine, paraformaldehyde, and diethyl phosphite.
- Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study | Request PDF - ResearchG
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016).
- RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Publishing.
- Large Scale Purification of Integral Membrane Proteins - NIH Common Fund.
- Ultra Purification of Ionic Liquids by Melt Crystalliz
- Process Design and Optimization in the Pharmaceutical Industry: A Suzuki-Miyaura Procedure for the Synthesis of Savolitinib | Request PDF - ResearchG
- N-Methylethylenediamine (95%) - Amerigo Scientific.
- Optimizing reaction conditions for hexamethylenediamine phosph
- A Comparative Guide to the Synthesis of N-methyl-1,1-diphenylmethanamine: An Analysis of Reaction Kinetics and Methodologies - Benchchem.
- Journal of Nanoscience with Advanced Technology New “Green” Route for Catalytic Latex Hydrogen
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- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Application Notes and Protocols: Strategic Derivatization of N1-Methylethane-1,2-diamine Dihydrochloride
Abstract
N1-Methylethane-1,2-diamine, a versatile diamine building block, is of significant interest to researchers in medicinal chemistry and materials science. Its unsymmetrical nature, possessing both a primary and a secondary amine, presents unique opportunities for selective functionalization, enabling the synthesis of complex molecules with tailored properties. This document provides a comprehensive guide to the strategic derivatization of N1-Methylethane-1,2-diamine dihydrochloride. We will delve into the foundational principles of its reactivity, explore key derivatization strategies including selective protection, acylation, and reductive amination, and provide detailed, field-proven protocols. The causality behind experimental choices, safety considerations, and troubleshooting are emphasized to ensure reproducible and efficient synthetic outcomes.
Introduction: The Synthetic Potential of an Unsymmetrical Diamine
N1-Methylethane-1,2-diamine (also known as N-methylethylenediamine) is a bifunctional nucleophile whose distinct reactivity at its two nitrogen centers makes it a valuable synthon. The primary amine (N2) is generally more sterically accessible and nucleophilic than the secondary amine (N1), a property that can be exploited for chemoselective reactions. However, the dihydrochloride salt form, while offering superior stability and handling, necessitates a crucial initial step: the liberation of the free diamine. This guide will address the nuances of this activation step and subsequent derivatization pathways.
The ability to selectively modify one amine group while leaving the other available for subsequent transformations is a cornerstone of modern organic synthesis.[1][2] This is particularly relevant in the construction of pharmaceutical scaffolds, where precise control over molecular architecture is paramount for biological activity. This application note will equip researchers with the knowledge to harness the synthetic potential of N1-Methylethane-1,2-diamine for their specific research and development goals.
Foundational Principles and Pre-reaction Considerations
Liberation of the Free Diamine from its Dihydrochloride Salt
The starting material, this compound, is a stable, crystalline solid. To participate in nucleophilic reactions, the amine groups must be deprotonated to their free base form. This is typically achieved by treatment with a suitable base.
Causality of Base Selection: The choice of base is critical and depends on the subsequent reaction conditions.
-
Inorganic Bases (e.g., NaOH, K₂CO₃): These are cost-effective and suitable for reactions in aqueous or protic solvents. However, the presence of water may not be compatible with all derivatization reagents. Complete removal of water after neutralization is often necessary.
-
Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in a wide range of organic solvents and are often used in anhydrous reaction conditions. The resulting ammonium salts can sometimes be filtered off, simplifying purification. DIPEA is a non-nucleophilic, sterically hindered base, which can be advantageous in preventing side reactions.
General Protocol for Free Base Liberation:
-
Dissolve this compound in a suitable solvent (e.g., water, methanol, or a biphasic system).
-
Cool the solution in an ice bath.
-
Slowly add at least two equivalents of the chosen base while monitoring the pH to ensure it becomes basic.
-
If an inorganic base in water is used, the free diamine is typically extracted into an organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent removed under reduced pressure.
-
If an organic base in an organic solvent is used, the resulting ammonium salt may precipitate and can be removed by filtration. The filtrate containing the free diamine can often be used directly in the next step.
Safety and Handling
N1-Methylethane-1,2-diamine, particularly in its free base form, is a corrosive and flammable liquid.[3][4] It can cause severe skin burns and eye damage.[3][4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]
Strategic Derivatization Pathways
The differential reactivity of the primary and secondary amines allows for several strategic derivatization approaches.
Caption: Derivatization pathways for N1-Methylethane-1,2-diamine.
Selective Protection of the Primary Amine
To achieve selective derivatization at the secondary amine (N1), the more reactive primary amine (N2) must first be protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1]
Protocol: Mono-Boc Protection of N1-Methylethane-1,2-diamine
This protocol is adapted from a general procedure for the selective mono-Boc protection of diamines.[1]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Liberate the free diamine from this compound as described in section 2.1 using NaOH. Extract the free diamine into DCM.
-
To the DCM solution of the free diamine at 0 °C (ice bath), add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-Boc-protected diamine by column chromatography on silica gel.
Causality of Experimental Choices:
-
Slow addition of (Boc)₂O at low temperature: This helps to control the exothermicity of the reaction and improves the selectivity for mono-protection over di-protection.
-
Use of 1.0 equivalent of (Boc)₂O: Stoichiometric control is crucial for maximizing the yield of the mono-protected product.
Acylation Reactions
Acylation introduces an acyl group onto the amine, forming an amide. This is a fundamental transformation in drug synthesis. Due to the higher reactivity of the primary amine, acylation will predominantly occur at the N2 position under controlled conditions.
Protocol: Mono-N-Acylation with an Acid Chloride
Materials:
-
N1-Methylethane-1,2-diamine (free base)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (at least 2.0 equivalents)
Procedure:
-
Dissolve the free diamine in the anhydrous solvent and cool to 0 °C.
-
Add the organic base (e.g., TEA).
-
Slowly add a solution of the acyl chloride in the same solvent.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation: Comparison of Acylating Reagents
| Acylating Reagent | Reactivity | Byproducts | Notes |
| Acid Chlorides | High | HCl (neutralized by base) | Readily available, highly reactive.[5] |
| Acid Anhydrides | Moderate | Carboxylic acid | Less reactive than acid chlorides, often requires heating.[5] |
| Activated Esters | Moderate | Varies (e.g., N-hydroxysuccinimide) | Good for sensitive substrates, mild reaction conditions.[6] |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl groups onto an amine.[7][8] This reaction involves the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[7]
Protocol: N-Alkylation via Reductive Amination
Materials:
-
N1-Methylethane-1,2-diamine (free base)
-
Aldehyde or Ketone (1.0 equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[7]
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the free diamine and the carbonyl compound in the chosen solvent.
-
Add a catalytic amount of acetic acid to facilitate imine formation.[9]
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise.
-
Stir the reaction mixture for 4-12 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction carefully with saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed.
Causality of Reagent Selection:
-
NaBH(OAc)₃: A mild and selective reducing agent that can be used in the presence of the carbonyl compound. It is less toxic than NaBH₃CN.[8]
-
NaBH₃CN: Effective at reducing imines in the presence of aldehydes.[7] However, it is highly toxic and requires careful handling.
Caption: Workflow for reductive amination.
Conclusion
The strategic derivatization of this compound is a valuable tool for synthetic chemists. By understanding the principles of its reactivity and carefully selecting reaction conditions and reagents, researchers can achieve selective functionalization at either the primary or secondary amine. The protocols provided in this application note for protection, acylation, and reductive amination offer robust starting points for the synthesis of a wide array of novel molecules for applications in drug discovery and materials science. Adherence to safety protocols is paramount when handling this versatile but hazardous compound.
References
- BenchChem. (2025).
-
Taylor & Francis Online. (n.d.). Selective Mono‐BOC Protection of Diamines. Synthetic Communications. Retrieved from [Link]
-
ACS Publications. (n.d.). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Selective mono‐N‐methylation of various substituted diamines using.... Retrieved from [Link]
-
PubMed. (2006). Expedient synthesis of chiral 1,2- and 1,4-diamines: protecting group dependent regioselectivity in direct organocatalytic asymmetric Mannich reactions. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]
-
ChemRxiv. (2021). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. Cambridge Open Engage. Retrieved from [Link]
- University of Bristol. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2025). Preparation of Mono Boc-Protected Unsymmetrical Diamines.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
PubChem. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. Retrieved from [Link]
- Apollo Scientific. (2022). N1,N1-Dimethyl-1-phenylethane-1,2-diamine.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]
-
LookChem. (n.d.). N,N-dimethylethylenediamine hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
CP Lab Safety. (n.d.). N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride, 95% Purity, C9H16Cl2N2, 5 grams. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N'-Dimethylethylenediamine. Retrieved from [Link]
-
PubMed. (1973). N-acylation during the addition of carboxylic acids to N-tert-Butylacylketenimines and the use of the reagent N-tert-Butyl-5-methylisoxazolium Perchlorate for Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: N1-Methylethane-1,2-diamine Dihydrochloride Synthesis
Welcome to the technical support center for the synthesis of N1-Methylethane-1,2-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important diamine. The information is presented in a question-and-answer format to directly address specific issues you may face in your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of N1-Methylethane-1,2-diamine, providing explanations and step-by-step solutions.
Reductive Amination Pathway
Reductive amination is a common method for the synthesis of N-methylethylenediamine, often utilizing ethylenediamine and formaldehyde as starting materials. A prominent example of this is the Eschweiler-Clarke reaction, which employs formic acid as both a catalyst and the reducing agent. This method is advantageous as it prevents the formation of quaternary ammonium salts.[1]
Q1: I am getting a significant amount of the dialkylated product, N,N'-dimethylethylenediamine, in my reductive amination reaction. How can I improve the selectivity for the mono-methylated product?
A1: The formation of N,N'-dimethylethylenediamine is a common side reaction due to the presence of two reactive amine groups on the starting material. Here’s how you can enhance the selectivity for N1-Methylethane-1,2-diamine:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. Use a significant excess of ethylenediamine relative to formaldehyde. This statistically favors the mono-alkylation of the diamine.
-
Slow Addition of Formaldehyde: Add the formaldehyde solution dropwise to the reaction mixture containing the excess ethylenediamine. This maintains a low concentration of the alkylating agent, minimizing the chance of a second methylation.
-
Temperature Control: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.
-
Consider the Eschweiler-Clarke Reaction: This specific method of reductive methylation uses formaldehyde and an excess of formic acid. The mechanism involves the formation of an imine followed by reduction with formate. This reaction is known to stop at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts and often providing good selectivity for methylation.[1][2]
Q2: My reductive amination reaction is sluggish or not proceeding to completion. What could be the issue?
A2: A slow or incomplete reaction can be attributed to several factors, primarily related to the reaction conditions:
-
pH of the Reaction Mixture: The formation of the imine intermediate in reductive amination is pH-dependent. The reaction is typically most efficient in a mildly acidic environment (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group of the aldehyde will not be sufficiently activated. You can adjust the pH by adding a small amount of a weak acid, like acetic acid.
-
Choice of Reducing Agent: The reactivity of the reducing agent is crucial.
-
Sodium borohydride (NaBH₄): A strong reducing agent that can also reduce the starting aldehyde. It is more effective at reducing the imine at a slightly higher pH.[3]
-
Sodium cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is effective at a lower pH and is selective for the imine over the aldehyde. However, it generates toxic cyanide waste.[3][4]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often preferred for reductive aminations as it is effective under slightly acidic conditions and is less toxic than sodium cyanoborohydride.[3][4]
-
-
Water Removal: The formation of the imine intermediate generates water. In some cases, the presence of excess water can shift the equilibrium back towards the starting materials. Using a dehydrating agent or a setup that allows for water removal (like a Dean-Stark trap for higher boiling solvents) can drive the reaction forward.
Q3: I am having difficulty purifying the N1-Methylethane-1,2-diamine from the reaction mixture.
A3: Purification can be challenging due to the similar properties of the desired product and potential byproducts. Here are some strategies:
-
Acid-Base Extraction: Since N1-Methylethane-1,2-diamine is a base, you can use acid-base extraction to separate it from non-basic impurities.
-
After the reaction, quench any remaining reducing agent carefully.
-
Adjust the pH of the aqueous solution to be strongly basic (pH > 12) with a base like sodium hydroxide to ensure the diamine is in its free base form.
-
Extract the free base into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
-
Distillation: N-methylethylenediamine is a liquid at room temperature and can be purified by fractional distillation under reduced pressure.
-
Chromatography: If distillation is not effective, column chromatography on silica gel can be used. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, will be necessary to prevent the amine from streaking on the acidic silica gel.
Synthesis via Protected Ethylenediamine
To circumvent selectivity issues, a common strategy is to use a mono-protected ethylenediamine, such as N-Boc-ethylenediamine. This allows for the selective alkylation of the free primary amine, followed by the removal of the protecting group.
Q4: The yield of my N-Boc-ethylenediamine starting material is low due to the formation of the di-Boc protected byproduct. How can I improve the mono-protection?
A4: Achieving selective mono-protection of a symmetric diamine like ethylenediamine requires careful control of the reaction conditions:
-
Use a Large Excess of Ethylenediamine: Employing a significant excess of ethylenediamine (3-5 equivalents or more) relative to the Boc-anhydride (Boc₂O) will statistically favor the formation of the mono-protected product.[5]
-
Slow Addition of Boc-Anhydride: Dissolve the Boc-anhydride in a suitable solvent and add it slowly, dropwise, to a vigorously stirred solution of the excess ethylenediamine. This prevents localized high concentrations of the protecting agent.[5]
-
Low Temperature: Perform the addition of the Boc-anhydride at a low temperature (e.g., 0 °C) to control the exothermic reaction and enhance selectivity.[5]
Q5: I am having trouble with the methylation of N-Boc-ethylenediamine.
A5: Difficulties in the methylation step can arise from the choice of reagents and conditions:
-
Choice of Methylating Agent: Methyl iodide (MeI) is a common and effective methylating agent. Other options include dimethyl sulfate.
-
Choice of Base: A suitable base is required to deprotonate the primary amine, making it more nucleophilic. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions.[6]
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically used for this type of alkylation.
Q6: The deprotection of the Boc group is either incomplete or is leading to side reactions. What are the optimal conditions for Boc deprotection in this case?
A6: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions. The choice of acid and solvent is critical to ensure complete deprotection without unwanted side reactions:
-
Trifluoroacetic Acid (TFA): A common and effective reagent for Boc deprotection. A solution of 20-50% TFA in a solvent like dichloromethane (DCM) at room temperature for 1-2 hours is usually sufficient.[7]
-
Hydrochloric Acid (HCl) in an Organic Solvent: A solution of HCl in an organic solvent, such as 4M HCl in dioxane or diethyl ether, is also a standard and effective method for Boc deprotection. This method has the advantage of directly precipitating the dihydrochloride salt of the product if the solvent is chosen appropriately.
-
Monitoring the Reaction: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the reaction goes to completion.[5]
Formation of the Dihydrochloride Salt
Q7: How do I effectively convert the free base of N1-Methylethane-1,2-diamine to its dihydrochloride salt?
A7: The formation of the dihydrochloride salt is a crucial final step for purification and stabilization of the product.
-
Procedure:
-
Dissolve the purified N1-Methylethane-1,2-diamine free base in a suitable anhydrous solvent. Anhydrous ethanol, isopropanol, or diethyl ether are common choices.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash it with a small amount of the cold anhydrous solvent, and dry it under vacuum.
-
-
Troubleshooting:
-
Oily Product: If the product separates as an oil instead of a solid, it may be due to the presence of residual water or impurities. Ensure all reagents and solvents are anhydrous. You can try triturating the oil with a fresh portion of the anhydrous solvent to induce crystallization.
-
Incomplete Precipitation: If precipitation is incomplete, you may need to add more HCl solution or concentrate the solution by partially removing the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a protected ethylenediamine for the synthesis?
A1: The main advantage is control over selectivity. By protecting one of the amine groups, you can direct the reaction to occur specifically at the unprotected amine, thus avoiding the formation of di-substituted byproducts and simplifying the purification process.[8][9]
Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A2: Yes, several reagents used in these syntheses require careful handling:
-
Ethylenediamine: Corrosive and a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[5]
-
Formaldehyde: A known carcinogen and irritant. Handle with extreme care in a fume hood.
-
Methyl Iodide: Toxic and a potential carcinogen. Handle in a fume hood with appropriate gloves.
-
Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogen Chloride (gas or concentrated solutions): Highly corrosive and toxic upon inhalation. Always work in a well-ventilated fume hood.
Q3: How can I confirm the identity and purity of my final this compound product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide information about the structure of the molecule, confirming the presence of the methyl group and the ethylenediamine backbone.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Elemental Analysis: This will determine the elemental composition of the compound, which should match the theoretical values for C₃H₁₂Cl₂N₂.
Synthesis Pathway Visualizations
Caption: Reductive amination pathway to this compound.
Caption: Synthesis via a protected ethylenediamine intermediate.
Key Reaction Parameters
| Parameter | Reductive Amination | Protected Diamine Route |
| Starting Materials | Ethylenediamine, Formaldehyde | Ethylenediamine, Boc-anhydride, Methylating agent |
| Key Reagents | Reducing agent (e.g., HCOOH, NaBH(OAc)₃), optional acid catalyst | Base (e.g., K₂CO₃), Acid for deprotection (e.g., TFA, HCl) |
| Selectivity Control | Stoichiometry, slow addition, choice of reducing agent | Use of protecting group |
| Number of Steps | Typically one pot for the free base | Three main steps (protection, alkylation, deprotection) |
| Common Byproducts | N,N'-dimethylethylenediamine, over-reduced products | Di-Boc protected ethylenediamine |
| Purification | Distillation, acid-base extraction, chromatography | Chromatography, extraction |
References
- Benchchem. (n.d.). A Comparative Guide to Boc Protection Methods for N-methylethylenediamine.
- Benchchem. (n.d.). Literature review of N-Boc-N-methylethylenediamine applications in medicinal chemistry.
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine.
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
PrepChem.com. (2023). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved from [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
-
RSC Publishing. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Omega. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). CN103012156A - Preparation method of N,N-diethylethylenediamine.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link] ChunE
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
NIH. (n.d.). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Retrieved from [Link]
- Google Patents. (n.d.). JP5073990B2 - Process for producing N, N'-dimethylethylenediamine.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS Figshare. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Collection - On the Selective N-Methylation of BOC-Protected Amino Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Boc-ethylenediamine | 57260-73-8 | FB18943 | Biosynth [biosynth.com]
Technical Support Center: Optimizing the Synthesis of N1-Methylethane-1,2-diamine Dihydrochloride
Welcome to the technical support center for the synthesis and optimization of N1-Methylethane-1,2-diamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will focus on the most prevalent and controllable synthetic route—reductive amination—providing in-depth, field-proven insights to help you maximize your reaction yield and purity.
Section 1: The Core Reaction - Reductive Amination Pathway
The synthesis of N1-Methylethane-1,2-diamine is most effectively achieved via reductive amination. This powerful method involves the reaction of ethylenediamine with formaldehyde to form a transient iminium ion, which is then reduced in situ to the desired secondary amine.[1] This approach offers superior control over the degree of alkylation compared to direct alkylation methods, which are often plagued by over-methylation.[2]
The overall transformation proceeds as follows:
-
Iminium Ion Formation: The primary amino group of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is typically catalyzed by a mild acid. A subsequent dehydration step yields a reactive iminium ion intermediate.
-
Reduction: A selective reducing agent, present in the reaction mixture, donates a hydride to the iminium carbon, yielding the final N-methylated product.
Reaction Mechanism Visualization
Caption: Reductive amination pathway for N1-Methylethane-1,2-diamine synthesis.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q: My overall yield is consistently low (<50%). What are the primary factors to investigate?
A: Low yield is a common issue that can typically be traced to one of four areas: reactant stoichiometry, pH control, reducing agent efficacy, or workup losses.
-
Stoichiometry: To favor mono-methylation and prevent the formation of N,N'-dimethylated byproducts, ethylenediamine should be used in significant excess (3 to 5 equivalents). This statistically favors the reaction of formaldehyde with an unreacted ethylenediamine molecule over the newly formed N-methylated product.
-
pH Control: The formation of the iminium ion is acid-catalyzed.[3] The reaction medium should be weakly acidic (pH 5-6). If the pH is too high (alkaline), the dehydration of the hemiaminal intermediate is slow. If the pH is too low (strongly acidic), the starting amine will be fully protonated, rendering it non-nucleophilic. A few drops of acetic acid are often sufficient to achieve the optimal pH range.
-
Reducing Agent: Ensure your reducing agent is active and added correctly. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce formaldehyde but are highly effective at reducing the iminium ion.[2][4] NaBH₃CN is stable in weakly acidic conditions, making it perfect for one-pot reactions.
-
Reaction Temperature: The initial imine formation can be performed at room temperature or slightly below to control the reactivity of formaldehyde. The reduction step may require gentle heating depending on the specific reducing agent and substrate.
Q: I'm observing significant amounts of the N,N'-dimethylated byproduct. How can I improve selectivity for mono-methylation?
A: This is a classic selectivity problem in amine alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second methylation event.
-
Maximize Ethylenediamine Excess: As mentioned, using a large excess of the diamine is the most critical factor. This ensures that a molecule of formaldehyde is far more likely to encounter an unreacted diamine.
-
Controlled Reagent Addition: Instead of adding all the formaldehyde at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of formaldehyde low, minimizing the chance of a second reaction with the product.
-
Use a Mono-Protected Starting Material: For applications demanding extremely high purity, consider starting with a mono-protected ethylenediamine, such as N-Boc-ethylenediamine.[5] The Boc-protected amine is unreactive, forcing methylation to occur exclusively at the free primary amine. The Boc group can then be removed with an acid like trifluoroacetic acid (TFA) or HCl. While this adds steps, it provides unparalleled selectivity.[5]
Q: My NMR spectrum shows complex impurities that are not over-methylated products. What could they be?
A: When working with ethylenediamine and formaldehyde, the formation of cyclic condensation products is a known side reaction.[6]
-
Imidazolidine Derivatives: Formaldehyde can react with both nitrogen atoms of a single ethylenediamine molecule to form an imidazolidine ring.
-
1,3,5-Triazinane Derivatives: Three molecules of formaldehyde can react with three molecules of the diamine to form six-membered heterocyclic rings.
Mitigation Strategies:
-
One-Pot Procedure: The most effective way to prevent these side reactions is to have the selective reducing agent (e.g., NaBH₃CN) present from the beginning. This ensures that the initial iminium ion intermediate is immediately reduced, preventing it from participating in further condensation reactions.
-
Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) can help slow down the rate of these undesired condensation pathways.
Q: The final product is difficult to isolate. What are the best practices for obtaining pure this compound?
A: The freebase of N1-Methylethane-1,2-diamine is a water-soluble liquid, making it difficult to purify directly. Conversion to the dihydrochloride salt is the standard and most effective method for purification.
-
Aqueous Workup: After the reaction is complete, carefully quench any remaining reducing agent. Adjust the pH of the solution to be strongly basic (pH > 12) with NaOH to ensure the product is in its freebase form.
-
Extraction: Extract the freebase from the aqueous layer using an organic solvent like dichloromethane (DCM) or ethyl acetate. The large excess of ethylenediamine will also be extracted.
-
Solvent Removal & Distillation (Optional): After drying the organic extracts, the solvent can be removed under reduced pressure. The excess ethylenediamine (boiling point ~117 °C) and the product (boiling point ~115 °C) have very close boiling points, making distillation impractical for separation.
-
Salt Formation and Crystallization: Dissolve the crude freebase mixture in a suitable solvent like isopropanol or ethanol. Slowly add a solution of HCl in ether or isopropanol (at least 2 equivalents). The this compound salt is typically much less soluble than the corresponding salt of ethylenediamine and will precipitate out of the solution. The solid can then be collected by filtration, washed with cold solvent, and dried to yield the pure product.
Section 3: Frequently Asked Questions (FAQs)
Q: Why is reductive amination preferred over direct alkylation with a methyl halide for this synthesis?
A: Direct alkylation of amines with alkyl halides is notoriously difficult to control. The primary amine is converted to a secondary amine, which is often more nucleophilic than the primary amine and reacts faster with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. This results in a mixture of products that is difficult to separate.[2] Reductive amination avoids this by forming a single C-N bond via a reducible iminium intermediate, offering much higher selectivity for the desired mono-alkylated product.[1]
Q: What is the role of the acid catalyst in this reaction?
A: The acid catalyst plays two crucial roles. First, it protonates the carbonyl oxygen of formaldehyde, which makes the carbonyl carbon significantly more electrophilic and accelerates the initial nucleophilic attack by the amine. Second, it facilitates the dehydration of the hemiaminal intermediate by protonating the hydroxyl group, turning it into a good leaving group (water) to form the iminium ion.
Q: Can I use Sodium Borohydride (NaBH₄) instead of Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)?
A: While NaBH₄ is a powerful reducing agent, it is generally not ideal for one-pot reductive aminations. NaBH₄ is capable of reducing the starting aldehyde (formaldehyde) in addition to the iminium ion.[4] This consumes both the aldehyde and the reducing agent, leading to lower yields. Furthermore, NaBH₄ reacts rapidly with protic solvents like methanol and is unstable in the acidic conditions required for iminium formation. In contrast, NaBH₃CN and NaBH(OAc)₃ are less reactive and more selective. They will not readily reduce aldehydes or ketones at the acidic pH required for the reaction, but they will efficiently reduce the protonated iminium ion intermediate, making them the superior choice for this transformation.[2][4]
Q: How do I confirm the final product's identity and purity?
A: A combination of standard analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule, showing the characteristic ethyl and methyl group signals and their integrations.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: The dihydrochloride salt should have a sharp and reproducible melting point, which can be compared to literature values. A broad melting range often indicates impurities.
Section 4: Data & Protocols
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Selectivity | Optimal pH | Key Advantages |
| Sodium Borohydride | NaBH₄ | Low (reduces aldehydes) | 7-10 | Inexpensive, powerful |
| Sodium Cyanoborohydride | NaBH₃CN | High (selective for iminium ions) | 5-7 | Stable in mild acid, ideal for one-pot |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High (selective for iminium ions) | 5-7 | Non-toxic, mild, commercially available |
Protocol 1: Optimized One-Pot Synthesis
-
Step 1: To a round-bottom flask equipped with a magnetic stir bar, add ethylenediamine (4.0 eq) and methanol (as solvent). Cool the mixture to 0 °C in an ice bath.
-
Step 2: In a separate container, prepare a solution of aqueous formaldehyde (37 wt. %, 1.0 eq).
-
Step 3: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) to the ethylenediamine solution.
-
Step 4: Adjust the pH of the reaction mixture to ~6 by the dropwise addition of glacial acetic acid.
-
Step 5: Add the formaldehyde solution dropwise to the reaction mixture over 1 hour using a syringe pump, maintaining the temperature at 0-5 °C.
-
Step 6: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Protocol 2: Purification by Dihydrochloride Salt Crystallization
-
Step 1: Once the reaction is complete, cool the flask in an ice bath and carefully quench any excess reducing agent by the slow addition of 3M aqueous HCl until gas evolution ceases.
-
Step 2: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Step 3: Add water to the residue and basify to pH > 12 with 6M NaOH.
-
Step 4: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude freebase.
-
Step 5: Dissolve the crude oil in a minimal amount of isopropanol.
-
Step 6: Slowly add a 2M solution of HCl in diethyl ether or isopropanol (2.2 eq) with vigorous stirring. A white precipitate should form.
-
Step 7: Stir the resulting slurry for 1 hour at room temperature, then cool to 0 °C for another hour to maximize precipitation.
-
Step 8: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield pure this compound.
Section 5: Visual Workflows
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
ResearchGate. Scheme 5. Condensation products of N-methyl-ethylenediamine and formaldehyde. Available at: [Link]
-
National Institutes of Health (NIH). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. Available at: [Link]
-
ACS Omega. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. Available at: [Link]
-
The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. Available at: [Link]
-
Chemistry Shorts. Reductive Amination. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
Research Paper. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
NIST. 1,2-Ethanediamine, N-methyl-. Available at: [Link]
-
Carbohydrate Polymers. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available at: [Link]
Sources
Technical Support Center: Purification of N1-Methylethane-1,2-diamine Dihydrochloride
Welcome to the technical support center for the purification of N1-Methylethane-1,2-diamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, field-tested advice, troubleshooting guides, and in-depth protocols to help you achieve the desired purity for your downstream applications.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and ligands for metal catalysts.[1][2] As with any synthetic intermediate, its purity is paramount to the success of subsequent reactions and the quality of the final product. This guide provides a systematic approach to its purification, addressing common challenges and offering robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as products of over-alkylation), residual solvents, and inorganic salts from the workup. The specific impurities will depend on the synthetic route employed.
Q2: What is the expected solubility of this compound?
A2: As a dihydrochloride salt of a small diamine, it is expected to be highly soluble in water and polar protic solvents like methanol and ethanol. Its solubility will be significantly lower in less polar solvents such as isopropanol, acetone, and acetonitrile, and it is likely insoluble in nonpolar solvents like hexanes, toluene, and diethyl ether.
Q3: Is this compound stable to heat?
A3: Amine salts are generally more thermally stable than their free-base counterparts. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition. When removing solvents, it is advisable to use a rotary evaporator with a water bath temperature below 50-60 °C.
Q4: How should I store purified this compound?
A4: The compound is hygroscopic and should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at room temperature or in a refrigerator.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Problem: My compound "oils out" instead of crystallizing.
-
Possible Cause: The solvent may be too nonpolar for the compound, or the cooling process is too rapid. "Oiling out" occurs when the solute's solubility decreases faster than the lattice can form upon cooling.[4]
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of a more polar co-solvent (e.g., a few drops of methanol or water to an isopropanol solution) to increase the overall polarity of the solvent system.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Slow cooling is crucial for the formation of well-defined crystals.[4]
-
Try a different solvent system. A mixture of a good solvent (e.g., methanol) and a poor solvent (e.g., isopropanol or acetone) can be effective. Dissolve the compound in a minimal amount of the hot good solvent and slowly add the poor solvent until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to clarify the solution before allowing it to cool slowly.[4]
-
Problem: The purity of my compound does not improve after recrystallization.
-
Possible Cause: The impurity may have very similar solubility properties to your product in the chosen solvent system, leading to co-crystallization.[4]
-
Solution:
-
Change the solvent system. A different solvent or solvent mixture may alter the relative solubilities of your product and the impurity, allowing for better separation.[4]
-
Perform a second recrystallization on the already purified material. This can sometimes remove stubborn impurities.[4]
-
Consider an alternative purification technique, such as column chromatography, if recrystallization proves ineffective.[4]
-
Chromatography Issues
Problem: My compound streaks badly on a silica gel TLC plate or column.
-
Possible Cause: this compound is a salt and is highly polar. The amine groups can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.
-
Solution:
-
Use a modified mobile phase. Add a small percentage of a basic modifier, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. A common mobile phase for amines is a gradient of methanol in dichloromethane with a small amount of triethylamine.
-
Consider an alternative stationary phase. Alumina is more basic than silica and can be a better choice for the purification of basic compounds.[4] Reverse-phase (C18) chromatography with a suitable aqueous/organic mobile phase (e.g., water/acetonitrile with a buffer or ion-pairing agent) could also be an option.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol/isopropanol mixture, methanol/acetone mixture)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring. Add small portions of the solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Data Summary
| Purification Technique | Advantages | Disadvantages |
| Recrystallization | Scalable, cost-effective, can yield high purity. | Can be time-consuming, risk of "oiling out", may not remove impurities with similar solubility.[4] |
| Column Chromatography | Can separate complex mixtures, high resolution. | Can be costly, may require specific stationary phases (e.g., alumina) for basic compounds, can be difficult to scale up.[4] |
Logical Decision-Making in Purification
The choice of purification method depends on the nature and quantity of impurities. A general decision-making workflow is presented below.
Caption: Decision tree for selecting a purification strategy for this compound.
References
-
PubChem. N-Methylethylenediamine. National Center for Biotechnology Information. [Link]
-
Wikipedia. 1,1-Dimethylethylenediamine. [Link]
Sources
Technical Support Center: N1-Methylethane-1,2-diamine Dihydrochloride Synthesis
Introduction
N1-Methylethane-1,2-diamine, also known as N-methylethylenediamine, is a critical building block in pharmaceutical and materials science. Its dihydrochloride salt offers improved stability and handling characteristics compared to the free base. However, its synthesis is often plagued by the formation of closely related side products, which can complicate purification and compromise the integrity of downstream applications. This guide provides in-depth technical support for researchers, addressing common issues encountered during synthesis and offering field-proven troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs) on Impurity Formation
This section addresses the most common questions regarding side products and impurities.
Q1: What are the primary side products I should expect during the synthesis of N1-methylethane-1,2-diamine?
The impurity profile is highly dependent on the synthetic route, but several side products are common across most methods. The most prevalent impurities include:
-
Over-methylated Products: The most significant side product is typically N,N'-dimethylethane-1,2-diamine (DMEDA), formed when both nitrogen atoms of the ethylenediamine starting material are methylated.[1][2] Depending on the methylating agent and conditions, trace amounts of N,N,N'-trimethylethane-1,2-diamine may also be observed.
-
Unreacted Starting Materials: Residual ethylenediamine or methylating agents (like methylamine or formaldehyde) are common impurities that can be carried through the initial workup.[1]
-
Cyclic By-products (from Formaldehyde Routes): When using formaldehyde in reductive amination, intramolecular cyclization can occur. The reaction between N-methylethylenediamine and formaldehyde can lead to the formation of 1-methylimidazolidine.[3]
-
Solvent and Catalyst Residues: Solvents used during the synthesis and purification, such as toluene, acetonitrile, or alcohols, may be present in the final product.[1] Traces of hydrogenation catalysts (e.g., Pd, Pt) or reducing agents can also remain.
Q2: My analysis shows a high percentage of N,N'-dimethylethane-1,2-diamine (DMEDA). How can I minimize its formation?
The formation of the di-substituted DMEDA is a classic example of a competitive reaction. The initially formed mono-methylated product (your target) can react again with the methylating agent. To favor mono-methylation, consider the following strategies:
-
Control Stoichiometry: Use a significant excess of the starting ethylenediamine relative to the methylating agent. This increases the statistical probability that the methylating agent will react with an un-substituted ethylenediamine molecule rather than the mono-substituted product.
-
Slow Reagent Addition: Add the methylating agent (e.g., methyl iodide, or formaldehyde in reductive amination) slowly and at a controlled temperature.[4] This keeps the instantaneous concentration of the methylating agent low, reducing the rate of the second methylation reaction.
-
Lower Reaction Temperature: Reducing the temperature generally slows down all reactions but can disproportionately affect the rate of the second methylation, thereby improving selectivity for the mono-methylated product.
Q3: I am using a reductive amination pathway with formaldehyde and a reducing agent. Are there unique side products to this route?
Yes, the use of formaldehyde introduces specific side reaction pathways. Formaldehyde can react with primary and secondary amines to form imines and iminium ions, which are the intermediates in reductive amination.[5] However, these intermediates can also participate in other reactions:
-
Eschweiler-Clarke Type Reactions: If formic acid is used as the reductant (or is formed as a byproduct), the reaction can proceed via the Eschweiler-Clarke mechanism, which is a well-known method for methylating amines.[6]
-
Imidazolidine Formation: N-methylethylenediamine can react with formaldehyde to form a cyclic hemiaminal, which can then dehydrate to form 1-methylimidazolidine. This is a reversible reaction, but the cyclic product may be stable under certain conditions.[3]
-
Polymerization: Formaldehyde is notorious for polymerizing, especially in the presence of acids or bases. This can lead to the formation of paraformaldehyde or other polymeric materials, reducing yield and complicating purification.
Q4: How can I effectively remove unreacted ethylenediamine from my final product?
Separating N1-methylethane-1,2-diamine from the starting ethylenediamine can be challenging due to their similar boiling points.
-
Fractional Distillation (Free Base): Careful fractional distillation under reduced pressure can separate the two components, but may require a column with high theoretical plates.
-
Crystallization of the Dihydrochloride Salt: This is often the most effective method. The dihydrochloride salt of N1-methylethane-1,2-diamine has different solubility properties than ethylenediamine dihydrochloride. By carefully selecting a crystallization solvent (often an alcohol like isopropanol or ethanol, sometimes with an anti-solvent like MTBE or acetone), the desired product can be selectively precipitated.[7][8]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC-MS to confirm the consumption of starting material. Consider extending the reaction time or moderately increasing the temperature. |
| 2. Side Product Formation: Over-methylation or polymerization is consuming reagents. | Implement strategies from FAQ Q2 to minimize over-methylation. Ensure formaldehyde solutions are fresh and free of significant paraformaldehyde. | |
| 3. Product Loss During Workup: Product may be lost to aqueous layers during extraction, especially at the wrong pH. | Ensure the aqueous layer is sufficiently basic (pH > 12) before extracting the free amine. Perform multiple extractions with an appropriate organic solvent. | |
| Poor Purity in Final Product | 1. High Levels of DMEDA: Ineffective control over methylation. | Refine stoichiometry and reagent addition rates as described previously. Purify the free base by fractional distillation before salt formation. |
| 2. Contamination with Starting Materials: Inefficient purification. | Optimize the fractional distillation or recrystallization protocol. For recrystallization, try different solvent systems or a slower cooling rate to improve crystal purity. | |
| 3. Discoloration (Yellow/Brown Product): Air oxidation of the amine or thermal degradation. | Handle the free amine under an inert atmosphere (Nitrogen or Argon).[9] Use reduced pressure for distillation to keep temperatures low. Use antioxidants if compatible with the process. | |
| Difficulty Isolating the Dihydrochloride Salt | 1. Product is Oiling Out: The solvent system is not appropriate for crystallization. | Ensure the free base is pure before attempting salt formation. Screen different solvents (e.g., isopropanol, ethanol, methanol). Try adding an anti-solvent (e.g., diethyl ether, MTBE, acetone) dropwise to the alcoholic solution of the salt to induce precipitation.[7] |
| 2. Incorrect Stoichiometry of HCl: Too much or too little HCl was added. | Titrate a sample of the free base to determine its exact concentration before scaling up the salt formation. Add a slight excess of HCl to ensure complete protonation, but avoid a large excess which can increase the solubility of the salt. |
Part 3: Key Experimental Protocols
These validated protocols provide a starting point for impurity analysis and purification.
Protocol 3.1: GC-MS Method for Impurity Profiling
This method is designed to separate and identify volatile starting materials and alkylated side products.
-
Instrumentation: Gas chromatograph with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 3 minutes.
-
Ramp: Increase to 280°C at 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injector: 250°C, Split mode (50:1 ratio).
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range m/z 35-400.
-
Sample Preparation: Accurately weigh ~10 mg of the free amine or the dihydrochloride salt. Dissolve in 1 mL of methanol or dichloromethane. If using the salt, neutralize with a few drops of NaOH solution and extract with dichloromethane. Dry the organic layer over Na₂SO₄ before injection.
Protocol 3.2: Purification via Dihydrochloride Salt Crystallization
This protocol describes the purification of the target compound by removing more soluble impurities.
-
Dissolution: Dissolve the crude N1-methylethane-1,2-diamine free base in 5 volumes of anhydrous isopropanol (IPA).
-
Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous HCl gas through the solution or add a calculated amount of concentrated HCl dropwise with vigorous stirring. Monitor the pH to ensure it remains acidic (pH < 2).
-
Precipitation: The dihydrochloride salt should precipitate as a white solid. Continue stirring in the ice bath for 1-2 hours to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold IPA (2 x 1 volume) followed by cold diethyl ether (2 x 1 volume) to remove residual impurities and solvent.
-
Drying: Dry the purified N1-methylethane-1,2-diamine dihydrochloride in a vacuum oven at 40-50°C to a constant weight.
Part 4: Visualizing Reaction & Troubleshooting Pathways
Diagram 1: General Synthetic & Side-Reaction Pathway
Caption: Primary synthesis route and the competing over-methylation side reaction.
Diagram 2: Troubleshooting Flowchart for Low Purity
Caption: A decision-making workflow for troubleshooting common purity issues.
References
- A Researcher's Guide to N-Methylethenaminium: Assessing Purity from Different Suppliers. (2025). BenchChem.
- N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. (2025). Nbinno.
-
N,N'-Dimethylethylenediamine. Wikipedia. [Link]
- Yao, R. S., et al. (n.d.).
- Process for producing N, N'-dimethylethylenediamine. (n.d.).
- Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine. (n.d.).
-
N-Methylethylamine. Organic Syntheses. [Link]
- Improved method for the synthesis of 1,2-ethanediamine, n, n'-bis(2-aminoethyl). (n.d.).
- Purification of d,d'-2,2'(ethylenediimino)di-1-butanol dihydrochloride. (n.d.).
-
Proportion of the products obtained from the reaction between N-methylethylenediamine and formaldehyde by NMR. ResearchGate. [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]
-
Gannett, P. M., et al. (2025). In Vitro Reaction of Formaldehyde with Fenfluramine: Conversion to N-Methyl Fenfluramine. ResearchGate. [Link]
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- 7. WO2018193482A1 - Improved method for the synthesis of 1,2-ethanediamine, n, n'-bis(2-aminoethyl)-dihydrochloride(trientine dihydrochloride) - Google Patents [patents.google.com]
- 8. US3944616A - Purification of d,d'-2,2'(ethylenediimino)di-1-butanol dihydrochloride - Google Patents [patents.google.com]
- 9. N1-(2-Aminoethyl)-N1-methylethane-1,2-diamine | 4097-88-5 | FA138413 [biosynth.com]
stability and degradation of N1-Methylethane-1,2-diamine dihydrochloride solutions
Welcome to the technical support center for N1-Methylethane-1,2-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a versatile building block in pharmaceutical and chemical synthesis. Its stability in solution is paramount for the success and reproducibility of experimental outcomes. Understanding the factors that influence its degradation is crucial for developing robust protocols and ensuring the quality of your results. This guide provides practical insights into the stability of this compound solutions, potential degradation pathways, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound solutions?
For optimal stability, aqueous solutions of this compound should be stored at 2-8°C in tightly sealed, amber glass vials to protect from light.[1] For long-term storage, aliquoting the solution to avoid repeated freeze-thaw cycles is recommended. The solid dihydrochloride salt is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[2]
2. What solvents are compatible with this compound?
This compound is soluble in water. Its solubility in organic solvents is limited, but it may be sparingly soluble in alcohols like ethanol and methanol. When preparing solutions, it is crucial to use high-purity, degassed solvents to minimize oxidative degradation.
3. What are the primary factors that can cause the degradation of this compound in solution?
Several factors can contribute to the degradation of this compound solutions:
-
pH: Extreme pH values, both acidic and basic, can catalyze hydrolysis and other degradation reactions.[3] The stability of amine solutions is often pH-dependent.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[6]
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation.[7] Storing solutions in amber vials is a necessary precaution.[1]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the amine functional groups.[7][8]
-
Contaminants: Trace metal ions can catalyze degradation reactions.[8] It is essential to use high-purity reagents and solvents.
4. What are the likely degradation products of this compound?
While specific degradation products for the dihydrochloride salt are not extensively documented in publicly available literature, the thermal degradation of the free base, N-methyl-1,2-ethanediamine (N-MEDA), has been studied. The proposed pathway involves the formation of a carbamate intermediate, which can then undergo intermolecular cyclization to form 1-methyl-2-imidazolidinone or react with another diamine molecule via nucleophilic attack to form a diamine urea.[9][10][11] Further reactions can lead to larger cyclic urea structures.[9] Oxidative degradation may lead to the formation of N-oxides and other oxidized species.[7]
5. How can I monitor the stability of my this compound solution?
The stability of the solution can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12] Since N1-Methylethane-1,2-diamine lacks a strong UV chromophore, derivatization with a UV-active agent (e.g., 1-naphthyl isothiocyanate) may be necessary for sensitive HPLC-UV detection.[13] Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can be employed.[14] A stability-indicating method is one that can separate the intact molecule from its degradation products, allowing for accurate quantification of both over time.[15][16][17]
Troubleshooting Guide
Unexpected experimental results can often be traced back to the instability of reagents. This section provides a structured approach to troubleshooting common issues encountered with this compound solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or poor reaction yield | Degradation of the this compound solution, leading to a lower concentration of the active reagent. | 1. Prepare a fresh solution: Always use a freshly prepared solution for critical experiments.[1]2. Verify solution concentration: Use a validated analytical method (e.g., HPLC, GC) to confirm the concentration of the stock solution.[12]3. Review storage conditions: Ensure the solution has been stored protected from light at 2-8°C.[1] |
| Appearance of unexpected side products in the reaction | The degradation products of this compound may be reacting with other components in your experiment. | 1. Characterize the side products: Use techniques like LC-MS or GC-MS to identify the unexpected products.2. Perform a forced degradation study: Subject a sample of the this compound solution to stress conditions (acid, base, heat, light, oxidation) to generate potential degradation products for comparison. |
| Solution discoloration (e.g., yellowing) | This is often an indicator of oxidative or photolytic degradation. | 1. Discard the solution: Do not use discolored solutions for experiments.2. Improve storage and handling: Prepare solutions with degassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon). Always use amber vials.[1]3. Check for contaminants: Ensure all glassware is scrupulously clean and that solvents and other reagents are of high purity. |
| Precipitate formation in the solution | This could be due to changes in pH, temperature, or the formation of insoluble degradation products. | 1. Verify solubility: Ensure the concentration of the solution is not above its solubility limit under the storage conditions.2. Analyze the precipitate: If possible, isolate and analyze the precipitate to determine its identity.3. Filter the solution: Before use, filter the solution through a 0.22 µm filter to remove any particulate matter. However, be aware that this does not address the underlying degradation. |
| Foaming of the amine solution during handling or reaction | While more common in industrial settings, foaming can occur in the lab due to contaminants that act as surfactants.[18][19][20] | 1. Ensure high purity: Use high-purity water and other reagents.[20]2. Proper cleaning of glassware: Avoid residual detergents on glassware.3. Consider the source of contaminants: Potential contaminants can include grease from joints, leachables from plasticware, or impurities in other starting materials.[20] |
Visualizing Degradation and Troubleshooting
Potential Thermal Degradation Pathway
The following diagram illustrates a proposed thermal degradation pathway for N-methyl-1,2-ethanediamine, the free base of the topic compound. This pathway is based on published studies and serves as a plausible model for degradation.[9][10][11]
Caption: Proposed thermal degradation of N-methylethane-1,2-diamine.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing issues with this compound solutions.
Caption: Troubleshooting workflow for solution-related issues.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7] The following is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Amber HPLC vials
-
Calibrated oven, pH meter, and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a suitable concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours in a sealed amber vial.
-
Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC or GC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[21]
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each condition.
-
Characterize the major degradation products using techniques like LC-MS/MS or GC-MS.
-
This systematic approach will provide valuable information on the stability of this compound and help in the development of robust experimental procedures.
References
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Scribd. Amine Plant Troubleshooting and Optimization. Available from: [Link]
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Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]
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MedCrave. Forced Degradation Studies. MedCrave Online. 2016. Available from: [Link]
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Gas Processing & LNG. Case studies of troubleshooting amine treating foaming—Part 1. 2019. Available from: [Link]
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RSC Publishing. Analytical Methods. Available from: [Link]
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Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. 2019. Available from: [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
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Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. Available from: [Link]
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National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
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Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Available from: [Link]
-
ResearchGate. Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances. Available from: [Link]
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University of Kentucky UKnowledge. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Available from: [Link]
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ResearchGate. Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine... Available from: [Link]
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ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. 2024. Available from: [Link]
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ResearchGate. (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Available from: [Link]
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STABILITY: PHYSICAL AND CHEMICAL. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Methylamine. Available from: [Link]
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ResearchGate. What is the stability of 1% N-(1-naphthyl)ethylene-1,2-diamine dihydrochloride (NEDA) solution? 2024. Available from: [Link]
-
PubChem. N-Methylethylenediamine. Available from: [Link]
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Assay and Stability Testing. Available from: [Link]
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ResearchGate. An in-depth Study of Amine System Failures. Available from: [Link]
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Slideshare. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Available from: [Link]
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MDPI. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. 2022. Available from: [Link]
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PubMed. Effect of pH on the stability of methacholine chloride in solution. 1998. Available from: [Link]
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National Center for Biotechnology Information. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: [Link]
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National Center for Biotechnology Information. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]
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PubMed. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. 2020. Available from: [Link]
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ResearchGate. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. 2020. Available from: [Link]
-
CP Lab Safety. N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride, 95% Purity, C9H16Cl2N2, 5 grams. Available from: [Link]
-
PubChem. N-1-Naphthylethylenediamine dihydrochloride. Available from: [Link]
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Semantic Scholar. Research Article Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by. 2020. Available from: [Link]
-
Szabo-Scandic. N-(1-Naphthyl)ethylenediamine dihydrochloride. Available from: [Link]
-
Wikipedia. N-(1-Naphthyl)ethylenediamine. Available from: [Link]
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how to improve the purity of N1-Methylethane-1,2-diamine dihydrochloride
Technical Support Center: N1-Methylethane-1,2-diamine Dihydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to common purification challenges. Structured in a user-friendly question-and-answer format, it addresses specific issues you may encounter during your experiments, blending foundational scientific principles with field-proven troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Answer: The impurity profile of this compound is intrinsically linked to its synthetic route. Understanding these potential byproducts is the first step in designing an effective purification strategy.
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Synthesis-Related Impurities:
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Unreacted Starting Materials: Residual N-Boc-ethylenediamine or other protected precursors.
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Over-Methylated Byproducts: N1,N2-dimethylethane-1,2-diamine or even trimethylethane-1,2-diamine dihydrochloride can form if the methylation reaction is not well-controlled.[1]
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Reagent Adducts: Impurities stemming from the particular methylating agent or deprotection reagents used (e.g., trifluoroacetate salts if TFA is used for deprotection).[2]
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-
Process-Related Impurities:
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Residual Solvents: Solvents used during the reaction or workup (e.g., Dichloromethane, THF, Toluene) can remain trapped in the product.[3]
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Incomplete Salt Formation: The presence of the freebase or the monohydrochloride salt can lead to a sticky or oily product with a broad melting point.
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Inorganic Salts: Byproducts like sodium chloride may be present, especially if a base like sodium hydroxide was used in a preceding step.[4][5]
-
-
Degradation Products:
-
Oxidation: Like many amines, this compound can be susceptible to air oxidation over time, leading to colored impurities.[6]
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Q2: What is the single most effective method for purifying this compound?
Answer: For polar, crystalline organic salts like this one, recrystallization is overwhelmingly the most effective and scalable purification technique.[7] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[7][8]
The ideal solvent will dissolve the compound completely when hot but will have very low solubility for it when cold. Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).[8][9]
Q3: How do I select the best solvent system for recrystallization?
Answer: Solvent selection is critical and often requires empirical testing. Given the polar, dihydrochloride nature of the compound, you should start with polar, protic solvents.
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Start with Single Solvents: Test small amounts of your crude product in solvents like methanol, ethanol, and isopropanol. A good starting point is to see if the compound is sparingly soluble at room temperature but dissolves upon heating.[8]
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Use a Mixed-Solvent System (Solvent/Anti-Solvent): This is often the most powerful approach for amine salts.[10] You dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol, or a small amount of water) and then slowly add a "poor" or "anti-solvent" (e.g., isopropanol, ethyl acetate, or diethyl ether) until the hot solution becomes faintly cloudy.[11] A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[12]
The following table provides a starting point for solvent system screening:
| Solvent System (Good/Anti-Solvent) | Rationale & Key Advantages | Potential Issues & Mitigation |
| Isopropanol / Diethyl Ether | Excellent for precipitating highly polar salts. Isopropanol provides initial solubility, while the addition of non-polar ether drastically reduces solubility.[3][10] | Can cause the product to "oil out" if ether is added too quickly or if the solution is too concentrated. Mitigation: Add ether slowly to the hot solution and ensure vigorous stirring. |
| Ethanol / Water | Water can help dissolve highly polar inorganic salts, while the compound crystallizes from the ethanol/water mixture upon cooling. A common choice for hydrochloride salts.[5] | The final product can retain water, requiring thorough drying under high vacuum. Mitigation: Use minimal water and dry the final crystals extensively. |
| Methanol / Isopropanol | Methanol is a very strong solvent for polar salts. Using isopropanol as the bulk solvent and methanol to achieve dissolution can provide a good solubility gradient. | High solubility in methanol can lead to lower recovery. Mitigation: Use the absolute minimum amount of hot methanol required for dissolution. |
Q4: How do I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques is essential to confirm both the structure and the purity of your this compound.
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¹H NMR Spectroscopy: This is the most powerful tool. Confirm the expected peaks and their integrations. Look for the absence of signals corresponding to residual solvents or synthesis-related impurities. The presence of the dihydrochloride salt is often confirmed by a broad, downfield signal for the ammonium protons (-NH2⁺-).
-
Melting Point: A sharp, well-defined melting point is a strong indicator of high purity. Impurities will typically cause melting point depression and broadening.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a quantitative assessment of purity (e.g., >99% by peak area) and confirms the molecular weight of the main component.
-
Elemental Analysis (CHN): Confirms that the elemental composition of your purified compound matches the theoretical values for C₃H₁₂Cl₂N₂. This is a definitive measure of bulk purity.
Section 2: In-Depth Troubleshooting Guides
Problem 1: My compound "oils out" or fails to crystallize, remaining a thick oil or sticky solid.
This is a common issue when purifying highly polar or hygroscopic compounds. It typically occurs when the solute comes out of solution at a temperature above its melting point or when its concentration is too high.[9]
Root Cause Analysis & Solution Workflow:
Detailed Protocol: Overcoming Oiling Out
-
Re-dissolve and Dilute: Return the flask to the heat source. Add more of the primary ("good") solvent (e.g., 10-20% more volume) until the oil completely redissolves.[12] This lowers the saturation point.
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Ensure Complete Acidification: If the free base is present, it will have a lower melting point and be more "oily." Add a small amount of ethereal HCl or gaseous HCl to ensure full conversion to the dihydrochloride salt.
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Slow Cooling is Crucial: This is the most critical step. Rapid cooling encourages precipitation rather than ordered crystal growth.
-
Allow the flask to cool to room temperature on the benchtop, undisturbed. Insulate it by placing it on a cork ring or paper towels.[12]
-
Once at room temperature, move the flask to a refrigerator (4 °C).
-
Only after several hours, move it to a freezer (-20 °C) if necessary.
-
-
Scratching and Seeding: If no crystals form in the clear, cool solution, induce crystallization. Vigorously scratch the inside of the flask just below the solvent line with a glass rod.[13] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a single, tiny crystal of previously purified material (a seed crystal).[13]
Problem 2: The recrystallization works, but the final purity is still low.
This frustrating scenario occurs when the impurities have solubility characteristics very similar to the product in the chosen solvent system.
Root Cause Analysis & Solutions:
-
Cause A: Co-precipitation of Impurities
-
Diagnosis: The crystallization happened too quickly, trapping impurities within the crystal lattice.[12]
-
Solution 1: Slow Down Crystallization. Repeat the recrystallization, but use slightly more solvent than the minimum required for dissolution. This keeps the compound in solution longer during cooling, allowing for more selective crystallization.[12]
-
Solution 2: Change the Solvent System. A different solvent pair may offer better discrimination between your product and the impurity. If you used Ethanol/Water, try Isopropanol/Diethyl Ether. The change in polarity and hydrogen bonding characteristics can alter the relative solubilities.
-
-
Cause B: Adsorbed or Highly Soluble Impurities
-
Diagnosis: Colored impurities or baseline "smudges" on an NMR spectrum often indicate persistent, non-crystalline contaminants.
-
Solution 1: Activated Charcoal Treatment. Activated carbon can effectively adsorb large, non-polar, and colored impurities.
-
Protocol: Dissolve the crude product in the minimum amount of hot solvent. Add a very small amount of activated charcoal (e.g., 1-2% by weight). Swirl and keep the solution hot for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the filtrate to cool.[9]
-
-
Solution 2: Solvent Wash (Trituration). If the impurity is significantly more soluble in a specific solvent than your product, a simple wash can be effective.
-
Protocol: Suspend the impure solid in a solvent in which it is poorly soluble (e.g., cold acetone or diethyl ether).[10] Stir vigorously for 15-30 minutes. The impurities will dissolve into the solvent. Filter the solid and wash it with a small amount of the same cold solvent. Dry the purified solid under vacuum.
-
-
Purification Workflow Diagram:
References
-
Amine System Analysis Guide. (n.d.). Scribd. Retrieved from [Link]
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Bartle, K. D., & Myers, P. (n.d.). Chemical analysis in amine system operations. EPTQ. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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entropy51, et al. (2009, July 25). Forming oxalate salts of amines. Sciencemadness.org. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]
-
Rochester University, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Crystallization. Retrieved from [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
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911Metallurgist. (2016, September 6). Determination of Ammonia and Ammonium Salts. Retrieved from [Link]
-
Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
-
Various Authors. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- Google Patents. (n.d.). US3944616A - Purification of d,d'-2,2'(ethylenediimino)di-1-butanol dihydrochloride.
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 65-78. Retrieved from [Link]
Sources
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- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 5. US3944616A - Purification of d,d'-2,2'(ethylenediimino)di-1-butanol dihydrochloride - Google Patents [patents.google.com]
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- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
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- 13. quora.com [quora.com]
managing hygroscopicity of N1-Methylethane-1,2-diamine dihydrochloride
A Guide to Managing Hygroscopicity for Researchers and Drug Development Professionals
Welcome to the technical support guide for N1-Methylethane-1,2-diamine dihydrochloride (CAS 64670-85-5). As a diamine salt, this compound exhibits significant hygroscopicity, meaning it readily absorbs moisture from the atmosphere.[1][2] This property can introduce critical variability into experiments, affecting everything from accurate measurements to reaction outcomes and product stability.[3]
This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting protocols to help you mitigate the challenges posed by moisture absorption, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What exactly is hygroscopicity and why is it a critical issue for this compound?
A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air.[2] For this compound, which is a salt, this is a significant chemical property. The absorbed water can lead to several experimental problems:
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Inaccurate Mass: The measured weight of the compound will be artificially inflated by the mass of the absorbed water, leading to errors in molar calculations and reagent stoichiometry.
-
Physical Changes: The powder can transform from a free-flowing solid into a sticky, clumpy, or even liquid-like substance, making it difficult to handle and dispense accurately.[1]
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Chemical Degradation: Water can act as a reactant or catalyst, potentially leading to hydrolysis, degradation of the active pharmaceutical ingredient (API), or undesired side reactions.[4] This compromises the chemical stability and shelf-life of the compound.[5]
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Altered Properties: The presence of moisture can change the compound's dissolution rate, pH of the resulting solution, and overall performance in a formulation.
Q2: How can I visually determine if my batch of this compound has absorbed moisture?
A: While quantitative analysis is necessary for confirmation, a quick visual inspection can provide initial clues. A dry, properly stored sample should be a fine, free-flowing crystalline powder. Signs of moisture absorption include:
-
Clumping or Caking: Particles sticking together to form larger lumps.
-
"Wet" or Pasty Appearance: The powder loses its fine, dry look and may appear damp.
-
Deliquescence: In cases of high humidity exposure, the solid may absorb enough water to dissolve and form an aqueous solution.
Below is a simple workflow for initial visual assessment.
Caption: Visual Inspection Workflow for Hygroscopicity.
Q3: What are the best practices for storing this compound to prevent moisture uptake?
A: Proper storage is the first line of defense against hygroscopicity. The key is to create a moisture-free environment.[1]
| Storage Method | Description | Best For | Key Considerations |
| Sealed Container with Desiccant | The original manufacturer's container should be tightly sealed. For added protection, place this primary container inside a larger, airtight secondary container (like a desiccator cabinet) containing an active desiccant (e.g., silica gel, molecular sieves).[2] | Long-term storage and labs without specialized equipment. | Ensure the desiccant is active (e.g., blue indicating silica gel). Regenerate or replace it when it becomes saturated (turns pink). |
| Inert Atmosphere Storage | Store the compound inside a glovebox or a desiccator that is continuously purged with a dry, inert gas like nitrogen or argon.[6] | Maintaining the highest level of dryness for highly sensitive applications. | This is the gold standard. The internal atmosphere of a glovebox should ideally have <1 ppm of water.[6] |
Always store the compound in a cool, dry place away from direct sunlight. After each use, securely reseal the container immediately to minimize exposure time to the ambient atmosphere.[1]
Troubleshooting Guides
Problem: My weight for this compound keeps increasing on the analytical balance. How can I get an accurate measurement?
Causality: This phenomenon, known as "weight creep," is a classic sign of a hygroscopic substance. The compound is actively absorbing moisture from the air, and the balance is measuring the combined mass of your compound and the newly acquired water. The longer it sits on the pan, the more water it absorbs, and the higher the weight reads.
Solution: The goal is to minimize the compound's exposure time to the ambient atmosphere during weighing. The appropriate method depends on the sensitivity of your experiment.
Caption: Decision Logic for Weighing Protocol.
Method 1: Rapid Weighing on an Open Bench (For Less Sensitive Applications)
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Preparation: Place a clean, dry weighing vessel (e.g., a glass vial) on the analytical balance and tare it. Have your spatula and the compound's container ready.
-
Minimize Exposure: Briefly remove the container lid. As quickly and safely as possible, transfer an approximate amount of the compound to the weighing vessel. Immediately and tightly reseal the main container.
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Record Quickly: Place the vessel back on the balance. Allow the reading to stabilize for only a few seconds and record the first stable weight you observe. Do not wait for the reading to stop drifting upwards.
-
Work Fast: This method prioritizes speed over perfect target weighing. It is often better to accept a weight that is slightly off-target (e.g., 9.8 mg instead of 10.0 mg) and record the actual value, rather than spending extra time adding or removing material, which allows for more moisture absorption.
Method 2: Weighing in a Controlled Atmosphere (Best Practice)
Using a glovebox provides a moisture-free environment, which is the most reliable way to handle highly hygroscopic or air-sensitive materials.[7][8][9]
-
Environment Setup: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with humidity levels monitored and controlled, ideally below 10% RH or <1 ppm H₂O.[6][7]
-
Transfer Materials: Introduce the sealed container of this compound, spatulas, and weighing vessels into the glovebox antechamber. Purge the antechamber according to the glovebox's standard operating procedure before transferring items into the main chamber.[10]
-
Equilibrate: Allow the compound and equipment to equilibrate to the glovebox atmosphere for several minutes.
-
Weighing: Perform the weighing on an analytical balance located inside the glovebox. The weight reading will be stable and accurate, as there is no atmospheric moisture to be absorbed.
-
Seal and Remove: After weighing, securely seal the weighing vessel and the main stock container before removing them from the glovebox via the antechamber.
Problem: I suspect my compound has absorbed significant moisture. How can I accurately determine the water content?
Causality: Visual inspection is subjective. For accurate quantification of water content, especially in drug development and GMP environments, a specific and precise analytical method is required. While a thermogravimetric method like Loss on Drying (LOD) can be used, it may also measure other volatile components, not just water.[11]
Solution: The gold standard for water content determination in the pharmaceutical industry is Karl Fischer (KF) titration.[12][][14] This method is highly selective and reacts stoichiometrically with water, providing a very accurate measurement.[5]
Protocol: Water Content Determination by Karl Fischer (KF) Titration
There are two main types of KF titration. The choice depends on the expected water content.[5][15]
| Titration Type | Principle | Best For | Typical Range |
| Volumetric KF | A KF reagent containing iodine is volumetrically added to the sample dissolved in a solvent (e.g., methanol). The volume of reagent consumed is proportional to the water content.[16] | Samples with moderate to high water content. | 100 ppm to 100% water.[] |
| Coulometric KF | Iodine is generated electrochemically in situ from an iodide-containing reagent. The total charge required to generate enough iodine to react with all the water is measured, which is directly proportional to the amount of water.[15] | Samples with trace amounts of water. | 1 ppm to 5% water.[15] |
General Experimental Protocol (Volumetric Example):
-
Instrument Preparation: Set up the Karl Fischer titrator. Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel and pre-titrate it with the KF reagent until all residual moisture is neutralized and a stable endpoint is reached.[12]
-
Sample Preparation: In a controlled environment (low humidity or a glovebox), accurately weigh a suitable amount of this compound.
-
Sample Introduction: Quickly and carefully add the weighed sample directly into the conditioned titration vessel. Ensure the vessel is sealed immediately to prevent ingress of atmospheric moisture.
-
Titration: Start the titration. The instrument will automatically add the KF reagent and detect the endpoint potentiometrically when all the water from the sample has been consumed.[][16]
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the known titer (concentration) of the reagent, and the initial sample weight.
Problem: My reaction yield is low or I'm seeing unexpected byproducts. Could moisture be the cause?
Causality: Yes, absolutely. Uncontrolled water content can severely impact chemical reactions in several ways:
-
Stoichiometric Errors: If a significant portion of your starting material's weight is water, you are adding fewer moles of the reagent than calculated, leading to incomplete reactions and lower yields.
-
Unwanted Reactant: Water can act as a nucleophile, potentially hydrolyzing esters, amides, or other sensitive functional groups in your reactants or products.
-
Base Quenching: In reactions requiring a strong base (e.g., NaH, LDA), water will react with and consume the base, rendering it ineffective for the desired chemical transformation. Amine salts themselves can have their acidity affected by hydration.
-
Catalyst Inhibition: Water can deactivate or poison certain catalysts, particularly in organometallic chemistry.
Solution: A systematic approach is needed to diagnose and solve the issue.
Caption: Troubleshooting Workflow for Reaction Failures.
Troubleshooting Steps:
-
Quantify: Determine the exact water content of your this compound using Karl Fischer titration as described above.[14]
-
Dry the Reagent: If significant water is present, you must dry the material before use. A common laboratory method is drying under high vacuum for several hours. Gentle heating can be applied, but you must first verify the compound's thermal stability to avoid decomposition.[17][18] Do not heat hydrated salts without first checking their properties, as this can remove waters of crystallization and alter the compound.[19]
-
Run a Control Experiment:
-
Test Reaction: Set up your reaction using the newly dried this compound under anhydrous conditions (e.g., using oven-dried glassware and dry solvents).
-
"Wet" Control (Optional but informative): Set up an identical reaction, but this time, intentionally add a known quantity of water equivalent to what was measured in your original, undried material.
-
-
Analyze Results: If the reaction with the dried reagent proceeds as expected while the "wet" control fails, you have definitively confirmed that moisture was the root cause of your initial problems.
By implementing these rigorous handling, storage, and analytical procedures, you can effectively manage the hygroscopic nature of this compound and ensure the accuracy and success of your scientific work.
References
-
Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. [Link]
-
Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2025, January 21). GMP Insiders. [Link]
-
What Is Karl Fischer Titration?. Mettler Toledo. [Link]
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Karl Fischer water content titration. Scharlab. [Link]
-
How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]
-
Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions. [Link]
-
Improved Water Content Analysis in Pharmaceuticals with HSGC. Chromatography Today. [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. [Link]
-
Determining Water Content with a Novel Karl Fischer Titration Approach. (2020, September 2). Pharmaceutical Technology. [Link]
-
Moisture Effects on Food's Chemical Stability. ResearchGate. [Link]
-
Safely handling air-sensitive products. (2018, May 4). Cleanroom Technology. [Link]
-
Moisture Analysis in the Pharmaceutical Industry. (2019, May 14). AZoM. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. [Link]
-
Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation. [Link]
-
How to Store Reagents. Department of Chemistry : University of Rochester. [Link]
-
School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. [Link]
-
Section 5.21 Title: Glovebox Use. (2024, August 21). [Link]
-
How do you handle hygroscopic salts?. HepatoChem. [Link]
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The impact of moisture on the stability and degradation of perovskites in solar cells. (2024, February 12). Materials Advances (RSC Publishing). [Link]
-
Moisture Control and Degradation Management. (2024, February 27). American Pharmaceutical Review. [Link]
-
How To: Store Reagents. Department of Chemistry : University of Rochester. [Link]
-
Hygroscopic material packing. (2023, January 27). ResearchGate. [Link]
-
Effect of moisture on solid state stability. (2023, September 1). ResearchGate. [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. (2016, April 18). [Link]
-
N-1-Naphthylethylenediamine dihydrochloride. PubChem. [Link]
-
Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit. [Link]
-
Water exchange between different hygroscopic salts. (2014, November 25). Sciencemadness Discussion Board. [Link]
-
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. PubChem. [Link]
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resolving impurities in N1-Methylethane-1,2-diamine dihydrochloride samples
Technical Support Center: N1-Methylethane-1,2-diamine Dihydrochloride
Introduction
Welcome to the technical support center for this compound (CAS: 64670-85-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with ensuring the purity of this critical intermediate. N1-Methylethane-1,2-diamine, a polar aliphatic diamine, is susceptible to a range of process-related and degradation impurities that can impact the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[1] This guide provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you identify, resolve, and control impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and where do they come from?
A1: Impurities can originate from various stages, including synthesis, purification, and storage.[1] Understanding the synthetic route is key to predicting potential impurities. A common route involves the reaction of ethylenediamine with a methylating agent.
Table 1: Potential Impurities and Their Sources
| Impurity Class | Specific Example(s) | Likely Source(s) | Recommended Primary Analytical Technique |
| Starting Materials | Unreacted Ethylenediamine | Incomplete reaction | HPLC-UV, GC-FID |
| Reagents/By-products | N,N'-Dimethylethane-1,2-diamine | Over-methylation of ethylenediamine or impurity in starting material | HPLC-MS, GC-MS |
| Process-Related | N1,N1-Dimethylethane-1,2-diamine | Isomeric by-product from non-selective methylation | HPLC-MS, NMR |
| Intermediates | Mono-protected diamine precursors | Incomplete deprotection steps in more complex syntheses | LC-MS |
| Degradants | Oxidative products (e.g., aldehydes, amides) | Exposure to air, light, or incompatible storage conditions | LC-MS, Headspace GC-MS |
| Residual Solvents | Ethanol, Isopropanol, Toluene | Used during synthesis or purification steps | Headspace GC-FID |
Regulatory bodies like the International Council for Harmonisation (ICH) provide specific guidelines, such as ICH Q3A(R2), for classifying and controlling these impurities in new drug substances.[2][3][4]
Q2: What are the regulatory thresholds I need to be aware of for these impurities?
A2: The ICH Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug product.[4][5]
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Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.05%.[4]
-
Identification Threshold: The level above which an impurity's structure must be determined. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.10% or 1.0 mg per day total intake, whichever is lower.[4][5]
-
Qualification Threshold: The level above which an impurity's biological safety must be established. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.15% or 1.0 mg per day total intake, whichever is lower.[4][5]
It is critical to consult the most current version of the ICH guidelines as these thresholds are fundamental to any drug development program.[2]
Troubleshooting Guides
Problem 1: I see an unknown peak in my HPLC chromatogram. How do I identify it?
Q: My reversed-phase HPLC analysis of this compound shows a significant unknown peak. What is the systematic approach to characterization and identification?
A: Identifying an unknown impurity requires a logical, stepwise approach. Simply finding a peak is not enough; you must understand its origin to control it. The workflow below provides a robust pathway from detection to identification.
.dot
Caption: Workflow for the Identification of Unknown Impurities.
Causality Explained:
-
Process Chemistry Review: Before any new analysis, review the synthesis.[1] Is the impurity's retention time near a known starting material? Could it be a dimer? This step prevents redundant work.
-
Preliminary HPLC-UV: Using a photodiode array (PDA) or diode array detector (DAD) can provide a UV spectrum. While aliphatic amines have poor chromophores, this can help rule out aromatic impurities. Comparing retention times to available standards of suspected impurities is the fastest path to identification.
-
Mass Spectrometry (LC-MS): This is the most powerful tool for this task. Electrospray ionization (ESI) in positive mode is ideal for amines. The resulting mass-to-charge ratio (m/z) provides the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can yield an elemental formula, significantly narrowing down possibilities.
-
Isolation and NMR: If LC-MS is inconclusive (e.g., for isomers with the same mass), the impurity must be isolated using preparative chromatography. Subsequent analysis by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy will provide definitive structural elucidation.
Problem 2: My impurity peak is co-eluting with the main peak. How can I improve the separation?
Q: I am using a standard C18 column, but an impurity is eluting very close to the main N1-Methylethane-1,2-diamine peak, making quantification unreliable. What method development steps should I take?
A: Co-elution with highly polar, basic compounds like your target is a common challenge on traditional C18 columns due to poor retention and potential peak tailing. A systematic approach to method development is required.
.dot
Sources
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
Navigating the Nuances of pH in Reactions with N1-Methylethane-1,2-diamine Dihydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N1-Methylethane-1,2-diamine Dihydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the critical role of pH in the reactivity and successful application of this versatile diamine. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The Crucial Role of pKa in Understanding Reactivity
N1-Methylethane-1,2-diamine possesses two nitrogen atoms with distinct basicities, a primary amine and a secondary amine. The protonation state of these amines is dictated by the pH of the reaction medium, which in turn governs their nucleophilicity. The unprotonated, free amine is the reactive nucleophilic species. Understanding the pKa values of the conjugate acids of these amines is therefore paramount to controlling reaction outcomes.
The reported pKa values for N-methylethylenediamine are:
-
pKa1: 6.86
-
pKa2: 10.15
These values indicate that the secondary amine is more basic (higher pKa) than the primary amine. This difference is fundamental to achieving selective reactions.
Protonation States of N1-Methylethane-1,2-diamine at Various pH Values
The distribution of the different protonated forms of N1-Methylethane-1,2-diamine at various pH ranges is illustrated in the table below.
| pH Range | Predominant Species | Description |
| pH < 6.86 | Diprotonated (H₃N⁺-CH₂-CH₂-NH₂⁺-CH₃) | Both the primary and secondary amines are protonated and non-nucleophilic. |
| 6.86 < pH < 10.15 | Monoprotonated (H₂N-CH₂-CH₂-NH₂⁺-CH₃) | The primary amine is predominantly deprotonated and nucleophilic, while the secondary amine remains largely protonated. |
| pH > 10.15 | Neutral (H₂N-CH₂-CH₂-NH-CH₃) | Both the primary and secondary amines are deprotonated and nucleophilic. |
This pH-dependent behavior is the key to controlling which nitrogen atom participates in a given reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound, with a focus on pH-related challenges.
Q1: I am trying to perform a selective mono-alkylation on the primary amine of N1-Methylethane-1,2-diamine, but I am getting a mixture of products, including dialkylation and reaction at the secondary amine. What is going wrong?
A1: This is a classic chemoselectivity challenge. The root cause likely lies in your reaction's pH.
-
Causality: At a pH significantly above the pKa of the secondary amine (pKa2 = 10.15), both nitrogen atoms are deprotonated and can act as nucleophiles. Since secondary amines are often more nucleophilic than primary amines, you will likely see a mixture of products.
-
Troubleshooting Steps:
-
pH Control: Buffer your reaction in the pH range of 7 to 9. In this window, the primary amine (pKa1 = 6.86) will be predominantly in its free, nucleophilic form, while the more basic secondary amine will be protonated and thus "protected" as a non-nucleophilic ammonium ion.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the diamine relative to your electrophile to minimize dialkylation.
-
Protecting Group Strategy: For highly sensitive substrates or when absolute selectivity is required, consider a protecting group strategy. The use of N-Boc-N-methylethylenediamine, where the secondary amine is protected with a tert-butyloxycarbonyl (Boc) group, allows for selective reaction at the primary amine.[1] The Boc group can be subsequently removed under acidic conditions.[1]
-
Q2: My acylation reaction with N1-Methylethane-1,2-diamine is sluggish and gives low yields. How can I improve it?
A2: A slow reaction rate in acylation often points to insufficient concentration of the active nucleophile.
-
Causality: If the pH of your reaction is too low (e.g., below 7), a significant portion of the primary amine will be protonated, reducing the concentration of the nucleophilic species available to react with your acylating agent.
-
Troubleshooting Steps:
-
Base Addition: Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) for each mole of the dihydrochloride salt to neutralize the HCl and deprotonate the first amine. To deprotonate both amines, you will need at least two equivalents of base.
-
pH Monitoring: If possible, monitor the pH of your reaction mixture and adjust it to be slightly above the pKa of the desired reacting amine. For reaction at the primary amine, a pH of 8-9 is a good starting point.
-
Solvent Choice: Ensure your solvent can dissolve both the diamine salt and the base. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices.[2]
-
Q3: I am observing unexpected side products in my reaction. Could pH be the culprit?
A3: Absolutely. Incorrect pH can lead to a variety of side reactions.
-
Causality:
-
Hydrolysis of Reagents: If your electrophile (e.g., an acyl chloride or anhydride) is sensitive to hydrolysis, running the reaction at a very high pH in the presence of water can lead to its decomposition.
-
Elimination Reactions: If your substrate is prone to elimination, a strongly basic medium (high pH) can favor elimination over substitution.
-
Lack of Selectivity: As discussed in Q1, a pH that is too high will deprotonate both amines, leading to a loss of chemoselectivity and a mixture of products.
-
-
Troubleshooting Steps:
-
Reaction Profiling: Analyze your reaction at different time points to identify when the side products are forming.
-
pH Optimization: Run a series of small-scale reactions at different pH values (e.g., pH 7, 8, 9, 10) to determine the optimal pH for your desired transformation while minimizing side product formation.
-
Consider Alternative Reagents: If pH control is challenging, consider using a mono-protected version of the diamine to ensure selectivity.[1]
-
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of the Primary Amine
This protocol is designed to favor the alkylation of the less basic primary amine by controlling the pH of the reaction.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (ACN)
-
Deionized water
Procedure:
-
Dissolve this compound (1.2 equivalents) in a mixture of ACN and water (e.g., 3:1 v/v).
-
Add sodium bicarbonate (2.5 equivalents) to the solution. This will create a buffer system with a pH of approximately 8.3.
-
Stir the mixture until the diamine salt and bicarbonate have fully dissolved.
-
Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Causality of Choices:
-
The use of a sodium bicarbonate buffer maintains the pH in a range where the primary amine is significantly deprotonated and nucleophilic, while the secondary amine remains largely protonated and unreactive.
-
Using a slight excess of the diamine helps to minimize the formation of the dialkylated product.
Protocol 2: Synthesis of a Substituted Piperazine via Double Alkylation
This protocol aims to utilize both amine groups to form a heterocyclic ring, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 equivalent) in DMF, add potassium carbonate (3.0 equivalents).
-
Heat the mixture to 80 °C with vigorous stirring.
-
Slowly add a solution of 1,2-dibromoethane (1.05 equivalents) in DMF to the reaction mixture over 1-2 hours.
-
Maintain the reaction at 80 °C and monitor its progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude piperazine derivative.
-
Purify by distillation or column chromatography.
Causality of Choices:
-
A strong base like potassium carbonate is used to deprotonate both amine groups, making them available for the double alkylation reaction.
-
A high temperature is employed to overcome the activation energy for the formation of the second C-N bond in the cyclization step.
-
Slow addition of the dielectrophile helps to minimize polymerization.
Visualizing pH-Dependent Reactivity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Protonation states of N1-Methylethane-1,2-diamine with changing pH.
Caption: Troubleshooting flowchart for pH-dependent alkylation reactions.
References
Technical Support Center: Troubleshooting Catalyst Poisoning Issues with N1-Methylethane-1,2-diamine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address catalyst poisoning issues that may arise when using N1-Methylethane-1,2-diamine Dihydrochloride in your catalytic reactions. This resource is designed to help you diagnose, mitigate, and resolve catalyst deactivation to ensure the success and efficiency of your experiments.
Introduction to Catalyst Poisoning by this compound
This compound is a versatile molecule, often employed as a ligand or a reagent in various catalytic processes, including hydrogenation and cross-coupling reactions. However, its structure presents a dual threat to many common transition metal catalysts (e.g., Palladium, Platinum, Rhodium, Ruthenium). The molecule comprises two potential poisoning moieties:
-
The Diamine Component: The nitrogen atoms in the N-methylethylenediamine portion possess lone pairs of electrons that can strongly coordinate to the metal center of a catalyst. This adsorption can block active sites, preventing the substrate from binding and reacting, thereby inhibiting or completely halting the catalytic cycle.[1][2][3]
-
The Dihydrochloride Component: The chloride ions can also act as catalyst poisons. They can alter the electronic properties of the metal center or, in some cases, lead to the formation of inactive metal-halide species.[4] In certain conditions, the presence of halides can even promote the leaching of the active metal from its support.
Understanding these dual poisoning mechanisms is the first step toward effective troubleshooting and prevention.
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of catalyst poisoning by this compound?
A1: The primary indicators of catalyst poisoning include:
-
Reduced or Stalled Reaction Rate: A noticeable slowdown or complete cessation of the reaction is the most common symptom.
-
Decreased Product Yield: The reaction fails to proceed to completion, resulting in lower than expected yields.
-
Change in Selectivity: You may observe an increase in the formation of undesired byproducts.
-
Visual Changes in the Reaction Mixture: In some cases, particularly with heterogeneous catalysts, you might observe a change in color of the reaction solution or the formation of a precipitate (e.g., palladium black), indicating catalyst decomposition.[5]
Q2: Which types of catalysts are most susceptible to poisoning by this compound?
A2: Catalysts based on late transition metals are particularly vulnerable. This includes, but is not limited to:
-
Palladium-based catalysts (e.g., Pd/C, Pd(PPh₃)₄): Commonly used in cross-coupling and hydrogenation reactions.[1][6][7]
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Often used in hydrogenations.[4][8]
-
Rhodium and Ruthenium catalysts: Employed in various hydrogenations and C-H activation reactions.[2][3][9][10]
Q3: Can the salt form (dihydrochloride) be more detrimental than the free base?
A3: Yes, the dihydrochloride salt can present a more complex poisoning scenario. The presence of chloride ions introduces an additional poisoning pathway alongside the amine coordination. The acidic nature of the hydrochloride salt can also influence the stability of the catalyst and the support material.
Q4: Is it possible to have synergistic poisoning effects from the amine and chloride components?
A4: While specific studies on this compound are limited, it is mechanistically plausible that the two components could act synergistically. For instance, the initial coordination of the amine could alter the electronic structure of the metal center, making it more susceptible to attack or modification by chloride ions.
Q5: How can I minimize catalyst poisoning when using this compound?
A5: Proactive measures are key:
-
Stoichiometry Control: Carefully control the stoichiometry of the diamine dihydrochloride relative to the catalyst. Use the minimum effective amount.
-
Choice of Catalyst: If possible, select a catalyst known for its robustness and resistance to amine and halide poisoning. Ligand design can play a crucial role in protecting the metal center.
-
Reaction Conditions: Optimize reaction temperature and pressure. In some cases, higher temperatures can weaken the coordination of the poison, but this must be balanced against the risk of thermal degradation of the catalyst.
-
Use of Additives: In some systems, the addition of a non-poisonous base can neutralize the hydrochloride, liberating the free diamine and a salt. This may be beneficial if the primary poisoning mechanism involves the acidic nature of the salt, but caution is advised as the free amine is still a potential poison.
Troubleshooting Guide
If you suspect catalyst poisoning, use the following table to diagnose the potential cause and implement corrective actions.
| Symptom | Potential Cause | Diagnostic Action | Recommended Solution |
| Reaction is sluggish from the start. | Pre-poisoning of the catalyst. The this compound immediately coordinates to and deactivates a significant portion of the catalyst upon addition. | Run a control reaction without the diamine dihydrochloride to confirm the catalyst's initial activity. | Increase catalyst loading in a stepwise manner on a small scale to see if the reaction initiates. Consider adding the diamine dihydrochloride solution slowly over time rather than all at once. |
| Reaction starts but then stops prematurely. | Progressive poisoning. The diamine or a reaction byproduct is gradually deactivating the catalyst over time. | Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS to pinpoint when the reaction stalls. | Add a fresh portion of the catalyst to the stalled reaction. If the reaction restarts, progressive poisoning is likely. Consider a more robust catalyst or optimizing conditions to minimize poison coordination. |
| Formation of a black precipitate (e.g., with Pd catalysts). | Catalyst decomposition. This is often a sign of irreversible catalyst deactivation and agglomeration into an inactive form. | This is a visual diagnostic. The black precipitate is likely palladium black. | Ensure rigorous inert atmosphere techniques to exclude oxygen. Check for impurities in reactants and solvents. The reaction temperature may be too high, leading to thermal degradation. |
| Inconsistent results between batches. | Variability in reagent purity or reaction setup. Impurities in the this compound or other reagents can act as poisons. Inconsistent inert gas purging can also be a factor. | Analyze the purity of all reagents. Ensure consistent and thorough degassing of solvents and the reaction vessel. | Use high-purity reagents and solvents. Standardize your experimental setup and procedures, especially regarding the exclusion of air and moisture. |
Experimental Protocols
Protocol 1: Small-Scale Test for Catalyst Poisoning
This protocol helps determine if this compound is poisoning your catalyst.
-
Set up a baseline reaction: Run your standard catalytic reaction without this compound to establish a baseline for conversion and reaction time.
-
Set up a test reaction: Run the same reaction, but add this compound at the desired concentration.
-
Monitor both reactions: Use an appropriate analytical technique (TLC, GC, LC-MS) to monitor the consumption of starting material and formation of the product over time.
-
Analyze the results: A significant decrease in reaction rate or final conversion in the test reaction compared to the baseline indicates catalyst poisoning.
Protocol 2: Catalyst Regeneration (for Palladium Catalysts)
If your palladium catalyst has been poisoned, the following regeneration procedure may restore some of its activity. This is often more practical for heterogeneous catalysts like Pd/C.
-
Isolate the catalyst: After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture.
-
Wash the catalyst: Wash the recovered catalyst thoroughly with a solvent that will dissolve the organic residues but not the catalyst itself (e.g., ethyl acetate, dichloromethane).
-
Aqueous base wash: Prepare a dilute aqueous solution of sodium carbonate (e.g., 5-10 wt%).
-
Slurry and heat: Create a slurry of the washed catalyst in the sodium carbonate solution. Heat this slurry (e.g., to 80-100 °C) for 1-2 hours with stirring. This can help to displace the coordinated amine and neutralize any acidic residues.
-
Isolate and dry: Filter the catalyst, wash it thoroughly with deionized water until the filtrate is neutral, and then with a low-boiling organic solvent (e.g., acetone). Dry the catalyst carefully under vacuum.
-
Test activity: Evaluate the activity of the regenerated catalyst using a small-scale test reaction.
Note: Complete regeneration is not always possible, and some loss of activity is common.
Visualizing the Poisoning Process
Logical Workflow for Troubleshooting
Caption: A workflow for diagnosing and resolving catalyst poisoning.
Mechanism of Catalyst Deactivation
Caption: Simplified catalytic cycle interrupted by a poison.
References
- Sustainable Ruthenium- and Rhodium- Catalyzed C–H Activations with Photochemistry and Electrochemistry. eDiss.
- strategies for regenerating poisoned Ru(OH)
- C
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI.
- Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation - Organic & Biomolecular Chemistry (RSC Publishing).
- Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchG
- Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
- Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)
- Exploring Palladium-Catalyzed Cross-Coupling
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.
- Study on Ammonia-induced Catalyst Poisoning in the Synthesis of Dimethyl Oxal
- catalyst poisoning - ResearchG
- Advances in Catalyst Deactivation and Regener
- Technical Support Center: Minimizing Catalyst Poisoning with Tetrachloroiridium Hydr
- Catalyst Deactivation, Poisoning and Regener
- Platinum catalyst deactivation and reactivation by in situ replacement of oxygen by nitrogen.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Diamine Selection: A Comparative Analysis of N1-Methylethane-1,2-diamine
Introduction: The Indispensable Role of Diamines in Modern Chemistry
In the landscape of chemical synthesis, diamines are foundational pillars, serving as versatile building blocks and ligands that drive innovation across numerous fields.[1] From the synthesis of robust polymers and intricate heterocyclic compounds to their critical role as chelating agents in coordination chemistry, the utility of diamines is vast and well-established.[2][3][4][5][6][7] In pharmaceutical and agrochemical development, the diamine motif is a common feature in biologically active molecules, where the spatial arrangement and reactivity of the nitrogen centers can profoundly influence efficacy and selectivity.[8][9][10][11][12]
This guide provides a comparative analysis of N1-Methylethane-1,2-diamine, a simple yet functionally asymmetric diamine, against three other widely used 1,2-diamines:
-
Ethylenediamine (en): The parent compound, representing the unsubstituted baseline.[2][13]
-
1,2-Diaminopropane (pn): An analogue with a methyl group on the carbon backbone, introducing chirality.[14][15]
-
N,N'-Dimethylethylenediamine (sym-DMEDA): A symmetrically N-substituted secondary diamine.[16][17]
The subject of our focus, N1-Methylethane-1,2-diamine, is unique within this set due to its combination of a primary (-NH₂) and a secondary (-NHCH₃) amine within the same molecule. This inherent asymmetry imparts differential reactivity that can be strategically exploited in multi-step syntheses. This guide will dissect the physicochemical properties, reactivity profiles, and practical applications of these four diamines, providing researchers, scientists, and drug development professionals with the objective data and experimental frameworks needed to make informed decisions for their specific applications.
Physicochemical Properties: A Comparative Overview
The structural nuances between these diamines directly translate into distinct physical and chemical properties. The introduction of methyl groups, whether on the nitrogen or carbon backbone, alters molecular weight, basicity (pKa), and steric profile. N1-Methylethane-1,2-diamine is commonly supplied as a dihydrochloride salt, which significantly enhances its stability and water solubility compared to the free-base forms of the other diamines.[18][19]
| Property | N1-Methylethane-1,2-diamine Dihydrochloride | Ethylenediamine (en) | 1,2-Diaminopropane (pn) | N,N'-Dimethylethylenediamine (sym-DMEDA) |
| Molecular Formula | C₃H₁₂Cl₂N₂ | C₂H₈N₂ | C₃H₁₀N₂ | C₄H₁₂N₂ |
| Molecular Weight | 147.05 g/mol | 60.10 g/mol | 74.12 g/mol | 88.15 g/mol |
| Appearance | Solid | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point (°C) | N/A (decomposes) | 116 °C[13] | 119-122 °C[20] | 118-119 °C[16] |
| pKa₁ (Conjugate Acid) | ~7.0 (estimated) | 7.5 | 7.13 | 7.46 |
| pKa₂ (Conjugate Acid) | ~10.0 (estimated) | 10.7 | 10.0 | 10.5 |
| Solubility | High in water | Miscible in water[13] | Miscible in water[14] | Miscible with chloroform[16] |
Note: pKa values are approximate and can vary with conditions. The values for N1-Methylethane-1,2-diamine are estimated based on structurally similar primary and secondary amines, as definitive experimental values for the free base are not widely reported.
Expert Interpretation: The choice between these diamines often hinges on basicity and steric hindrance. The alkyl groups on the nitrogen atoms in N,N'-dimethylethylenediamine and N1-methylethane-1,2-diamine increase the electron density on the nitrogen, which generally enhances basicity.[21] However, this is counterbalanced by steric effects and solvation, which also play a crucial role.[21] The most significant practical difference for this compound is its solid state and the need to use a base to liberate the reactive free diamine in non-aqueous reactions. This, however, can be an advantage for storage stability and ease of handling.
Structure-Property Relationships
The following diagram illustrates how subtle changes in molecular structure lead to significant differences in chemical properties and, consequently, application suitability.
Caption: Structure-Property-Application flowchart for the compared diamines.
Comparative Reactivity and Applications
Coordination Chemistry: The Impact of Substitution
All four diamines act as excellent bidentate ligands, forming stable five-membered chelate rings with metal ions.[5][22] This chelate effect is entropically favorable and is a cornerstone of their utility in coordination chemistry.[5] However, the methyl substituents introduce critical differences:
-
N1-Methylethane-1,2-diamine: Forms complexes where the metal center experiences an asymmetric ligand field. The steric bulk of the N-methyl group can influence the geometry and stability of the resulting complex compared to ethylenediamine. This asymmetry can be beneficial in creating specific catalytic pockets.
-
1,2-Diaminopropane: The C-methyl group has a less direct steric impact on the metal center but makes the ligand chiral. This is invaluable for the synthesis of chiral metal complexes used in asymmetric catalysis.[15]
-
N,N'-Dimethylethylenediamine: The two secondary amines and methyl groups provide increased steric bulk and alter the electronic properties, influencing the redox potential and stability of the metal complex.[17][23] These ligands are often used to stabilize specific oxidation states or to tune the reactivity of a metal catalyst.[17][24]
Organic Synthesis: Harnessing Differential Nucleophilicity
In organic synthesis, the nucleophilicity of the amine groups is paramount. The key distinction for N1-Methylethane-1,2-diamine is its two different amine functionalities.
-
Differential Reactivity: Generally, primary amines are less sterically hindered than secondary amines. However, secondary amines can sometimes exhibit higher reactivity due to electronic effects.[23][25] This creates an opportunity for selective functionalization. Under carefully controlled conditions (e.g., choice of electrophile, temperature, and stoichiometry), one can preferentially react at either the primary or secondary amine of N1-Methylethane-1,2-diamine, a powerful strategy for building complex molecules without the need for extensive protecting group chemistry.
-
Comparative Context: This contrasts sharply with the other diamines. Ethylenediamine and 1,2-diaminopropane possess two primary amines of similar reactivity, often leading to di-substitution. N,N'-dimethylethylenediamine has two secondary amines, which will react similarly but with a different kinetic profile compared to primary amines.[23][26]
Experimental Protocols: A Practical Guide to Selection
To objectively assess these diamines in a laboratory setting, the following protocols provide a framework for comparing their performance.
Experiment 1: Determination of Relative Nucleophilicity via Competition Reaction
This protocol provides a self-validating system to rank the nucleophilic strength of the diamines under identical conditions. The rationale is to react a limiting amount of a chromophoric electrophile with an equimolar mixture of the diamines and quantify the product distribution.
Methodology:
-
Preparation of Diamine Solution: Prepare a 0.1 M stock solution in anhydrous acetonitrile containing an equimolar mixture of ethylenediamine, 1,2-diaminopropane, N,N'-dimethylethylenediamine, and N1-methylethane-1,2-diamine (note: for the dihydrochloride salt, 2.1 equivalents of a non-nucleophilic base like triethylamine must be added to generate the free base).
-
Preparation of Electrophile Solution: Prepare a 0.05 M solution of 2,4-dinitrofluorobenzene (DNFB) in anhydrous acetonitrile.
-
Reaction: In a sealed vial at 25°C, add 1.0 mL of the DNFB solution to 2.0 mL of the mixed diamine solution. This creates a 2:1 molar excess of each amine relative to the electrophile.
-
Quenching and Analysis: After 1 hour, quench the reaction by adding 100 µL of glacial acetic acid. Analyze the product mixture by High-Performance Liquid Chromatography (HPLC) with a UV detector. The dinitrophenyl (DNP) adducts of each diamine will have strong absorbance and can be readily quantified.
-
Interpretation: The relative peak areas of the mono-DNP adducts correspond directly to the relative reactivity of the diamines toward the electrophile.[25][26]
Caption: Workflow for the comparative reactivity experiment.
Experiment 2: Synthesis and Characterization of Copper(II) Complexes
This protocol compares the coordination behavior of the diamines by synthesizing their respective copper(II) complexes and analyzing their spectroscopic properties.
Methodology:
-
Ligand Preparation: Dissolve 2.0 mmol of the respective diamine in 10 mL of ethanol. For this compound, first dissolve it in 10 mL of water and add 4.0 mmol of NaOH to generate the free base in solution.
-
Complexation: In a separate flask, dissolve 1.0 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 10 mL of ethanol (or water for the N1-methyl derivative).
-
Reaction: Slowly add the copper salt solution to the diamine solution with stirring. A color change (typically to a deeper blue or purple) indicates complex formation.
-
Isolation: Stir for 30 minutes, then reduce the solvent volume under vacuum until crystals begin to form. Cool in an ice bath to maximize precipitation. Collect the crystals by filtration, wash with cold ethanol, and dry.
-
Characterization:
-
Record the yield for each complex.
-
Dissolve a small, known concentration of each complex in water and record the UV-Visible spectrum.
-
Compare the wavelength of maximum absorbance (λ_max). A shift in λ_max indicates a change in the ligand field splitting energy, providing a direct measure of how the ligand's electronic properties affect the d-orbitals of the copper(II) ion.
-
Conclusion and Selection Rationale
The choice of diamine is not arbitrary but a strategic decision based on a nuanced understanding of structure-function relationships.
-
Choose Ethylenediamine for baseline studies, applications requiring minimal steric hindrance, or when cost is a primary driver.
-
Choose 1,2-Diaminopropane when chirality is essential, such as in the development of stereoselective catalysts or chiral drug intermediates.
-
Choose N,N'-Dimethylethylenediamine for applications requiring secondary amines, increased steric bulk to control coordination number, or for tuning the electronic properties of a metal center.
-
Choose N1-Methylethane-1,2-diamine when differential reactivity is the goal. Its unique asymmetric structure is ideal for sequential, protecting-group-free syntheses, allowing for the controlled construction of complex molecules where two different functionalities are required on the nitrogen atoms. Its common availability as a stable dihydrochloride salt also offers advantages in handling and storage for pharmaceutical applications.
Ultimately, this guide serves as a starting point. The experimental protocols outlined provide a robust framework for any researcher to validate the optimal diamine choice for their specific synthetic challenge, ensuring efficiency, selectivity, and success in their scientific endeavors.
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N1-Methylethane-1,2-diamine dihydrochloride vs N,N'-dimethylethane-1,2-diamine in synthesis
An In-Depth Guide to Diamine Reagents: N¹-Methylethane-1,2-diamine Dihydrochloride vs. N,N'-Dimethylethane-1,2-diamine in Synthesis
Introduction
In the landscape of synthetic chemistry, the 1,2-diamine motif is a cornerstone for constructing complex molecules, from pharmaceutical agents to advanced catalytic systems.[1] Among the vast array of available diamines, N¹-Methylethane-1,2-diamine and N,N'-Dimethylethane-1,2-diamine represent two structurally similar yet functionally distinct building blocks. The former is typically supplied as a stable dihydrochloride salt, featuring an unsymmetrical arrangement of a primary and a secondary amine. The latter, commonly known as DMEDA, is a symmetrical secondary diamine used extensively as a free base.
This guide provides a detailed comparison of these two reagents for researchers, chemists, and process development professionals. We will dissect their physicochemical properties, explore their distinct reactivity profiles, and present application-specific data to inform rational reagent selection in synthesis.
Physicochemical and Structural Properties: A Tale of Two Forms
The most immediate difference between the two compounds lies in their common commercial form and structure, which dictates their handling, solubility, and reactivity. N¹-Methylethane-1,2-diamine is provided as a dihydrochloride salt, a crystalline solid, whereas N,N'-Dimethylethane-1,2-diamine is an oily liquid free base.
| Property | N¹-Methylethane-1,2-diamine Dihydrochloride | N,N'-Dimethylethane-1,2-diamine (DMEDA) |
| CAS Number | 64670-85-5[2][3] | 110-70-3[4] |
| Molecular Formula | C₃H₁₂Cl₂N₂[2] | C₄H₁₂N₂[4] |
| Molecular Weight | 147.05 g/mol [3] | 88.15 g/mol [4] |
| Physical Form | Crystalline Solid | Colorless to pale yellow liquid[4][5] |
| Boiling Point | Not Applicable (Decomposes) | 118-120 °C[4][5] |
| Solubility | Soluble in water; soluble in alcohols like methanol. | Highly soluble in water and polar organic solvents like chloroform and dichloromethane.[5][6][7] |
| Structure | Unsymmetrical (Primary & Secondary Amine) | Symmetrical (Two Secondary Amines)[4] |
The salt form of N¹-Methylethane-1,2-diamine offers superior shelf-life and handling characteristics, being less susceptible to oxidation and carbon dioxide absorption from the atmosphere. However, its use in synthesis necessitates an in situ neutralization step to liberate the nucleophilic free diamine, a critical experimental consideration.
Reactivity and Mechanistic Implications
N¹-Methylethane-1,2-diamine Dihydrochloride: The Unsymmetrical Workhorse
The primary utility of this reagent stems from the differential reactivity of its primary and secondary amines. The primary amine is sterically more accessible and generally more nucleophilic than the secondary amine, allowing for sequential, regioselective reactions.
However, the dihydrochloride form means the amine nitrogens are protonated. Before any nucleophilic reaction can occur, the free base must be generated. This is typically achieved by adding at least two equivalents of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) or a strong base (e.g., NaOH).
Caption: Workflow for the in-situ generation of free N¹-methylethane-1,2-diamine from its dihydrochloride salt.
This initial neutralization step can influence reaction kinetics and pathway selection, as the choice of base and the resulting salt byproducts can interact with catalysts or other reagents.
N,N'-Dimethylethane-1,2-diamine (DMEDA): The Symmetrical Ligand
DMEDA's C₂ symmetry and the presence of two secondary amines make it an exceptional bidentate ligand in coordination chemistry.[4][5] The two nitrogen atoms chelate to a metal center, forming a stable five-membered ring. This predictable coordination geometry is highly valued in the design of homogeneous catalysts. DMEDA is a cornerstone ligand in numerous metal-catalyzed reactions, including copper-catalyzed cross-coupling reactions.[5][8]
Unlike its counterpart, DMEDA is used directly as a liquid free base. Its two secondary amines have identical reactivity, making it ideal for forming symmetrical products, such as in the condensation with aldehydes or ketones to produce imidazolidines.[4]
Caption: Comparison of metal chelation by symmetrical DMEDA versus unsymmetrical N¹-methylethane-1,2-diamine.
Comparative Performance in Synthesis
Application 1: Ligand in Copper-Catalyzed C-N Coupling
DMEDA is a well-established ligand for copper-catalyzed amidation of aryl halides. Its ability to stabilize the copper(I) catalytic species enhances reaction rates and broadens substrate scope.
Experimental Protocol: Copper/DMEDA-Catalyzed Amidation
-
Source: Based on protocols described by Buchwald, S. L. et al.[4]
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amide (1.2 mmol), potassium phosphate (2.0 mmol), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Purge the vessel with argon.
-
Add N,N'-dimethylethane-1,2-diamine (DMEDA) (0.2 mmol, 20 mol%) followed by anhydrous dioxane (5 mL).
-
Seal the vessel and heat the reaction mixture to 110 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with aqueous ammonia, extract with ethyl acetate, and purify by column chromatography.
In this context, N¹-Methylethane-1,2-diamine is a less common choice. Its unsymmetrical nature and the presence of a primary amine (which can itself act as a nucleophile) can lead to a more complex reaction profile and potential catalyst inhibition. The performance of DMEDA is generally superior due to its defined, symmetrical coordination.
| Parameter | N,N'-Dimethylethane-1,2-diamine (DMEDA) | N¹-Methylethane-1,2-diamine |
| Typical Role | Bidentate Ligand | Building Block / Potential Ligand |
| Catalyst Loading | 5-10 mol% Cu(I) with 10-20 mol% ligand | Not commonly reported; higher loading may be needed |
| Generality | Broad for aryl iodides and bromides | Limited, potential for side reactions |
| Typical Yield | Good to Excellent (70-95%) | Variable and generally lower |
Application 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reducing an intermediate imine/enamine.[9] Here, the choice between the two diamines depends entirely on the desired product structure.
-
Using N¹-Methylethane-1,2-diamine: This reagent is ideal for introducing a -(CH₂)₂-NHMe group onto a carbonyl compound. The primary amine will preferentially react with the aldehyde or ketone to form the imine, which is then reduced. This is a classic example of using its unsymmetrical nature to an advantage.
-
Using N,N'-Dimethylethane-1,2-diamine: This reagent would be used to link two carbonyl compounds or to form a cyclic structure, as both secondary amines are available for reaction.
Experimental Protocol: Reductive Amination with N¹-Methylethane-1,2-diamine
-
Dissolve the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane or methanol, 10 mL).
-
Add N¹-Methylethane-1,2-diamine dihydrochloride (1.1 mmol) followed by triethylamine (2.5 mmol) to liberate the free base.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise.[10]
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution, extract with dichloromethane, and purify as required.
Conclusion and Recommendations
The choice between N¹-Methylethane-1,2-diamine dihydrochloride and N,N'-Dimethylethane-1,2-diamine is not a matter of superior vs. inferior, but of selecting the right tool for the synthetic task at hand.
Choose N,N'-Dimethylethane-1,2-diamine (DMEDA) when:
-
You require a symmetrical, bidentate ligand for metal catalysis, particularly in copper-catalyzed cross-coupling reactions.
-
The goal is to form symmetrical products or specific heterocyclic systems like imidazolidines.
-
Direct use of a liquid free base is experimentally convenient.
Choose N¹-Methylethane-1,2-diamine Dihydrochloride when:
-
Your synthesis requires a stable, easy-to-handle solid precursor.
-
The synthetic strategy relies on the differential reactivity of a primary versus a secondary amine for regioselective functionalization.
-
You are introducing an unsymmetrical -(CH₂)₂-NHMe fragment into a molecule.
By understanding the fundamental differences in structure, form, and reactivity, chemists can harness the unique strengths of each of these versatile diamine building blocks to achieve their synthetic goals with greater precision and efficiency.
References
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LookChem. Cas 111-49-9, Hexamethyleneimine.[Link]
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ResearchGate. N,N-Dimethylethylenediamine in direct and direct template syntheses of Cu(II)/Cr(III) complexes | Request PDF.[Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of N1-Methylethane-1,2-diamine Dihydrochloride Derivatives
Introduction: The Criticality of Stereochemical Integrity
In the landscape of modern drug development and asymmetric synthesis, N1-Methylethane-1,2-diamine serves as a pivotal chiral building block. Its stereochemical configuration is fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API) or the stereoselectivity of a catalyzed reaction. The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the precise and accurate determination of enantiomeric purity is not merely a quality control metric; it is a regulatory and scientific necessity.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of N1-Methylethane-1,2-diamine dihydrochloride and its derivatives. As a small, polar, and non-chromophoric molecule, it presents unique analytical challenges. We will delve into the causality behind method selection, providing field-proven insights into direct and indirect approaches using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Core Challenge: The Analyte's Nature
This compound's high polarity, low molecular weight, and lack of a UV-absorbing chromophore dictate our analytical strategy. Direct analysis is often hindered by poor retention on standard reversed-phase columns and invisibility to UV detectors. Therefore, two general pathways emerge:
-
Direct Methods: Employing a chiral stationary phase (CSP) or a chiral selector in the mobile phase/background electrolyte that can directly resolve the enantiomers.
-
Indirect Methods: Involving a pre-column derivatization step where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral column.
This guide will dissect and compare three robust methodologies tailored to address these challenges.
Method 1: Direct Enantioseparation by Chiral HPLC
Direct separation on a Chiral Stationary Phase (CSP) is often the most efficient approach, minimizing sample preparation and eliminating concerns about derivatization artifacts. For basic primary amines like N1-Methylethane-1,2-diamine, polysaccharide-based CSPs are the industry standard.
Principle of Separation
Polysaccharide-based CSPs, such as amylose or cellulose derivatives coated or immobilized on a silica support, form transient, diastereomeric complexes with the analyte enantiomers. The separation is based on the differential stability of these complexes. Chiral recognition relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. For a basic analyte, the amine groups are critical interaction points.
Experimental Protocol: Direct HPLC
This protocol is a robust starting point, leveraging a widely successful polysaccharide-based column.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a suitable detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)[1].
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v)[1].
-
Scientist's Insight: Diethylamine is a critical additive. As a stronger base, it acts as a "silanol-masking" agent on the silica surface and competes with the analyte for highly acidic sites. This results in significantly improved peak shape and prevents peak tailing, which is a common issue for basic compounds on silica-based CSPs[2].
-
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 25 °C.
-
Detection:
-
Without Derivatization: Refractive Index (RI) detector. This is necessary due to the lack of a native chromophore.
-
With Pre-column Derivatization (for UV): For enhanced sensitivity, a simple derivatization with a UV-active agent like benzoyl chloride can be performed prior to injection, allowing for detection at 254 nm[1].
-
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
The presence of DEA in the mobile phase is sufficient to neutralize the dihydrochloride salt, ensuring the analyte is in its free base form for interaction with the CSP.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability:
-
A resolution (Rs) of >1.5 between the two enantiomer peaks should be achieved.
-
The tailing factor for each peak should be ≤ 2.0.
Workflow Diagram: Direct Chiral HPLC
Sources
A Comparative Guide to the Cross-Validation of N1-Methylethane-1,2-diamine dihydrochloride and its Analogs in Preclinical Cancer Research
This guide provides a comprehensive framework for the experimental cross-validation of N1-Methylethane-1,2-diamine dihydrochloride and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment.
Introduction: Targeting the Polyamine Transport System in Oncology
The relentless proliferation of cancer cells is intrinsically linked to their metabolic reprogramming. One such critical pathway is the polyamine metabolism, which is frequently upregulated in neoplastic cells to sustain their rapid growth and division. Polyamines, such as spermidine and spermine, are polycationic molecules essential for various cellular processes, including DNA stabilization, gene transcription, and translation.[1] Cancer cells exhibit an elevated demand for polyamines, which they meet through both de novo synthesis and enhanced uptake from the extracellular environment via the polyamine transport system (PTS).[2]
This dependency on the PTS presents a compelling therapeutic window. By introducing structural mimics of natural polyamines, so-called "polyamine analogs," it is possible to competitively inhibit the uptake of essential polyamines, leading to polyamine depletion and subsequent cell growth arrest or apoptosis.[3] this compound, a simple mono-alkylated diamine, represents a foundational structure in this class of compounds. Due to the limited availability of public data on this specific molecule, this guide will establish a cross-validation framework by comparing its theoretical efficacy with experimentally validated, structurally similar analogs. This approach will provide a robust methodology for researchers to evaluate this compound or any novel polyamine analog.
The Rationale for Comparative Analysis: Selecting Appropriate Analogs
To effectively contextualize the potential of this compound, it is imperative to compare it against well-characterized polyamine analogs. The selection of these comparators is based on structural similarity and known mechanisms of action. For this guide, we will focus on:
-
N,N'-bis(ethyl)spermine (BESPM): A well-studied symmetrical bis-alkylated polyamine analog known to potently inhibit polyamine uptake and induce spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism.[4][5]
-
SBP-101 (Diethyl Dihydroxyhomospermine): A spermine analog that has demonstrated efficacy in preclinical models and is noted for its ability to downregulate ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[6]
These compounds, with their established cytotoxic profiles and mechanistic understanding, provide a solid baseline for evaluating the performance of this compound.
Experimental Workflows for Cross-Validation
The following sections detail the essential experimental protocols for a comprehensive comparative analysis.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7][8]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound, BESPM, and SBP-101 in sterile distilled water or PBS. Perform serial dilutions in culture medium to achieve a range of final concentrations to be tested.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantification of Intracellular Polyamines via HPLC
To directly assess the impact of the test compounds on polyamine pools, high-performance liquid chromatography (HPLC) is the gold standard.[10][11]
Experimental Workflow: Intracellular Polyamine Quantification
Caption: Workflow for quantifying intracellular polyamines using HPLC.
Detailed Protocol: HPLC Analysis of Intracellular Polyamines
-
Cell Culture and Treatment: Grow cancer cells in appropriate culture flasks to approximately 80% confluency. Treat the cells with the IC50 concentrations of this compound, BESPM, and SBP-101 (as determined by the MTT assay) for 24 to 48 hours.
-
Cell Harvesting and Lysis: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet. Resuspend the pellet in a known volume of 0.4 M perchloric acid and lyse the cells by sonication or freeze-thaw cycles.
-
Protein Precipitation and Supernatant Collection: Centrifuge the cell lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to precipitate proteins. Collect the supernatant containing the polyamines.
-
Derivatization: Mix an aliquot of the supernatant with a dansyl chloride solution in acetone and a saturated sodium carbonate solution. Incubate the mixture at 60°C for 1 hour in the dark to allow for the derivatization of the polyamines.
-
Extraction of Dansylated Polyamines: Add proline to the mixture to react with excess dansyl chloride, followed by the addition of toluene. Vortex vigorously and centrifuge to separate the phases. The upper toluene phase containing the dansylated polyamines is collected.
-
HPLC Analysis: Evaporate the toluene phase to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., acetonitrile). Inject the sample into a reverse-phase HPLC system equipped with a fluorescence detector.
-
Quantification: Separate the dansylated polyamines using a gradient elution program. Identify and quantify the polyamines by comparing their retention times and peak areas to those of known standards.[12]
Comparative Performance Data
The following table summarizes expected and literature-derived data for the comparator compounds. The data for this compound is presented as a hypothetical outcome to illustrate the comparative framework.
| Compound | Target Cancer Cell Line | IC50 (µM) | Effect on Intracellular Polyamine Levels | Key Mechanistic Insight | Reference |
| This compound | PC-3 (Prostate) | Hypothetical: 25-50 | Expected: Moderate decrease in spermidine | Expected: Competitive inhibition of PTS | N/A |
| N,N'-bis(ethyl)spermine (BESPM) | Various | 1-10 | Potent depletion of spermidine and spermine | Induction of SSAT, inhibition of ODC and AdoMetDC[6] | [6] |
| SBP-101 | AsPc-1 (Pancreatic) | <5.0 | Significant reduction in putrescine and spermidine | Robust downregulation of ODC activity[6] | [6] |
Mechanistic Insights and Signaling Pathways
The antiproliferative effects of polyamine analogs are primarily mediated through the disruption of polyamine homeostasis.
Signaling Pathway: Disruption of Polyamine Homeostasis
Caption: Disruption of polyamine homeostasis by polyamine analogs.
This compound, as a simple diamine, is hypothesized to primarily act as a competitive inhibitor of the PTS, thereby reducing the uptake of natural polyamines. In contrast, more complex analogs like BESPM and SBP-101 exhibit multifaceted mechanisms. BESPM not only inhibits uptake but also significantly upregulates SSAT, leading to accelerated polyamine catabolism.[4] SBP-101, on the other hand, exerts its effect predominantly by inhibiting ODC, the rate-limiting enzyme of the de novo synthesis pathway.[6]
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the cross-validation of this compound and its analogs. By employing standardized protocols for cytotoxicity assessment and intracellular polyamine quantification, researchers can generate robust and comparable data. The inclusion of well-characterized comparators such as BESPM and SBP-101 provides essential context for interpreting the experimental outcomes. This structured approach, grounded in mechanistic understanding, will enable a thorough evaluation of novel polyamine analogs and their potential as anticancer therapeutics.
References
- 1. atcc.org [atcc.org]
- 2. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]
- 3. WO1998017623A2 - Polyamine transport inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Post-transcriptional regulation of the content of spermidine/spermine N1-acetyltransferase by N1N12-bis(ethyl)spermine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medipol.edu.tr [medipol.edu.tr]
The Unassuming Advantage: A Comparative Guide to N1-Methylethane-1,2-diamine Dihydrochloride in Modern Synthesis
In the intricate world of chemical synthesis, the choice of a seemingly simple reagent can be the determining factor between a high-yielding, selective reaction and a complex mixture of undesired byproducts. N1-Methylethane-1,2-diamine dihydrochloride, a mono-N-methylated derivative of ethylenediamine, is one such reagent that often proves to be a superior choice over its more common counterparts. This guide provides an in-depth technical comparison of this compound with similar reagents, supported by experimental insights and mechanistic rationale, to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Criticality of the N-Methyl Group: A Subtle yet Powerful Modification
The primary structural difference between N1-Methylethane-1,2-diamine and its parent molecule, ethylenediamine, is the presence of a single methyl group on one of the nitrogen atoms. This seemingly minor alteration introduces significant changes in the molecule's steric and electronic properties, which in turn translate to distinct advantages in various chemical transformations.
Key Physicochemical Properties
| Reagent | Structure | Molecular Weight ( g/mol ) | pKa (of conjugate acid) | Key Features |
| This compound | CH₃NHCH₂CH₂NH₂·2HCl | 147.06 | ~7.5 (primary amine), ~10.5 (secondary amine) | Asymmetric, differentiated reactivity of the two amino groups. |
| Ethylenediamine | NH₂CH₂CH₂NH₂ | 60.10 | ~7.5, ~10.7 | Symmetric, both primary amines. |
| N,N-Dimethylethylenediamine | (CH₃)₂NCH₂CH₂NH₂ | 88.15 | ~6.6 (tertiary amine), ~9.5 (primary amine) | One tertiary and one primary amine, increased steric bulk. |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | (CH₃)₂NCH₂CH₂N(CH₃)₂ | 116.21 | ~6.5, ~9.2 | Both tertiary amines, strong chelating agent, significant steric hindrance. |
The dihydrochloride salt form of N1-Methylethane-1,2-diamine enhances its stability and solubility in various reaction media, making it a convenient and reliable reagent.
The Advantage in Action: Comparative Performance
The true value of this compound becomes evident when its performance is compared with that of similar reagents in specific applications. The presence of one primary and one secondary amine allows for selective reactions and can lead to improved yields and selectivities.
Coordination Chemistry and Catalysis: A Balancing Act of Sterics and Electronics
In the realm of coordination chemistry, diamines are widely used as bidentate ligands to form stable complexes with metal ions, which are then employed as catalysts. The nature of the N-substituents on the diamine ligand profoundly influences the geometry, stability, and catalytic activity of the resulting metal complex.
A study on copper complexes revealed that the position of methyl substituents on the ethylenediamine backbone affects the steric hindrance and, consequently, the structure and magnetic properties of the resulting coordination polymers. Complexes with N-methylethylenediamine exhibit different structural features compared to those with N,N-dimethylethylenediamine.[1] This highlights the nuanced control that N-alkylation provides in fine-tuning the properties of metal catalysts.
Experimental Insight: In certain copper-catalyzed cyclization reactions for the synthesis of benzimidazoles, the addition of N,N-dimethylethylenediamine as a ligand was found to decrease the reaction yield.[2] This suggests that in some catalytic cycles, excessive steric hindrance or altered electronic properties from the ligand can be detrimental. The more balanced steric profile of N1-Methylethane-1,2-diamine can be advantageous in such scenarios, preventing catalyst inhibition while still providing the benefits of a chelating ligand.
Experimental Workflow: Ligand Screening in a Copper-Catalyzed C-N Cross-Coupling Reaction
This workflow illustrates a typical procedure for comparing the efficacy of different diamine ligands in a catalytic reaction.
References
- 1. Highly effective asymmetric hydrogenation of cyclic N-alkyl imines with chiral cationic Ru-MsDPEN catalysts. | Semantic Scholar [semanticscholar.org]
- 2. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of N1-Methylethane-1,2-diamine Dihydrochloride in Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of ligands is paramount to the success of metal-catalyzed cross-coupling reactions. Among the myriad of available options, N-substituted diamines have carved out a significant niche, particularly in promoting copper-catalyzed C-N bond formation. This guide offers an in-depth performance comparison of N1-Methylethane-1,2-diamine dihydrochloride, a readily available and cost-effective ligand, against other commonly employed diamine ligands in copper-catalyzed cross-coupling reactions. By presenting objective, data-driven insights and detailed experimental protocols, this document aims to equip researchers with the critical information needed to make informed decisions in catalyst system selection, ultimately enhancing reaction efficiency and synthetic outcomes.
The Critical Role of Diamine Ligands in Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions, represent a powerful and economical alternative to their palladium-catalyzed counterparts for the formation of carbon-heteroatom bonds.[1] Historically, these reactions were beleaguered by harsh conditions, including high temperatures and the use of stoichiometric amounts of copper. The advent of chelating diamine ligands revolutionized this field, enabling milder reaction conditions, expanding substrate scope, and improving yields.[2]
The primary role of the diamine ligand is to form a stable complex with the copper catalyst. This chelation prevents the aggregation of the copper species and modulates its reactivity. Kinetic studies suggest that the diamine ligand serves to prevent the formation of less reactive, multiply ligated copper-amide species, thereby maintaining the catalytic activity.[2] The structure of the diamine, particularly the nature of the N-substituents, plays a crucial role in the overall catalytic efficiency.
Performance Comparison in Copper-Catalyzed N-Arylation
To provide a clear and objective comparison, we will focus on a widely studied and synthetically valuable transformation: the copper-catalyzed N-arylation of imidazoles. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds. While direct, side-by-side comparative data for this compound is limited in the literature, we can construct a well-informed, inferred comparison by examining the performance of its free base, N-methylethylenediamine, and other benchmark diamine ligands in the N-arylation of imidazole with bromobenzene.
Table 1: Performance of Various Diamine Ligands in the Copper-Catalyzed N-Arylation of Imidazole with Bromobenzene
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Methylethylenediamine | CuI (10 mol%) | K₂CO₃ | DMSO | 120 | 24 | 85 | Inferred from similar systems |
| N,N'-Dimethylethylenediamine | CuI (10 mol%) | K₂CO₃ | DMSO | 110 | 12 | 92 | [3] |
| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | CuI (5 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 95 | [4][5] |
| None | CuI (10 mol%) | K₂CO₃ | DMSO | 120 | 24 | <10 | Inferred from control experiments |
From the data, it is evident that the presence of a diamine ligand is crucial for the success of the reaction. Both N,N'-dimethylethylenediamine and trans-N,N'-dimethyl-1,2-cyclohexanediamine demonstrate excellent performance, affording high yields in shorter reaction times or with lower catalyst loading compared to the estimated performance of N-methylethylenediamine. The enhanced performance of the N,N'-disubstituted ligands can be attributed to a combination of electronic and steric factors that optimize the stability and reactivity of the copper complex.
Mechanistic Insights and the Impact of N-Substitution
The catalytic cycle of a copper-diamine catalyzed N-arylation reaction is generally believed to involve the formation of a copper(I)-amide intermediate, followed by oxidative addition of the aryl halide to form a copper(III) species, and subsequent reductive elimination to yield the N-arylated product and regenerate the copper(I) catalyst.
Caption: A simplified catalytic cycle for copper-diamine catalyzed N-arylation.
The degree of N-methylation on the ethylenediamine backbone significantly influences the catalytic activity. While unsubstituted ethylenediamine can be effective, it is prone to N-arylation as a side reaction. N,N'-dimethyl substitution, as seen in N,N'-dimethylethylenediamine and trans-N,N'-dimethyl-1,2-cyclohexanediamine, generally leads to higher reaction rates and catalyst stability.[2] This is attributed to the increased electron-donating ability of the methyl groups, which enhances the nucleophilicity of the copper center, and the steric hindrance that prevents catalyst deactivation pathways. N1-Methylethane-1,2-diamine, with a single N-methyl group, represents an intermediate case. While it offers an advantage over unsubstituted ethylenediamine by reducing the likelihood of N-arylation of the ligand, it may not provide the same level of electronic activation as its dimethylated counterparts.
Experimental Protocols
For researchers looking to implement these catalytic systems, the following detailed protocols provide a starting point for the copper-catalyzed N-arylation of imidazole.
General Procedure for Copper-Diamine-Catalyzed N-Arylation of Imidazole
Caption: A step-by-step workflow for the copper-catalyzed N-arylation of imidazole.
Materials:
-
Copper(I) iodide (CuI)
-
Imidazole
-
Aryl halide (e.g., bromobenzene)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Diamine ligand (e.g., this compound, N,N'-dimethylethylenediamine, or trans-N,N'-dimethyl-1,2-cyclohexanediamine)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), imidazole (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous dioxane (1.0 mL), the aryl halide (1.0 mmol), and the diamine ligand (0.1 mmol, 10 mol%) are added sequentially via syringe. If using this compound, an additional equivalent of base should be added to neutralize the hydrochloride salt.
-
The Schlenk tube is sealed, and the reaction mixture is heated in a preheated oil bath at 110 °C for the time specified in Table 1, or until completion as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to afford the desired N-arylimidazole.
Conclusion
This compound is a viable and cost-effective ligand for copper-catalyzed C-N cross-coupling reactions. While it may not consistently achieve the same level of performance as its N,N'-dimethylated analogues like N,N'-dimethylethylenediamine and trans-N,N'-dimethyl-1,2-cyclohexanediamine, it offers a significant improvement over ligand-free systems. The choice of ligand will ultimately depend on the specific substrates, desired reaction kinetics, and economic considerations of the intended synthesis. For reactions where high turnover numbers and rapid conversion are critical, N,N'-disubstituted diamines are likely the superior choice. However, for routine applications and initial screening, this compound presents a practical and readily accessible option. This guide provides the foundational data and protocols to assist researchers in navigating these choices and optimizing their catalytic systems for the efficient synthesis of valuable N-arylated compounds.
References
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
Sikervar, V. (2021). trans-N1,N2-Dimethyl-1,2-Cyclohexanediamine. In Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Capriati, V., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. [Link]
-
Capriati, V., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. PMC. [Link]
-
Collman, J. P., et al. (2000). An Efficient Diamine‚Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles. Organic Letters. [Link]
-
Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]
-
Altman, R. A., & Buchwald, S. L. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ResearchGate. [Link]
-
Jones, C. P., et al. (2011). Diamine Ligands in Copper-Catalyzed Reactions. PMC. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
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Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Ma, D., & Cai, Q. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. [Link]
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- 3. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 4. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of N1-Methylethane-1,2-diamine Dihydrochloride Derivatives
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile N1-Methylethane-1,2-diamine Scaffold
N1-Methylethane-1,2-diamine, and the broader ethylenediamine moiety, serves as a foundational structure in medicinal chemistry.[1] Its two nitrogen atoms provide reactive sites for chemical modification, allowing for the creation of extensive libraries of derivatives. These derivatives have demonstrated a wide array of biological activities, including significant potential as anticancer and antimicrobial agents.[1][2] The dihydrochloride salt form is often utilized to enhance the compound's solubility and stability for experimental use.[3] This guide will dissect the structure-activity relationships of these derivatives, compare their efficacy using experimental data, and provide detailed protocols for their evaluation.
Part 1: Anticancer Efficacy of Ethylenediamine Derivatives
Compounds featuring the ethylenediamine core structure are known to exhibit a range of biological activities, including anticancer properties.[1] The strategic modification of this scaffold has yielded derivatives with potent cytotoxic activity against various human cancer cell lines.
Comparative Cytotoxicity Analysis
The evaluation of a compound's half-maximal inhibitory concentration (IC50) is a critical first step in assessing its anticancer potential. The table below presents a synthesized comparison of N,N'-Bis(2-hydroxybenzyl)ethylenediamine dihydrochloride derivatives against several human cancer cell lines, demonstrating the impact of halogen substitution on cytotoxic activity.
| Compound ID | R Group | A549 (Lung) IC50 (µM) | PC3 (Prostate) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| Compound 6 | H | > 50 | > 50 | > 50 |
| Compound 7 | 5-Bromo | 11.5 | 10.5 | 12.5 |
| Compound 8 | 5-Chloro | 12.0 | 11.0 | 13.0 |
| Data derived from in vitro studies on N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives.[1] |
Structure-Activity Relationship (SAR) Insights: The data reveals a stark difference in efficacy based on the substitution on the benzyl rings. The unsubstituted parent compound (Compound 6 ) shows minimal cytotoxic activity.[1] However, the addition of a halogen (bromo in Compound 7 and chloro in Compound 8 ) at the 5-position dramatically increases cytotoxicity across all tested cell lines.[1] This enhancement suggests that the electron-withdrawing nature and increased lipophilicity conferred by the halogen atoms are crucial for the compound's ability to exert a cytotoxic effect.
Mechanism of Action: Cell Cycle Arrest and Mitochondrial Disruption
Further investigation into the most potent derivatives, compounds 7 and 8, has revealed that their cytotoxic effects are linked to the induction of cell cycle arrest and the disruption of mitochondrial function.[1] Treatment with these compounds leads to a loss of mitochondrial membrane potential, a key event in the apoptotic cascade.[1] This mechanistic insight provides a strong rationale for their anticancer activity.
Caption: Proposed mechanism for anticancer derivatives.
Experimental Protocol: Crystal Violet Assay for Cytotoxicity
The crystal violet dye-binding assay is a straightforward and reliable method for quantifying cell viability following treatment with cytotoxic compounds.
Step-by-Step Methodology:
-
Cell Culture: Seed human cancer cells (e.g., A549, PC3, MDA-MB-231) into 96-well plates at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include untreated and vehicle-only controls. Incubate for a defined period (e.g., 24 hours).[1]
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Add a fixing solution, such as 4% paraformaldehyde, and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixative and add a 0.5% crystal violet solution to each well. Incubate for 20-30 minutes.
-
Washing: Remove the crystal violet solution and wash the plates thoroughly with water to remove excess stain. Air dry the plates.
-
Solubilization: Add a solubilizing agent, such as methanol or 33% acetic acid, to each well to dissolve the stain.
-
Quantification: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable, adherent cells.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Part 2: Antimicrobial Efficacy of Ethylenediamine Derivatives
The ethylenediamine scaffold is also a key feature in molecules with potent antimicrobial properties.[2] By modifying the substituents, derivatives can be optimized for activity against a range of bacterial pathogens.
Comparative Antibacterial Activity
The minimum inhibitory concentration (MIC) is the standard measure of a compound's antibacterial potency. The table below summarizes the activity of N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine derivatives against representative Gram-positive and Gram-negative bacteria.
| Compound ID | R Group | S. aureus (Gram-positive) LC50 (µM) | S. enterica (Gram-negative) LC50 (µM) | P. aeruginosa (Gram-negative) LC50 (µM) |
| Compound 21 | 5-Bromo | 140 | 11.6 | 86 |
| Compound 22 | 5-Chloro | 287 | 8.79 | 138 |
| Data derived from in vitro antimicrobial screening.[2] |
Structure-Activity Relationship (SAR) Insights: These results again highlight the importance of halogenation. Both the bromo- (Compound 21 ) and chloro-substituted (Compound 22 ) derivatives show significant antimicrobial activity.[2] Interestingly, the efficacy varies between bacterial species. Both compounds are most potent against Salmonella enterica, with the chloro-derivative showing a slightly lower lethal concentration (LC50).[2] The activity is less pronounced against Staphylococcus aureus and Pseudomonas aeruginosa.[2] This differential activity suggests that the mechanism of action may involve targets or uptake mechanisms that differ between these bacterial species.
Experimental Protocol: Broth Microdilution for MIC/LC50 Determination
The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent required to inhibit or kill a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain overnight in a suitable broth (e.g., Luria-Bertani broth). Dilute the overnight culture to achieve a standardized concentration (typically ~5 x 10^5 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
LC50 Determination (Optional): To determine the lethal concentration, plate aliquots from the clear wells onto agar plates. After incubation, the LC50 can be calculated as the concentration that results in a 50% reduction in colony-forming units compared to the initial inoculum count.[2]
Caption: Standard workflow for MIC determination.
Conclusion and Future Perspectives
Derivatives of N1-Methylethane-1,2-diamine and related ethylenediamines represent a highly promising and versatile class of compounds. The evidence clearly demonstrates that strategic modifications, particularly halogenation of appended aromatic rings, can dramatically enhance both anticancer and antimicrobial efficacy.[1][2] The cytotoxic mechanism appears to involve the induction of cell cycle arrest and mitochondrial disruption, providing a solid foundation for further development.[1]
Future research should be directed towards lead optimization to improve potency and selectivity, comprehensive in vivo studies to assess therapeutic efficacy and safety profiles, and deeper mechanistic investigations to fully elucidate the molecular targets of these promising derivatives.
References
- N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview.Vertex AI Search.
- 1,1-Dimethylethylenediamine - Wikipedia.Wikipedia.
- 1-(2-Chlorophenyl)-N1,N1-dimethylethane-1,2-diamine.ChemScene.
- N1,n1-dimethylethane-1,2-diamine.Sigma-Aldrich.
- Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives.
- N1-Methylethane-1,2-diamine.BLD Pharm.
- N1-Methylethane-1,2-diamine--hydrogen chloride (1/2).PubChem.
- N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride.Smolecule.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.MDPI.
- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
- Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines.PubMed.
- N1-Methylethane-1,2-diamine DiHCl.CymitQuimica.
- N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.Sigma-Aldrich.
- n1,n2-dimethylethane-1,2-diamine.Sigma-Aldrich.
- Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N.NIH.
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of N1-Methylethane-1,2-diamine dihydrochloride in Industrial Applications
Abstract
In the landscape of industrial catalysis, particularly in the synthesis of pharmaceuticals and fine chemicals, the choice of ligand is a critical determinant of process efficiency, selectivity, and economic viability. This guide provides an in-depth cost-benefit analysis of N1-Methylethane-1,2-diamine dihydrochloride (hereafter referred to as N-Me-EDA·2HCl) for industrial applications. N-Me-EDA, a structurally simple yet effective chelating agent, is frequently employed in copper-catalyzed cross-coupling reactions. Its performance is critically evaluated against two ubiquitous alternatives: the parent compound, Ethylenediamine (EDA), representing a low-cost baseline, and trans-N,N'-Dimethyl-1,2-cyclohexanediamine, a more complex and costly ligand often used to achieve high stereoselectivity. Through a comparative analysis using a model Goldberg amination reaction, this guide elucidates the specific scenarios where N-Me-EDA·2HCl offers the optimal balance of performance and cost, providing researchers, chemists, and process development professionals with the data-driven insights needed to make informed decisions in ligand selection.
The Pivotal Role of Diamine Ligands in Modern Catalysis
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, fundamental to the production of a vast array of pharmaceuticals, agrochemicals, and materials. Copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions, have become indispensable tools for forging these bonds.[1][2] The success of these transformations, however, hinges on the use of a ligand to stabilize the copper catalyst and facilitate the reaction.
The Function of Chelating Diamine Ligands
Diamine ligands are critical for modulating the reactivity and stability of the copper catalyst. Their primary functions include:
-
Preventing Catalyst Aggregation: By chelating to the copper center, diamine ligands prevent the formation of inactive copper aggregates.
-
Enhancing Solubility: The organic nature of the ligands helps to solubilize the copper salt in the organic reaction media.
-
Modulating Reactivity: The steric and electronic properties of the ligand directly influence the rate and selectivity of the reaction. A well-chosen ligand can minimize side reactions and enhance the yield of the desired product.[3]
The development of mild, efficient, and broadly applicable catalytic systems is a direct result of ligand innovation.[2][4] The choice of ligand is therefore not a trivial decision but a primary lever for process optimization.
An Overview of the Catalytic Cycle
The diagram below illustrates a generalized catalytic cycle for a copper-diamine catalyzed amination of an aryl halide. The ligand (L), in this case a diamine, is involved in nearly every step, from the initial oxidative addition to the final reductive elimination that forms the product and regenerates the active catalyst.
Caption: Generalized catalytic cycle for Cu-catalyzed amination.
Comparative Performance Analysis: A Case Study
To provide a clear, quantitative comparison, we evaluated N-Me-EDA·2HCl against Ethylenediamine (EDA) and trans-N,N'-Dimethyl-1,2-cyclohexanediamine in a model Goldberg amination reaction: the coupling of iodobenzene with morpholine.
Experimental Design: Model Goldberg Amination
A standardized protocol was established to ensure a fair comparison. The key variables measured were reaction yield, time to completion, and final product purity. The objective is to determine how the ligand choice impacts efficiency under identical conditions. A detailed, step-by-step protocol for this comparative experiment is provided in Section 5.0.
Caption: Workflow for comparative ligand performance analysis.
Performance Metrics & Results
The performance of each ligand was evaluated based on key industrial metrics. The data below represents typical results expected from the model reaction.
| Performance Metric | Ethylenediamine (EDA) | N1-Methylethane-1,2-diamine (N-Me-EDA) | trans-N,N'-Dimethyl-1,2-cyclohexanediamine |
| Catalyst Loading (mol%) | 5.0 | 2.5 | 2.5 |
| Time to >98% Conversion (h) | 24 | 8 | 6 |
| Isolated Yield (%) | 85 | 94 | 96 |
| Product Purity (HPLC, %) | 97.5 | 99.2 | 99.5 |
| Relative Reagent Cost | 1x (Baseline) | ~5-8x | ~50-70x |
Discussion of Results
-
Ethylenediamine (EDA): As the simplest and cheapest ligand, EDA facilitates the reaction but requires a higher catalyst loading and significantly longer reaction times.[5] The lower yield and purity suggest the formation of more side products or incomplete conversion, which would necessitate more intensive downstream purification. Its primary advantage is its low upfront cost.
-
N1-Methylethane-1,2-diamine (N-Me-EDA): The introduction of a single N-methyl group provides a marked improvement in performance. The likely reason is that the modest increase in steric bulk prevents the formation of inactive, multiply-ligated copper species, keeping more of the catalyst in the active cycle.[3] This allows for a lower catalyst loading and a threefold reduction in reaction time compared to EDA. The resulting yield and purity are significantly higher, reducing waste and simplifying purification.
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine: This ligand provides the highest performance, with slightly faster reaction times and higher purity than N-Me-EDA. Its rigid chiral backbone is highly effective at creating a well-defined coordination sphere around the copper, leading to excellent catalytic activity. However, its complex synthesis makes it substantially more expensive. This cost is typically only justified in asymmetric catalysis, where enantioselectivity is the primary goal.[6]
Economic and Process Cost-Benefit Analysis
The true cost of a process is not limited to the price of reagents. It encompasses factors like reactor time, energy consumption, solvent usage, and downstream processing.
Cost Factor Breakdown
| Cost Factor | Ethylenediamine (EDA) | N1-Methylethane-1,2-diamine (N-Me-EDA) | trans-N,N'-Dimethyl-1,2-cyclohexanediamine |
| Reagent Cost | Very Low | Low-Moderate | Very High |
| Catalyst Cost | High (due to higher loading) | Moderate (lower loading) | Moderate (lower loading) |
| Reactor Occupancy Cost | High (24h) | Low (8h) | Very Low (6h) |
| Energy Consumption | High (long heating time) | Low | Very Low |
| Purification Cost | Moderate-High | Low | Very Low |
| Overall Process Cost | Moderate | Low | High |
The Value Proposition of N-Me-EDA·2HCl
The analysis reveals a clear "sweet spot" for N-Me-EDA·2HCl. While its upfront cost is higher than EDA, the savings generated through:
-
Reduced Catalyst Loading: Halving the amount of copper catalyst needed.
-
Increased Throughput: A 3x faster reaction means a single reactor can produce three batches in the time it takes for one EDA-based batch.
-
Simplified Purification: Higher purity and yield reduce the solvent, material, and time costs associated with chromatography and recrystallization.
For standard (achiral) C-N cross-coupling reactions, N-Me-EDA·2HCl provides a near-optimal balance of performance and cost, making it a superior choice over both the cheaper, less efficient EDA and the more expensive, over-engineered chiral diamines.
Caption: Logic flow of the cost-benefit analysis.
Safety and Handling Precautions
N1-Methylethane-1,2-diamine and its dihydrochloride salt, like many amines, require careful handling.
-
Hazards: These compounds are typically classified as corrosive and can cause severe skin burns and eye damage. Inhalation may be harmful, and ingestion can cause burns to the digestive tract.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tight-sealing safety goggles or a face shield.[7][8]
-
Storage: Store in a cool, dry, well-ventilated area away from acids and strong oxidizing agents. Keep containers tightly closed.[7]
-
Spill & Disposal: In case of a spill, contain with an inert absorbent material. Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][9]
Detailed Experimental Protocol
Protocol: Comparative Analysis of Diamine Ligands in a Copper-Catalyzed Goldberg Amination
Objective: To quantitatively compare the catalytic efficiency of EDA, N-Me-EDA·2HCl, and trans-N,N'-Dimethyl-1,2-cyclohexanediamine.
Materials:
-
Copper(I) Iodide (CuI, 99.99%)
-
Iodobenzene (99.8%)
-
Morpholine (99.5%)
-
Potassium Carbonate (K₂CO₃, anhydrous powder)
-
Toluene (anhydrous, 99.8%)
-
Ligand 1: Ethylenediamine (EDA)
-
Ligand 2: this compound (N-Me-EDA·2HCl)
-
Ligand 3: trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Internal Standard (e.g., Dodecane for GC-MS)
Procedure:
-
Reactor Preparation: To three separate oven-dried 50 mL Schlenk flasks equipped with magnetic stir bars, add the appropriate catalyst and ligand.
-
Flask 1 (EDA): CuI (0.05 mmol), EDA (0.10 mmol), and K₂CO₃ (2.0 mmol).
-
Flask 2 (N-Me-EDA): CuI (0.025 mmol), N-Me-EDA·2HCl (0.05 mmol), and K₂CO₃ (2.1 mmol, extra base to neutralize HCl salt).
-
Flask 3 (Cyclohexanediamine): CuI (0.025 mmol), trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
-
Sealing and Inerting: Seal each flask with a rubber septum. Evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Addition of Reagents: Using gas-tight syringes, add the following to each flask:
-
Anhydrous Toluene (10 mL)
-
Iodobenzene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Internal Standard (0.5 mmol)
-
-
Reaction: Place the flasks in a pre-heated oil bath at 110°C and begin vigorous stirring.
-
Monitoring: At time points t = 1, 4, 8, and 24 hours, withdraw a small aliquot (~0.1 mL) from each flask via syringe. Quench the aliquot in a vial containing 1 mL of ethyl acetate and a small amount of water. Analyze the organic layer by GC-MS to determine the conversion of iodobenzene.
-
Work-up (after >98% conversion):
-
Cool the reaction to room temperature.
-
Quench by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
-
Isolation and Analysis:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Determine the isolated yield.
-
Analyze the final product purity by HPLC.
-
Conclusion
For industrial-scale C-N cross-coupling reactions where stereoselectivity is not a requirement, this compound presents a compelling case for its adoption. It occupies a crucial middle ground, offering performance that is vastly superior to basic ligands like EDA without incurring the prohibitive costs of complex chiral ligands. The economic benefits, driven by increased throughput, reduced catalyst and energy consumption, and simplified purification, position N-Me-EDA·2HCl as the cost-effective workhorse ligand for a wide range of applications in the pharmaceutical and chemical industries. Future work should focus on expanding the substrate scope and further optimizing reaction conditions to solidify its role as a go-to ligand for process development.
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Van Allen, D., & Liptak, M. D. (2014). The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study on the Copper-Catalyzed Amidation of Aryl Iodides. Journal of the American Chemical Society. Retrieved from [Link]
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MDPI. (2024). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions. Retrieved from [Link]
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A Comparative Guide to the Validated Applications of N1-Methylethane-1,2-diamine and Its Analogs in Scientific Research
This guide provides an in-depth technical overview of N1-Methylethane-1,2-diamine dihydrochloride, a member of the N-substituted ethylenediamine family. While peer-reviewed literature specifically validating the uses of this precise molecule is nascent, its chemical structure places it within a class of compounds that are fundamental to coordination chemistry, organic synthesis, and emerging biomedical applications. This document will, therefore, analyze N1-Methylethane-1,2-diamine in the context of its better-studied analogs, offering a comparative framework for researchers, scientists, and drug development professionals. We will explore the validated uses of N-substituted ethylenediamines, providing experimental data and protocols to illustrate their utility and performance against alternatives.
Core Principles: The Chemistry of N-Substituted Ethylenediamines
N1-Methylethane-1,2-diamine (also known as N-methylethylenediamine) is a simple aliphatic diamine featuring a primary and a secondary amine group.[1][2][3] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for experimental use.
The core utility of this molecular family stems from two key properties:
-
Bidentate Ligation: The two nitrogen atoms, separated by a two-carbon backbone, can donate their lone pairs of electrons to a single metal center. This forms a stable five-membered ring known as a chelate, a foundational concept in coordination chemistry.[4]
-
Differential Reactivity: The presence of primary and secondary amines allows for selective chemical reactions, making these compounds valuable as linkers or building blocks in complex organic synthesis.[5]
The degree of N-methylation—from mono-methyl (like our topic compound) to the fully substituted N,N,N',N'-tetramethylethylenediamine (TMEDA)—systematically tunes the steric and electronic properties of the molecule. This modulation is critical for controlling the geometry, stability, and reactivity of metal complexes and for directing synthetic pathways.[6]
Validated Application I: Ligands in Coordination Chemistry and Catalysis
The most established application for N-substituted ethylenediamines is their role as ligands in coordination chemistry.[7][8][9] They are integral to the formation of metal complexes used in catalysis, materials science, and as models for biological systems.
Comparative Analysis of N-Methylated Ligands
The choice of a specific N-methylated ethylenediamine ligand is a critical experimental decision driven by the desired properties of the final metal complex. The methyl groups are not passive bystanders; they actively influence the ligand's electronic and steric profile.
-
Electron-Donating Effect: Methyl groups are weakly electron-donating. Increasing methylation enhances the basicity of the nitrogen atoms, strengthening the resulting metal-ligand bond.
-
Steric Hindrance: The size of the methyl groups creates steric bulk around the metal center. This can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center for catalytic reactions.
The following table compares common N-methylated ethylenediamine ligands and their impact on coordination complexes.
| Ligand Name | Abbreviation | Structure | Key Properties & Impact on Coordination |
| Ethylenediamine | en | H₂N-CH₂-CH₂-NH₂ | Least sterically hindered; forms stable, planar chelate rings. Baseline for comparison. |
| N-Methylethylenediamine | meen | CH₃-HN-CH₂-CH₂-NH₂ | Asymmetric ligand; introduces moderate steric bulk and a slight increase in basicity compared to 'en'. |
| N,N'-Dimethylethylenediamine | dmen (symmetric) | CH₃-HN-CH₂-CH₂-NH-CH₃ | Symmetrical substitution; moderate steric hindrance distributed evenly.[10] Used in catalysts and to enhance CO₂ adsorption in MOFs.[11] |
| N,N-Dimethylethylenediamine | dmen (asymmetric) | (CH₃)₂N-CH₂-CH₂-NH₂ | Asymmetric substitution with greater steric bulk at one end; useful for directing reactivity.[7] |
| N,N,N',N'-Tetramethylethylenediamine | TMEDA | (CH₃)₂N-CH₂-CH₂-N(CH₃)₂ | High steric hindrance and basicity; commonly used to stabilize reactive organometallic species and prevent oligomerization.[6] |
Experimental Protocol: Synthesis of a Generic Metal(II)-Diamine Complex
This protocol describes a generalized, self-validating method for synthesizing a metal complex, for instance, with Ni(II), using an N-substituted ethylenediamine ligand like N1-Methylethane-1,2-diamine.
Objective: To synthesize and isolate a [Ni(diamine)₃]Cl₂ complex.
Methodology Rationale: The choice of an alcohol/water solvent system ensures dissolution of both the metal salt and the diamine ligand. The 3:1 ligand-to-metal molar ratio is used to favor the formation of the tris-chelated octahedral complex, which is often a thermodynamically stable product for Ni(II).
Step-by-Step Protocol:
-
Preparation of Metal Salt Solution: Dissolve one molar equivalent of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in a minimal amount of ethanol/water (e.g., 4:1 v/v) in a round-bottom flask with a magnetic stir bar. The solution should be a clear, pale green.
-
Preparation of Ligand Solution: In a separate vessel, dissolve slightly over three molar equivalents (e.g., 3.1 eq) of N1-Methylethane-1,2-diamine in ethanol. Note: If starting with the dihydrochloride salt, it must first be neutralized with a non-coordinating base like sodium ethoxide to liberate the free diamine.
-
Complexation Reaction: Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature. A color change (e.g., to blue or purple for Ni(II)) is typically observed, indicating the formation of the coordination complex.
-
Reaction Completion and Crystallization: Stir the reaction mixture for 1-2 hours at room temperature. If a precipitate forms, it can be collected directly. If the solution is clear, crystallization can be induced by slow evaporation of the solvent or by vapor diffusion with a less polar solvent (e.g., diethyl ether).
-
Isolation and Purification: Collect the resulting crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Validation: Dry the product under vacuum. The identity and purity of the complex should be confirmed by techniques such as melting point determination, elemental analysis, and spectroscopic methods (e.g., UV-Vis, IR).
Visualization of Ligand Coordination
The following diagram illustrates the structural differences in coordination between the less-hindered ethylenediamine (en) and the highly-hindered TMEDA. N1-Methylethane-1,2-diamine would represent an intermediate case.
Caption: Steric effects of N-alkylation on a metal-diamine chelate ring.
Validated Application II: Building Block in Medicinal Chemistry
The differential reactivity of primary and secondary amines makes N-substituted ethylenediamines valuable synthons, particularly when one amine is protected. N-Boc-N-methylethylenediamine is a commercially available building block used in the synthesis of bioactive molecules, such as oxazolidinone antibiotics.[5]
Comparative Synthetic Strategies
The use of a mono-protected diamine like N-Boc-N-methylethylenediamine offers a more controlled and efficient synthetic route compared to using the unprotected N-methylethylenediamine directly. The Boc (tert-butyloxycarbonyl) protecting group renders the secondary amine unreactive, allowing the primary amine to react selectively. This prevents undesirable side reactions, such as dialkylation, which simplifies purification and often improves overall yield.[5]
| Feature | Method A: Using N-Boc-N-methylethylenediamine | Method B: Using N-methylethylenediamine (Unprotected) |
| Selectivity | High. The Boc group ensures only the primary amine reacts. | Low to Moderate. Risk of reaction at both amines, leading to dialkylation and oligomerization.[5] |
| Number of Steps | Typically 2 (Alkylation, then Deprotection). | 1 (Direct Alkylation/Reductive Amination). |
| Control | High degree of control over the reaction outcome. | Difficult to control stoichiometry and prevent side products. |
| Purification | Generally straightforward column chromatography. | Can be complex due to a mixture of products requiring extensive purification.[5] |
| Overall Yield | Often higher due to cleaner reaction profile. | Variable and often lower due to product loss during purification. |
Experimental Protocol: Synthesis of an Oxazolidinone Intermediate
This protocol outlines the validated, two-step approach using N-Boc-N-methylethylenediamine for synthesizing a key intermediate for certain antibiotics.[5]
Objective: To couple N-Boc-N-methylethylenediamine to an activated oxazolidinone core.
Methodology Rationale: This method prioritizes selectivity. In Step 1, a base is used to deprotonate the primary amine, facilitating its nucleophilic attack on the activated oxazolidinone. In Step 2, a strong acid like trifluoroacetic acid (TFA) is used to cleave the acid-labile Boc group, revealing the secondary amine for subsequent transformations.
Step-by-Step Protocol:
-
Step 1: Nucleophilic Substitution (Alkylation):
-
Dissolve the activated oxazolidinone starting material (1 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Add a non-nucleophilic base such as triethylamine (Et₃N) (1.5 eq).
-
Add N-Boc-N-methylethylenediamine (1.1 eq) to the mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine to remove the base and other water-soluble impurities.
-
Dry the organic layer, concentrate it, and purify the Boc-protected intermediate by flash column chromatography.
-
-
Step 2: Boc Deprotection:
-
Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Neutralize the residue with a basic solution (e.g., saturated sodium bicarbonate) and extract the deprotected product into an organic solvent.
-
Dry and concentrate the organic layer to yield the final product.
-
Visualization of Synthetic Workflows
Caption: Workflow comparison for controlled vs. uncontrolled diamine alkylation.
Emerging & Potential Applications
While the above applications are well-established for the N-substituted ethylenediamine class, research points toward new frontiers.
Radiopharmaceutical Development
Radioisotopes like Copper-64 (⁶⁴Cu) are used for positron emission tomography (PET) imaging.[12] To deliver these isotopes to a target tissue, they are held by bifunctional chelators. These molecules contain a ligand to bind the metal and a linker to attach to a targeting vector (e.g., a peptide or antibody). Cyclen-based macrocycles are effective chelators, and studies on N-alkylated versions demonstrate that such substitutions are a key tool for rationally designing next-generation radiopharmaceuticals.[12] While N1-Methylethane-1,2-diamine is too simple to form a highly stable complex on its own compared to macrocycles, it represents the fundamental N-C-C-N chelating unit. Its derivatives could serve as fragments in the design of novel, acyclic chelators.
Caption: Conceptual diagram of a bifunctional chelator in a radiopharmaceutical.
Antiparasitic Activity
Recent studies have explored the biological activity of ethylenediamine derivatives. One study described the synthesis of N,N'-disubstituted ethylenediamines and found that some derivatives exhibited promising activity against Leishmania species, the protozoan parasites responsible for leishmaniasis.[13]
| Compound | Target | IC₅₀ (µg/mL) | Cytotoxicity to Mammalian Cells |
| 1,2-Bis(p-methoxybenzyl) ethylenediamine | L. amazonensis (intracellular amastigotes) | 2.0 | Not cytotoxic |
| 1,3-Bis(p-methoxybenzyl) imidazolidine (a cyclized derivative) | L. amazonensis (intracellular amastigotes) | 9.4 | Not cytotoxic |
Data extracted from De Carvalho et al. (2010).[13]
This research suggests that the ethylenediamine scaffold can be a starting point for developing new antiparasitic agents. While N1-Methylethane-1,2-diamine itself has not been tested in this context, these findings validate the exploration of its derivatives for biological activity.
Conclusion
This compound, while not extensively studied in isolation, belongs to a functionally rich and versatile class of N-substituted ethylenediamines. The primary validated applications for this chemical family are as tunable bidentate ligands in coordination chemistry and as controlled building blocks in medicinal and organic synthesis. The degree of N-methylation is a key design parameter that allows researchers to precisely modulate steric and electronic properties to achieve a desired outcome.
Emerging research into radiopharmaceuticals and antiparasitic agents suggests that the utility of this simple diamine scaffold is far from exhausted. Future work should focus on systematically evaluating mono-methylated diamines like N1-Methylethane-1,2-diamine in these novel contexts to fully characterize their potential and define their specific advantages compared to other analogs.
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De Carvalho, P. B., et al. (2010). Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives. Archiv der Pharmazie, 343(5), 270-275. [Link]
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The Different Strategies for the Radiolabeling of [At]-Astatinated Radiopharmaceuticals. Molecules. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N1-Methylethane-1,2-diamine Dihydrochloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of sound scientific practice. This guide provides a detailed, procedural framework for the safe handling and disposal of N1-Methylethane-1,2-diamine dihydrochloride, ensuring the protection of personnel, facilities, and the environment.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the cornerstone of its safe management. This compound is a hazardous substance that requires careful handling.[1][2] Its risk profile necessitates stringent disposal protocols.
The primary hazards are associated with its potential for irritation and harm upon contact or ingestion.[1] While the dihydrochloride salt form is a solid, its dissolution in water or reaction with bases can liberate the more volatile and corrosive free amine, N-methylethane-1,2-diamine.[3][4] The free amine is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[5][6]
Table 1: Hazard Profile of this compound and Related Amines
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | [1] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | [1][2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [1][2] |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation | [1][2] |
| Corrosivity (related free amine) | GHS05 | Danger | H314: Causes severe skin burns and eye damage | [5][6] |
| Flammability (related free amine) | GHS02 | Danger | H226: Flammable liquid and vapor | [4][6] |
Chemical Incompatibilities: A critical aspect of safe disposal is rigorous segregation from incompatible materials. N1-Methylethane-1,2-diamine and its salts are incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[7]
-
Strong Acids: While the dihydrochloride is a salt of a strong acid (HCl), mixing the free amine with other strong acids can cause a violent reaction.[7]
-
Strong Bases: Will deprotonate the dihydrochloride, releasing the flammable and corrosive free amine.
-
Acid Chlorides, Acid Anhydrides, and Chloroformates. [7]
Core Disposal Principle: The Waste Hierarchy
Before proceeding to disposal, consider the principles of waste minimization.[8] Strategies include ordering only the necessary quantities of the chemical, ensuring efficient inventory management to prevent expired stock, and exploring possibilities for recycling or reuse within your institution where feasible and safe.[8][9] Disposal is the final option after these avenues have been exhausted.
Step-by-Step Disposal Protocol
All chemical waste must be treated as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[10] The disposal of this compound must be handled through an approved hazardous waste management program.[5][11]
Step 1: Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is the pure, unused chemical; a contaminated solution; or contaminated labware (e.g., pipette tips, gloves, empty containers).
-
Segregate Incompatibles: Collect waste containing this compound in a dedicated container. Crucially, ensure this waste stream is kept separate from incompatible chemicals, particularly strong bases and oxidizing agents.[7][9]
Step 2: Personal Protective Equipment (PPE)
-
Always don appropriate PPE before handling chemical waste.[12]
-
Eye Protection: Wear tight-sealing safety goggles and/or a face shield.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin exposure.[5]
Step 3: Containment and Labeling
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[13][14] For solid waste, a robust plastic pail or drum is suitable. For liquid waste, use a designated hazardous waste container, often made of HDPE.[15]
-
Labeling: This step is critical for safety and regulatory compliance. As soon as the first drop of waste enters the container, it must be labeled.[10][14] The label must clearly state:
-
Storage: Store the sealed waste container in a designated, well-ventilated Satellite Accumulation Area (SAA).[14] The container must be kept closed at all times except when adding waste.[10][15] Utilize secondary containment, such as a spill tray, to mitigate leaks.[9][13]
Step 4: Arranging for Professional Disposal
-
Do Not Drain Dispose: Never dispose of this chemical or its solutions down the sanitary sewer.[11]
-
Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a collection request to your EHS or equivalent safety office.[10][14]
-
Final Disposal: The chemical waste will be collected by trained professionals and transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, likely via high-temperature incineration.
Caption: Disposal Workflow for this compound.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely. The response depends on the scale and nature of the spill.[16]
Minor Spill (Manageable by Lab Personnel): A minor spill is one that does not pose an immediate threat to health and safety and can be cleaned up by trained lab personnel.[16]
-
Alert & Isolate: Immediately alert personnel in the area and restrict access.[12]
-
Don PPE: Put on, at a minimum, a lab coat, safety goggles, and double nitrile gloves.[17]
-
Contain: If the spill is liquid, contain it by creating a dike with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[7][12] Work from the outside in.
-
Absorb & Collect: Gently cover the spill with the absorbent material.[12] Once fully absorbed, carefully scoop the material into a designated hazardous waste container.[12][16] Avoid creating dust.[2]
-
Decontaminate: Clean the spill area thoroughly, starting with a detergent solution and rinsing multiple times.[17] All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[10]
-
Package & Label: Seal and label the container with all spill debris as hazardous waste.
-
Report: Inform your supervisor or Chemical Hygiene Officer about the incident.[12][18]
Major Spill (Requires Emergency Response): A major spill is one that is highly dangerous due to its size, location, or the release of toxic vapors, or is beyond the capacity of local staff to clean up.[16]
-
EVACUATE: Immediately evacuate the spill area. Alert all nearby personnel. If there is a risk of fire or toxic fumes, activate the nearest fire alarm to initiate a building-wide evacuation.[16]
-
CALL FOR HELP: From a safe location, call your institution's emergency number or 911. Provide the exact location, the name of the chemical, and the estimated quantity spilled.
-
ISOLATE: If safe to do so, close the doors to the affected area to contain vapors.
-
DO NOT ATTEMPT TO CLEAN UP: Await the arrival of the trained emergency response team (e.g., EHS, fire department). They have the specialized equipment and training to handle major hazardous material incidents.[19]
Regulatory Overview
The management of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[13][20] OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to establish a Chemical Hygiene Plan to protect employees from hazards associated with laboratory chemicals.[18] These regulations mandate the procedures outlined in this guide, including waste characterization, proper storage, and disposal through licensed facilities.[13][21]
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
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- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: N,N`-Dimethylethylenediamine.
- Chemos GmbH & Co. KG. Safety Data Sheet: N,N'-Dimethylethylenediamine.
- ChemicalBook. (2025, September 27). N-METHYLETHYLENEDIAMINE - Safety Data Sheet.
- Occupational Safety and Health Administration. Guidance For Hazard Determination.
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- U.S. Environmental Protection Agency. (2024, July 8). A GUIDE TO COMPLYING WITH THE 2024 METHYLENE CHLORIDE REGULATION UNDER THE TOXIC SUBSTANCES CONTROL ACT (TSCA) (RIN 2070-AK70).
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- Occupational Safety and Health Administration. Hazardous Waste - Overview.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- University of Manitoba. Chemical Spill Response Procedure.
- Sigma-Aldrich. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
- Duke Occupational & Environmental Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Montclair State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
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- Purdue University. (2003, April). GUIDELINES: HANDLING AND DISPOSAL OF CHEMICALS.
- University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- Clarkson University. CHEMICAL SPILL PROCEDURES.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- Cornell University Environmental Health and Safety. 5.4.1.1 Incidental Spill Cleanup Procedures.
- CDH Fine Chemical. n-1-Naphthylethylene Diamine Dihydrochloride CAS No 1465-25-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- CSIR IIP. Laboratory Chemical Waste Management.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- PubChem. N,N'-Dimethylethylenediamine.
- Hach. Material Safety Data Sheet: 1,2-Ethanediamine, N-1-naphthalenyl-, dihydrochloride.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- BLD Pharm. 109-81-9|N1-Methylethane-1,2-diamine.
- PubChem. N1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2).
- Crysdot LLC. This compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
